molecular formula C28H32ClN3O8S B1232864 Prochlorperazine maleate CAS No. 3450-05-3

Prochlorperazine maleate

Cat. No.: B1232864
CAS No.: 3450-05-3
M. Wt: 606.1 g/mol
InChI Key: DSKIOWHQLUWFLG-SPIKMXEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prochlorperazine Maleate is a phenothiazine derivative and a first-generation antipsychotic that functions primarily as a potent dopamine receptor antagonist . Its strong blockade of the D2 dopamine receptors in the brain's chemoreceptor trigger zone (CTZ) is central to its well-documented antiemetic effects, providing a key research tool for investigating pathways involved in nausea and vomiting . This D2 receptor antagonism is also fundamental to its application in studying the dopaminergic model of psychosis, as it helps manage manifestations of schizophrenia and related psychotic conditions in research models . Beyond its primary action on dopamine pathways, this compound exhibits affinity for other receptor types, including histaminergic H1 receptors, alpha-adrenergic receptors, and muscarinic cholinergic receptors, allowing for broader investigation into the interplay of neurotransmitter systems . A growing area of research involves its utility in studying migraine pathophysiology; the American Headache Society recommends it as a first-line intervention in emergency department settings for migraines, highlighting its relevance in neurological disease research . From a pharmacokinetic perspective, Prochlorperazine is absorbed from the gastrointestinal tract and undergoes significant first-pass hepatic metabolism, primarily mediated by the cytochrome P450 system (including CYP2D6), and is widely distributed throughout the body . Researchers value this compound for exploring receptor binding profiles, signal transduction mechanisms, and the cellular effects of dopamine blockade. This product is strictly for research purposes and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(Z)-but-2-enedioic acid;2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3S.2C4H4O4/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;2*5-3(6)1-2-4(7)8/h2-3,5-8,15H,4,9-14H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKIOWHQLUWFLG-SPIKMXEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CCCN2C3=C(SC4=CC=CC=C24)C=CC(=C3)Cl.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32ClN3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049015
Record name Prochlorperazine dimaleate salt
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Molecular Weight

606.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84-02-6
Record name Prochlorperazine maleate [USP:JAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prochlorperazine dimaleate salt
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Record name Prochlorperazine maleate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROCHLORPERAZINE MALEATE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Prochlorperazine Maleate for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to formulation development, analytical method design, and elucidating its mechanism of action. This in-depth technical guide provides a detailed overview of the core physicochemical characteristics of prochlorperazine maleate, complete with experimental protocols and visual representations of its primary signaling pathway.

This compound, a phenothiazine derivative, is a widely used antiemetic and antipsychotic agent. Its therapeutic efficacy is intrinsically linked to its molecular structure and resulting physicochemical properties, which dictate its solubility, absorption, distribution, and interaction with biological targets.

Core Physicochemical Properties

A summary of the key quantitative physicochemical data for this compound is presented below. These values, compiled from various scientific sources, offer a comparative overview for researchers.

PropertyValueReferences
Molecular Formula C₂₀H₂₄ClN₃S · 2C₄H₄O₄[1]
Molecular Weight 606.1 g/mol [1]
Melting Point 195 - 203 °C (with decomposition)[2]
206 - 209 °C[3]
226 °C[4]
234 - 236 °C[5]
pKa 8.1 (H₂O, t=24±1 °C)
Solubility
WaterVery slightly soluble[2]
Ethanol (95%)Very slightly soluble[2]
Diethyl EtherPractically insoluble[2]
Acetic Acid (100)Slightly soluble[2]
ChloroformSlightly soluble in warm chloroform
DMSO~10 mg/mL[1]
DMSO:PBS (pH 7.2) (1:5)~0.16 mg/mL[1]
UV Absorption Maxima (λmax) 254 nm (in 0.3M HCl)[3]
258 nm[6]
312 nm[1]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on established pharmacopeial methods and scientific literature.

Melting Point Determination

The melting point of this compound can be determined using the capillary method with a calibrated melting point apparatus.

Methodology:

  • A small quantity of finely powdered this compound is placed into a thin-walled capillary tube, sealed at one end.[5][7]

  • The capillary tube is placed in the heating block of a melting point apparatus.[7]

  • The temperature is gradually increased at a slow, controlled rate.[7]

  • The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.[5]

Solubility Determination (Equilibrium Solubility Method)

The equilibrium solubility of this compound in various solvents is determined to understand its dissolution characteristics.

Methodology:

  • An excess amount of this compound is added to a known volume (e.g., 5 mL) of the selected solvent (e.g., distilled water, phosphate buffer pH 6.8) in a sealed vial.[7]

  • The vials are agitated, for instance, on a magnetic stirrer, at a constant temperature (e.g., 37 ± 2 °C) for a prolonged period (e.g., 12 hours) to ensure equilibrium is reached.[7]

  • The solutions are then allowed to stand undisturbed for an additional period (e.g., 24 hours) to allow undissolved particles to settle.[7]

  • A sample of the supernatant is carefully withdrawn and centrifuged to remove any remaining suspended particles.[7]

  • The concentration of this compound in the clear supernatant is then determined using a validated analytical method, such as UV-Vis spectrophotometry or RP-HPLC.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter that influences the extent of ionization and, consequently, the absorption and distribution of a drug. Potentiometric titration is a reliable method for its determination.

Methodology:

  • A standard solution of this compound (e.g., 1 mM) is prepared in a suitable solvent system.[8]

  • The solution is made acidic by the addition of a standard acid solution (e.g., 0.1 M HCl) to a starting pH of approximately 1.8-2.0.[8]

  • A calibrated pH electrode is immersed in the solution, which is continuously stirred.[8]

  • The solution is titrated with a standardized basic solution (e.g., 0.1 M NaOH), added in small, precise increments.[8]

  • The pH of the solution is recorded after each addition of the titrant.[8]

  • The titration is continued until the pH reaches approximately 12.0-12.5.[8]

  • A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the midpoint of the buffer region of the curve.

UV-Vis Spectrophotometry for Concentration Determination

UV-Vis spectrophotometry is a common and straightforward method for quantifying this compound in solution, particularly for solubility and dissolution studies.

Methodology:

  • Preparation of Standard Solutions: A stock solution of this compound (e.g., 1000 µg/mL) is prepared by accurately weighing the compound and dissolving it in a suitable solvent, such as 0.3M HCl.[3]

  • Serial dilutions are made from the stock solution to prepare a series of standard solutions of known concentrations (e.g., 2, 4, 6, 8, 10, 12, 14, 16 µg/mL).[3]

  • Wavelength Scanning: A standard solution is scanned over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For this compound in 0.3M HCl, the λmax is approximately 254 nm.[3]

  • Calibration Curve: The absorbance of each standard solution is measured at the determined λmax. A calibration curve is constructed by plotting absorbance versus concentration.

  • Sample Analysis: The absorbance of the unknown sample solution is measured at the same λmax, and its concentration is determined using the equation of the line from the calibration curve.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a highly sensitive and specific method for the identification and quantification of this compound.

Methodology:

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., Inertsil ODS-3, 250 x 4.6mm, 5µm) is commonly used.

    • Mobile Phase: A mixture of a buffer (e.g., pH 4.0) and an organic solvent like acetonitrile (ACN) in a specific ratio (e.g., 50:50 v/v) is used.

    • Flow Rate: A typical flow rate is 1.5 mL/min.

    • Detection: UV detection at 254 nm.

  • Standard and Sample Preparation:

    • Standard solutions of known concentrations are prepared in the mobile phase.

    • Sample solutions are prepared by dissolving the material in the mobile phase and filtering through a 0.45 µm filter.

  • Analysis: Aliquots of the standard and sample solutions are injected into the HPLC system. The retention time and peak area are recorded. The concentration of this compound in the sample is determined by comparing its peak area to that of the standards.

Mechanism of Action and Signaling Pathway

This compound primarily exerts its therapeutic effects through the antagonism of dopamine D2 receptors in the central nervous system.[9] This interaction initiates a cascade of intracellular signaling events.

Dopamine D2 Receptor Antagonism Signaling Pathway

The binding of prochlorperazine to the D2 receptor, a G protein-coupled receptor (GPCR), blocks the binding of endogenous dopamine. The D2 receptor is coupled to an inhibitory G protein (Gαi/o). The antagonism by prochlorperazine prevents the Gαi/o-mediated inhibition of adenylyl cyclase, thereby influencing downstream signaling pathways involving cyclic AMP (cAMP) and protein kinase A (PKA). Furthermore, D2 receptor signaling involves β-arrestin pathways that can independently regulate downstream effectors such as Akt and GSK-3.

Prochlorperazine_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Prochlorperazine Prochlorperazine Maleate D2R Dopamine D2 Receptor Prochlorperazine->D2R Antagonizes Dopamine Dopamine Dopamine->D2R Activates G_protein Gαi/o-Gβγ Complex D2R->G_protein Activates Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruits G_alpha Gαi/o G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability and Gene Expression PKA->Cellular_Response Phosphorylates Targets Akt Akt Beta_Arrestin->Akt Inhibits GSK3 GSK-3 Akt->GSK3 Inhibits GSK3->Cellular_Response Modulates

References

Prochlorperazine Maleate Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the solubility of prochlorperazine maleate in dimethyl sulfoxide (DMSO) and other common organic solvents. The information is intended for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental protocols, and a visual representation of the solubility determination workflow.

Quantitative Solubility Data

The solubility of this compound varies significantly across different solvents. The following table summarizes the available quantitative data from various sources. It is important to note that slight variations in experimental conditions, such as temperature and the purity of both the solute and the solvent, can influence solubility.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)~10 mg/mL[1]Solutions in DMSO can be stored at -20°C for up to 3 months[2][3][4]. Another source reports solubility as 27 mg/mL (44.54 mM); it is advised to use fresh DMSO as moisture can reduce solubility[5].
WaterPractically insoluble[6][7]Described as very slightly soluble[2][4][8]. One source quantifies this as < 0.1% at 20°C[6] and another as ~0.3 mg/mL[2][3].
Ethanol (95% or 96%)Very slightly soluble[2][4][8]Some sources state it is practically insoluble[5][7].
MethanolSoluble[2][3]Used for drug extraction from tablet formulations for analysis[9].
Chloroform (warm)Slightly soluble[6][7]-
Diethyl EtherPractically insoluble[6][8]-
Acetic Acid (100)Slightly soluble[8]Used as a solvent for assay by titration[8].
DMSO:PBS (pH 7.2) (1:5 v/v)~0.16 mg/mL[1]This solubility is achieved by first dissolving the compound in DMSO and then diluting with the buffer[1].

Experimental Protocols

A standardized protocol is crucial for obtaining reproducible solubility data. Below is a detailed methodology for determining the solubility of this compound, synthesized from information in the provided search results.

Protocol: Determining this compound Solubility

1. Materials and Equipment:

  • This compound (crystalline solid)

  • Solvent of choice (e.g., DMSO, ethanol, methanol)

  • Analytical balance

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) or a UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

  • Inert gas (e.g., nitrogen or argon) (optional, for preparing stock solutions)[1]

2. Procedure:

  • Preparation of Saturated Solution (Equilibrium Solubility Method):

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

    • Place the vial in a thermostatically controlled shaker or a stirred water bath set to a specific temperature (e.g., 25°C or 37°C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After reaching equilibrium, allow the suspension to settle.

    • Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, it is recommended to centrifuge the sample at a high speed (e.g., 10,000 rpm for 10 minutes).

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining undissolved solid.

  • Preparation of Stock Solution in DMSO:

    • Weigh a precise amount of this compound.

    • Dissolve the solid in a known volume of fresh, anhydrous DMSO to achieve a desired concentration (e.g., 10 mg/mL).

    • If required, purge the solvent with an inert gas before and after adding the compound to prevent degradation[1].

    • Use a vortex mixer or sonication to ensure complete dissolution.

  • Sample Analysis (Quantification):

    • Using HPLC:

      • Prepare a calibration curve using standard solutions of this compound of known concentrations.

      • Dilute the filtered supernatant from the saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

      • Inject the diluted sample into the HPLC system and determine the concentration based on the peak area.

    • Using UV-Vis Spectrophotometry:

      • Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent (e.g., λmax is reported as 313 nm in methanol[2][3] and absorbance is measured at 254.5 nm for analysis in methanol[9]).

      • Prepare a calibration curve by measuring the absorbance of standard solutions of known concentrations.

      • Dilute the filtered supernatant to an appropriate concentration and measure its absorbance.

      • Calculate the concentration using the calibration curve.

3. Calculation:

  • Calculate the solubility in mg/mL or mol/L based on the concentration determined in the analysis and the dilution factor used.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound like this compound.

G cluster_prep Sample Preparation cluster_sep Phase Separation cluster_analysis Analysis & Quantification A Weigh excess This compound B Add to known volume of solvent A->B C Equilibrate (e.g., 24-48h shaking at constant T) B->C D Centrifuge to pellet excess solid C->D E Filter supernatant (e.g., 0.22 µm filter) D->E F Prepare dilutions of filtered supernatant E->F G Analyze by HPLC or UV-Vis Spectrophotometry F->G H Calculate concentration using calibration curve G->H Result Determine Final Solubility Value H->Result

Caption: Workflow for determining equilibrium solubility.

References

An In-Depth Technical Guide to the Degradation Pathways and Products of Prochlorperazine Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of prochlorperazine maleate, a phenothiazine-class drug widely used for its antiemetic and antipsychotic properties. Understanding the degradation behavior of prochlorperazine is critical for ensuring its quality, safety, and efficacy. This document details the metabolic, photolytic, and forced degradation pathways, identifies the resulting degradation products, and provides insights into the experimental protocols used for their characterization.

Overview of Prochlorperazine Degradation

Prochlorperazine is susceptible to degradation through several mechanisms, including oxidation, demethylation, hydroxylation, and photodegradation. These processes can occur during manufacturing, storage, and in vivo metabolism, leading to the formation of various degradation products. The primary sites of degradation are the sulfur atom in the phenothiazine ring and the piperazine side chain.

Metabolic Degradation Pathways

Prochlorperazine undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4.[1][2] The main metabolic transformations include:

  • Sulfoxidation: The sulfur atom of the phenothiazine ring is oxidized to form prochlorperazine sulfoxide, a major metabolite.[1][2]

  • N-Demethylation: The methyl group on the piperazine ring is removed to yield N-desmethyl prochlorperazine.[1][3]

  • Hydroxylation: Hydroxyl groups can be introduced at various positions on the phenothiazine ring, with 7-hydroxy prochlorperazine being a notable metabolite.[1][3]

  • N-Oxidation: The nitrogen atoms in the piperazine ring can be oxidized to form N-oxides, such as prochlorperazine sulfoxide 4'-N-oxide.[1][3]

  • Conjugation: The metabolites can be further conjugated with glucuronic acid for excretion.[2]

These metabolic pathways are crucial in determining the pharmacokinetic profile and potential drug-drug interactions of prochlorperazine.

Metabolic_Degradation_of_Prochlorperazine Prochlorperazine Prochlorperazine Sulfoxide Prochlorperazine Sulfoxide Prochlorperazine->Sulfoxide CYP2D6, CYP3A4 (Sulfoxidation) NDesmethyl N-Desmethyl Prochlorperazine Prochlorperazine->NDesmethyl CYP450 (N-Demethylation) Hydroxy 7-Hydroxy Prochlorperazine Prochlorperazine->Hydroxy CYP450 (Hydroxylation) NOxide Prochlorperazine N-Oxide Prochlorperazine->NOxide CYP450 (N-Oxidation) Conjugates Glucuronide Conjugates Sulfoxide->Conjugates UGT (Conjugation) NDesmethyl->Conjugates UGT (Conjugation) Hydroxy->Conjugates UGT (Conjugation)

Metabolic degradation pathways of prochlorperazine.

Photodegradation Pathways

Prochlorperazine is known to be sensitive to light, and exposure can lead to complex degradation pathways.[4] Photodegradation can result in a variety of products, often through oxidative and cleavage reactions. The primary photodegradation products include:

  • Prochlorperazine Sulfoxide: Similar to metabolic oxidation, light exposure can oxidize the sulfur atom.[4]

  • Dimeric Impurities: Photoreactions can lead to the formation of dimeric chlorophenothiazine (CPT) impurities.[5]

  • Cleavage Products: The side chain of prochlorperazine can be cleaved, leading to smaller molecules.

The extent of photodegradation is dependent on the wavelength and intensity of the light source, as well as the presence of oxygen.

Photodegradation_of_Prochlorperazine Prochlorperazine Prochlorperazine ExcitedState Excited State Prochlorperazine Prochlorperazine->ExcitedState Light (hν) Sulfoxide Prochlorperazine Sulfoxide ExcitedState->Sulfoxide Oxygen Dimer Dimeric CPT Impurities ExcitedState->Dimer Photoreaction Cleavage Side-Chain Cleavage Products ExcitedState->Cleavage Photocleavage

Simplified photodegradation pathways of prochlorperazine.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods. This compound is subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Summary of Forced Degradation Conditions and Products
Stress ConditionReagents and ConditionsMajor Degradation ProductsReference
Acid Hydrolysis 1 M HCl, 80°C, 48 hoursProchlorperazine is relatively stable.[5]
Base Hydrolysis 1 M NaOH, 80°C, 24 hoursProchlorperazine is relatively stable.[5]
Oxidative Degradation 3% H₂O₂, room temperature, 24 hoursProchlorperazine Sulfoxide, Prochlorperazine N-Oxides[5]
Thermal Degradation 105°C, 5 daysMinor degradation observed.[5]
Photodegradation UV light (254 nm), sunlightProchlorperazine Sulfoxide, Dimeric CPT impurities[4][5]
Experimental Protocols for Forced Degradation

4.2.1. Acid and Base Hydrolysis

A common protocol for acid and base hydrolysis involves dissolving this compound in a solution of 1 M hydrochloric acid or 1 M sodium hydroxide, respectively. The solutions are then heated at a controlled temperature, typically 80°C, for a specified duration (e.g., 24-48 hours).[5] After the stress period, the solutions are neutralized and diluted for analysis.

4.2.2. Oxidative Degradation

For oxidative degradation, this compound is typically dissolved in a suitable solvent and treated with an oxidizing agent, most commonly hydrogen peroxide (e.g., 3%). The reaction is usually carried out at room temperature for a period of 24 hours.[5]

4.2.3. Thermal Degradation

Thermal degradation studies are performed by exposing the solid drug substance to elevated temperatures (e.g., 105°C) in a calibrated oven for an extended period, such as 5 days.[5]

4.2.4. Photodegradation

Photostability testing involves exposing the drug substance, typically in a solid or solution state in a transparent container, to a controlled light source. According to ICH Q1B guidelines, the sample should be exposed to not less than 1.2 million lux hours of visible light and 200 watt-hours/square meter of near-ultraviolet (UV) light.[6] Control samples are kept in the dark to differentiate between photolytic and thermal degradation.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (1M HCl, 80°C) Analysis Analytical Characterization (e.g., HPLC-UV/MS) Acid->Analysis Base Base Hydrolysis (1M NaOH, 80°C) Base->Analysis Oxidation Oxidation (3% H₂O₂) Oxidation->Analysis Thermal Thermal (105°C) Thermal->Analysis Photo Photolytic (UV/Vis light) Photo->Analysis Drug This compound Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal Drug->Photo Products Identification of Degradation Products Analysis->Products

General workflow for forced degradation studies.

Analytical Methodologies for Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the separation and quantification of prochlorperazine and its degradation products. A stability-indicating HPLC method should be able to resolve the parent drug from all significant degradation products.

Typical HPLC Method Parameters
ParameterTypical ValueReference
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Aqueous buffer (e.g., phosphate or acetate)B: Acetonitrile or Methanol
Elution Gradient or Isocratic
Flow Rate 1.0 - 1.5 mL/min
Detection UV at ~254 nm
Column Temperature Ambient or controlled (e.g., 30°C)

Example Gradient Program: A typical gradient program might start with a higher proportion of the aqueous mobile phase and gradually increase the organic phase to elute the more non-polar degradation products.

Conclusion

The degradation of this compound is a multifaceted process involving metabolic, photolytic, and chemical transformations. The primary degradation products arise from oxidation of the sulfur atom and modifications to the piperazine side chain. A thorough understanding of these degradation pathways and the development of robust, stability-indicating analytical methods are paramount for ensuring the quality, safety, and efficacy of prochlorperazine-containing drug products. The information presented in this guide serves as a valuable resource for scientists and professionals involved in the development, manufacturing, and regulation of this important medication.

References

Prochlorperazine Maleate: A Technical Guide to Photostability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the light sensitivity and appropriate storage conditions for prochlorperazine maleate. The information presented herein is critical for ensuring the integrity, efficacy, and safety of this widely used pharmaceutical compound throughout its lifecycle, from development to clinical use.

Introduction to this compound

Prochlorperazine, a phenothiazine derivative, is an effective antiemetic and antipsychotic agent.[1] Its therapeutic action is primarily attributed to its dopamine D2 receptor antagonist activity in the chemoreceptor trigger zone of the brain.[1] Despite its clinical importance, prochlorperazine is known to be sensitive to light, which can lead to degradation and the formation of various impurities.[2] Understanding the photochemical behavior and establishing optimal storage conditions are therefore paramount for maintaining the quality and stability of this compound formulations.

Light Sensitivity and Photodegradation of this compound

This compound is susceptible to degradation upon exposure to light, particularly ultraviolet (UV) radiation and sunlight.[2] This photodegradation is a complex process involving several chemical pathways, leading to a loss of potency and the formation of potentially harmful degradants.

Photodegradation Pathways

The primary photodegradation pathways of prochlorperazine involve oxidation, dechlorination, demethylation, and N-oxidation.[2] Upon exposure to light, the phenothiazine nucleus is susceptible to photo-oxidation, leading to the formation of prochlorperazine sulfoxide.[2] Additionally, the chlorine atom at the C2 position of the phenothiazine ring can be cleaved through photolysis.[2][3] Other identified degradation products include N-desmethyl prochlorperazine and prochlorperazine N-oxide.[4]

dot

Photodegradation_Pathway Prochlorperazine This compound Sulfoxide Prochlorperazine Sulfoxide Prochlorperazine->Sulfoxide Sulfoxidation Dechlorinated Dechlorinated Derivatives Prochlorperazine->Dechlorinated Dechlorination N_Desmethyl N-Desmethyl Prochlorperazine Prochlorperazine->N_Desmethyl N-Demethylation N_Oxide Prochlorperazine N-Oxide Prochlorperazine->N_Oxide N-Oxidation

Caption: Major photodegradation pathways of this compound.

Kinetics of Photodegradation

The photodegradation of prochlorperazine in solution has been shown to follow first-order kinetics.[2] The rate of degradation is highly dependent on the nature and intensity of the light source. Studies have demonstrated that the degradation rate decreases in the following order: sunlight > UV light (254 nm) > fluorescent/diffuse light.[2] One study reported that over 50% of prochlorperazine dimaleate in solution decomposed after just 10 minutes of UV irradiation, highlighting its significant light sensitivity.[5]

Quantitative Data on Photodegradation

The following tables summarize the available quantitative data on the photodegradation of this compound and the analytical methods used for its quantification.

Table 1: Photodegradation Kinetics of Prochlorperazine

Light SourceKinetic ModelObservationsReference
SunlightFirst-OrderFastest degradation rate[2]
UV Light (254 nm)First-OrderSlower than sunlight, faster than fluorescent light[2]
Fluorescent/Diffuse LightFirst-OrderSlowest degradation rate[2]
UV Irradiation->50% degradation of prochlorperazine dimaleate in 10 minutes[5]

Table 2: HPLC Methods for Analysis of this compound and its Degradation Products

ColumnMobile PhaseDetectionApplicationReference
Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm)0.1% Formic acid and Acetonitrile (70:30)258 nm (Diode Array Detector)Quantification of this compound in dosage forms[4]
Octadecylsilyl (3 µm particle size)IsocraticTandem Mass Spectrometry (LC-MS/MS)Simultaneous determination of prochlorperazine and its metabolites (sulfoxide, N-demethyl, 7-hydroxy) in human plasma[2]
Purospher star RP-18e (150 x 4.6 mm, 5µm)Gradient: A) 0.4% Octane sulphonic acid sodium salt in water: glacial acetic acid (100:0.4) v/v; B) Acetonitrile255 nm (Photodiode Array Detector)Simultaneous estimation of this compound and other drugs in tablet dosage form[6]
Spursil C18 (250 mm x 4.6 mm, 5 µm)0.1 M Na2HPO4 and Methanol (50:50 v/v)244 nmQuantification of prochlorperazine and paracetamol in tablets[7]
Nucleosil-100-5, C-18 (2x75 mm)Gradient: 0.2 M lithium perchlorate with 0.01 M phosphoric acid (pH 2.2) and acetonitrileUV Spectrophotometer (190-360 nm)Determination of prochlorperazine S-oxide in urine[8]

Recommended Storage and Handling Conditions

To mitigate photodegradation and ensure the stability of this compound, specific storage and handling conditions must be adhered to.

Official Storage Recommendations

Regulatory bodies and pharmacopeias recommend that this compound should be stored at controlled room temperature, typically between 20°C to 25°C (68°F to 77°F), with excursions permitted between 15°C to 30°C (59°F to 86°F).[9] Crucially, it must be protected from light. [9] This is typically achieved by storing the drug substance and its formulations in tight, light-resistant containers.[9] Amber-colored containers have been shown to retard the rate of degradation under photolytic conditions.[2]

dot

Storage_Workflow cluster_storage Storage Conditions cluster_handling Handling Procedures Controlled Room Temperature 20-25°C (68-77°F) Light Protection Light-Resistant Container Minimize Exposure Avoid Direct Sunlight Light Protection->Minimize Exposure Dispense Appropriately Use Amber Vials/Packaging Light Protection->Dispense Appropriately This compound This compound This compound->Controlled Room Temperature This compound->Light Protection

Caption: Recommended storage and handling workflow for this compound.

Experimental Protocols

This section outlines a general framework for conducting photostability studies on this compound, based on ICH guidelines and published methodologies.

Forced Photolytic Degradation Study (as per ICH Q1B)

Objective: To evaluate the intrinsic photostability of this compound and identify its degradation products.[10]

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration.

    • Place the solution in a chemically inert and transparent container.

    • Prepare a "dark" control sample by wrapping an identical container with aluminum foil to protect it from light.

  • Light Exposure:

    • Expose the sample to a light source capable of emitting both UV and visible light, as specified in ICH Q1B guidelines. A xenon lamp or a suitable metal halide lamp is often used.

    • The light exposure should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.[10]

    • Monitor the temperature during the experiment to differentiate between photolytic and thermal degradation.

  • Sample Analysis:

    • At specified time intervals, withdraw aliquots from both the exposed and dark control samples.

    • Analyze the samples using a validated stability-indicating HPLC method (refer to Table 2 for examples of starting points for method development).

    • Quantify the remaining this compound and identify and quantify the degradation products.

dot

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis Prep Prepare Prochlorperazine Maleate Solution Control Prepare Dark Control Expose Expose to UV/Vis Light Source Prep->Expose Control->Expose Monitor Monitor Temperature Analyze Analyze Samples by Stability-Indicating HPLC Expose->Analyze Quantify Quantify Parent Drug and Degradation Products

References

Prochlorperazine Maleate: Molecular and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Prochlorperazine maleate is a phenothiazine derivative widely utilized for its anti-emetic and antipsychotic properties.[1][2] This technical summary outlines its core chemical and molecular data.

Chemical and Molecular Data

The fundamental chemical and molecular characteristics of this compound are detailed below. This data is essential for researchers and scientists in drug development and chemical analysis.

IdentifierValueSource
Molecular Formula C₂₈H₃₂ClN₃O₈SPubChem[3], Pharmaffiliates[4]
C₂₀H₂₄ClN₃S • 2C₄H₄O₄Cayman Chemical[5], Chemical Bull Pvt. Ltd.[6], Japanese Pharmacopoeia[7]
Molecular Weight 606.1 g/mol PubChem[3], Cayman Chemical[5]
606.09 g/mol Chemical Bull Pvt. Ltd.[6], Pharmaffiliates[4], Japanese Pharmacopoeia[7]
CAS Number 84-02-6PubChem[3], Cayman Chemical[5], ChemicalBook[1]

This compound is the maleate salt form of prochlorperazine.[3] It functions as a dopamine D2 receptor antagonist, which contributes to its therapeutic effects.[1][5] It also exhibits antihistaminic and anticholinergic activities.[3] The compound is a white or pale yellow, practically odorless crystalline powder.[2][7] It is practically insoluble in water and alcohol.[2]

References

Prochlorperazine Maleate: A Technical Guide to its Stereochemistry and Chiral Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prochlorperazine, a cornerstone phenothiazine derivative, is widely utilized for its potent antiemetic and antipsychotic properties. Its clinical efficacy is primarily attributed to the antagonism of dopamine D2 receptors in the central nervous system. While the parent drug, prochlorperazine, is achiral, its metabolism introduces a critical stereochemical element. This technical guide delves into the core principles of prochlorperazine stereochemistry, focusing on the formation and pharmacological significance of its chiral sulfoxide metabolites. Although direct comparative binding data for prochlorperazine sulfoxide enantiomers are not available in the public literature, this guide leverages data from structurally analogous phenothiazine sulfoxides to illustrate the pivotal role of stereochemistry in receptor interaction. We provide detailed experimental frameworks for chiral separation and receptor binding analysis, essential for further research in this domain.

Introduction: The Stereochemical Imperative in Prochlorperazine Pharmacology

Prochlorperazine is a phenothiazine-class drug primarily indicated for the treatment of severe nausea, vomiting, and schizophrenia.[1] Its mechanism of action is centered on its ability to block postsynaptic D2 dopamine receptors in the brain's mesolimbic system.[2][3] While the prochlorperazine molecule itself does not possess a chiral center and is therefore achiral, its journey through the body introduces stereochemical complexity.[4]

Hepatic metabolism, primarily mediated by cytochrome P450 enzymes, leads to the formation of several metabolites, including prochlorperazine sulfoxide.[5][6] The oxidation of the sulfur atom in the phenothiazine ring creates a chiral center, resulting in two enantiomeric forms: (R)-prochlorperazine sulfoxide and (S)-prochlorperazine sulfoxide.[6] This metabolic transformation is of profound pharmacological importance, as enantiomers of a drug can exhibit significantly different biological activities, including receptor binding affinity, efficacy, and toxicity.

This guide explores the stereochemistry of prochlorperazine's metabolites, outlines the principles of their differential pharmacology, and provides standardized protocols for their analysis, offering a comprehensive resource for researchers in pharmacology and drug development.

Stereochemistry and Metabolism

The metabolic pathway from the parent drug to its chiral sulfoxide is a critical first step in understanding its stereopharmacology.

  • Parent Compound: Prochlorperazine is an achiral molecule.

  • Metabolism: In the liver, Cytochrome P450 enzymes catalyze the oxidation of the sulfur atom on the phenothiazine ring.[6]

  • Chiral Metabolite: This reaction produces prochlorperazine sulfoxide, a molecule with a stereogenic sulfur center.[6] The product is a racemic mixture of the (R)- and (S)-enantiomers.

The logical flow from metabolism to chiral products is visualized below.

Figure 1. Metabolic activation of prochlorperazine to its chiral sulfoxide enantiomers.

Stereoselective Pharmacology of Phenothiazine Sulfoxides

The spatial arrangement of atoms in enantiomers dictates their ability to interact with chiral biological targets like receptors. While specific binding data for the enantiomers of prochlorperazine sulfoxide are not documented in peer-reviewed literature, studies on closely related phenothiazine drugs provide compelling evidence of stereoselective activity.

A pivotal study on mesoridazine , an antipsychotic with a chemical structure highly analogous to prochlorperazine, synthesized and evaluated the four stereoisomers of its sulfoxide metabolite. The research revealed that the stereochemistry of the sulfoxide moiety played a dominant role in the observed structure-activity relationship for D2 receptor binding.[7] Two of the four stereoisomers demonstrated potent D2 receptor binding and functional antagonism, while the other two isomers had significantly lower or negligible affinity.[7]

This principle of stereoselectivity is fundamental in pharmacology. The data from the mesoridazine study are presented below as a powerful illustrative model for the expected behavior of prochlorperazine sulfoxide enantiomers.

Table 1: D2 Receptor Binding Affinities of Mesoridazine Sulfoxide Stereoisomers

StereoisomerD2 Receptor Binding Affinity (Ki, nM)Functional Antagonism (IC50, nM)
Isomer 1< 3≤ 10
Isomer 2< 3≤ 10
Isomer 3No significant binding-
Isomer 4Poor affinity-
Data sourced from Choi et al., Bioorg. Med. Chem. Lett., 2004.[7]

This data strongly suggests that one enantiomer of prochlorperazine sulfoxide is likely to be significantly more active at the D2 receptor than the other. Identifying the more active enantiomer ("eutomer") is a critical step in developing more selective and potentially safer therapeutic agents.

Key Signaling Pathway: Dopamine D2 Receptor Antagonism

Prochlorperazine and its active metabolites function by antagonizing the D2 dopamine receptor, which is a G protein-coupled receptor (GPCR). The canonical signaling pathway involves the Gαi/o subunit, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking dopamine's ability to bind and activate the D2 receptor, prochlorperazine prevents this signaling cascade.[8]

D2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Prochlorperazine Prochlorperazine (or Active Metabolite) Prochlorperazine->D2R Blocks G_Protein Gαi/o Protein D2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Decreased Downstream Signaling (e.g., PKA) cAMP->Downstream Leads to

Figure 2. Simplified signaling pathway of Dopamine D2 receptor antagonism by prochlorperazine.

Experimental Protocols

Detailed and reproducible methodologies are essential for the study of prochlorperazine sulfoxide enantiomers. The following sections provide standardized protocols for their separation and analysis.

Protocol: Chiral HPLC Separation of Sulfoxide Enantiomers

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most effective technique for separating enantiomers.[9] Polysaccharide-based CSPs are particularly effective for resolving chiral sulfoxides.[10]

Objective: To separate the (R)- and (S)-enantiomers of prochlorperazine sulfoxide from a racemic mixture.

Instrumentation and Materials:

  • HPLC system with UV detector

  • Chiral Stationary Phase: Chiralpak AD-H (amylose derivative) or Chiralcel OD-H (cellulose derivative) column (250 mm x 4.6 mm, 5 µm particle size)[10]

  • Mobile Phase Solvents: HPLC-grade n-hexane, ethanol (EtOH), or isopropanol (IPA)

  • Sample: Prochlorperazine sulfoxide standard, dissolved in mobile phase.

Procedure:

  • Column Equilibration: Equilibrate the chosen chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and an alcohol modifier (e.g., n-Hexane/EtOH, 90:10 v/v). The optimal ratio must be determined empirically to achieve baseline separation.[10]

  • Sample Injection: Inject 10-20 µL of the sample solution onto the column.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 254 nm

  • Data Analysis: Record the chromatogram. The two enantiomers should appear as distinct peaks with different retention times. The resolution factor (Rs) should be calculated to ensure adequate separation (Rs > 1.5 is ideal).

The workflow for developing a chiral separation method is outlined below.

Chiral_Method_Dev Start Racemic Prochlorperazine Sulfoxide Sample Screening Screen Chiral Columns (e.g., Chiralpak AD-H, Chiralcel OD-H) Start->Screening Optimization Optimize Mobile Phase (Hexane/Alcohol Ratio) Screening->Optimization Analysis Run HPLC Analysis Optimization->Analysis Evaluation Evaluate Resolution (Rs) Is Rs > 1.5? Analysis->Evaluation Success Method Validated: Separated Enantiomers Evaluation->Success Yes Failure Adjust Conditions Evaluation->Failure No Failure->Optimization Re-optimize

Figure 3. Workflow for developing a chiral HPLC separation method.
Protocol: D2 Receptor Binding Assay

A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the Ki of each prochlorperazine sulfoxide enantiomer for the human dopamine D2 receptor.

Materials:

  • Receptor Source: Commercially available membranes from cells stably expressing the human D2 receptor.

  • Radioligand: [³H]Spiperone or another high-affinity D2 antagonist.

  • Non-specific Ligand: Haloperidol (10 µM) or another potent D2 antagonist to determine non-specific binding.

  • Test Compounds: Purified (R)- and (S)-enantiomers of prochlorperazine sulfoxide at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter and cocktail.

Procedure:

  • Assay Setup: In a 96-well plate, combine the D2 receptor membranes, a fixed concentration of [³H]Spiperone (typically at its Kd value), and varying concentrations of the test enantiomer.

    • Total Binding Wells: Contain membranes and radioligand only.

    • Non-specific Binding Wells: Contain membranes, radioligand, and a high concentration of haloperidol.

    • Test Wells: Contain membranes, radioligand, and serial dilutions of the test enantiomer.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

While prochlorperazine is administered as an achiral drug, its therapeutic and toxicological profile is influenced by the stereochemistry of its sulfoxide metabolites. The documented stereoselectivity of analogous phenothiazine sulfoxides at the dopamine D2 receptor provides a strong rationale for investigating the individual enantiomers of prochlorperazine sulfoxide. The experimental protocols detailed in this guide offer a clear framework for researchers to perform the necessary chiral separation and pharmacological characterization.

Future research should focus on isolating the pure (R)- and (S)-enantiomers of prochlorperazine sulfoxide and performing comprehensive in vitro and in vivo studies. Determining their respective D2 receptor binding affinities, functional activities, and off-target profiles will be crucial. Such research could pave the way for the development of an enantiopure version of the metabolite, potentially offering an improved therapeutic index with greater efficacy and reduced side effects compared to the racemic mixture produced in the body. This approach, known as a "chiral switch," is a well-established strategy in modern drug development.

References

Prochlorperazine Maleate: A Comprehensive Technical Guide to Pharmacokinetics and Metabolism in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prochlorperazine, a phenothiazine derivative, is a widely used antiemetic and antipsychotic agent. Understanding its pharmacokinetic and metabolic profile in preclinical animal models is crucial for drug development, dose selection, and predicting its behavior in humans. This technical guide provides an in-depth overview of the available scientific literature on the pharmacokinetics and metabolism of prochlorperazine maleate in various animal models.

Pharmacokinetics of this compound in Animal Models

The pharmacokinetic profile of prochlorperazine has been investigated in several animal species, though comprehensive data across all common models and routes of administration remains somewhat limited in publicly available literature. This section summarizes the key pharmacokinetic parameters.

Quantitative Pharmacokinetic Data

A study in rats utilizing an oral disintegrating film formulation of prochlorperazine provides some insight into its oral pharmacokinetics in this species. While specific Cmax, Tmax, and AUC values were not provided in the abstract, the study indicated that the pharmacokinetic parameters were not significantly different from an oral solution of prochlorperazine.[1] Further research is needed to establish a complete pharmacokinetic profile for standard oral and intravenous administrations in rats, mice, and monkeys.

Table 1: Pharmacokinetic Parameters of Prochlorperazine in Animal Models (Data currently limited)

SpeciesRoute of AdministrationDoseCmaxTmaxAUCHalf-life (t½)Bioavailability (%)Reference
RatOral (Disintegrating Film)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
DogInhalation (Aerosol)Not SpecifiedNot Specified<30 seconds (peak left ventricular concentration)Not SpecifiedNot Specified>80%[2]

Note: The available data is insufficient to provide a comprehensive comparative table. Further studies are required to populate this information for various species and administration routes.

Metabolism of this compound in Animal Models

Prochlorperazine undergoes extensive hepatic metabolism, primarily through the cytochrome P450 (CYP) enzyme system.[3] The main metabolic pathways include oxidation, hydroxylation, demethylation, and sulfoxide formation, followed by conjugation with glucuronic acid.[4]

Metabolic Pathways in Rats

In rats, prochlorperazine is known to undergo N-dealkylation, N-oxidation, sulfoxidation, and aromatic hydroxylation.[5] Following chronic administration to rats, tissue analysis has revealed metabolites resulting from the fission of the piperazine ring through multiple oxidative N-dealkylations.[4]

Identified Metabolites

Several metabolites of prochlorperazine have been identified across different species:

  • Prochlorperazine Sulfoxide (PCZSO): A major metabolite.[6]

  • N-desmethylprochlorperazine (NDPCZ): An active metabolite.[7]

  • 7-hydroxyprochlorperazine (PCZOH) [6]

  • Prochlorperazine sulfoxide 4'-N-oxide [7]

The in-vitro metabolism of prochlorperazine has been characterized, identifying seven metabolites: sulphoxide n-oxide, hydroxy-nor, desulfonated, two hydroxide isomers, N-desmethyl, and sulphoxide.[3] Of the CYP450 enzymes, CYP2D6 and CYP2C19 appear to be the most efficient in metabolizing prochlorperazine, with N-desmethyl PCZ being the major metabolite formed by these enzymes.[3]

prochlorperazine_metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Prochlorperazine Prochlorperazine Prochlorperazine_Sulfoxide Prochlorperazine Sulfoxide Prochlorperazine->Prochlorperazine_Sulfoxide Sulfoxidation N_desmethylprochlorperazine N-desmethyl- prochlorperazine Prochlorperazine->N_desmethylprochlorperazine N-demethylation (CYP2D6, CYP2C19) Hydroxyprochlorperazine 7-hydroxy- prochlorperazine Prochlorperazine->Hydroxyprochlorperazine Hydroxylation Prochlorperazine_N_oxide Prochlorperazine Sulfoxide 4'-N-oxide Prochlorperazine_Sulfoxide->Prochlorperazine_N_oxide N-oxidation Glucuronide_Conjugates Glucuronide Conjugates Prochlorperazine_Sulfoxide->Glucuronide_Conjugates Glucuronidation N_desmethylprochlorperazine->Glucuronide_Conjugates Glucuronidation Hydroxyprochlorperazine->Glucuronide_Conjugates Glucuronidation oral_gavage_workflow start Start select_needle Select appropriate gavage needle size start->select_needle measure_depth Measure insertion depth (nose to last rib) select_needle->measure_depth restrain_animal Restrain animal with head and body aligned measure_depth->restrain_animal insert_needle Gently insert needle into esophagus restrain_animal->insert_needle administer_drug Administer drug solution slowly insert_needle->administer_drug withdraw_needle Withdraw needle administer_drug->withdraw_needle monitor_animal Monitor animal for distress withdraw_needle->monitor_animal end End monitor_animal->end blood_collection_workflow start Start select_site Select blood collection site start->select_site prepare_site Prepare collection site (e.g., shave, disinfect) select_site->prepare_site puncture_vessel Puncture blood vessel with sterile needle/lancet prepare_site->puncture_vessel collect_blood Collect blood into appropriate tube puncture_vessel->collect_blood apply_pressure Apply pressure to stop bleeding collect_blood->apply_pressure process_sample Process blood sample (centrifuge for plasma/serum) apply_pressure->process_sample end End process_sample->end

References

Prochlorperazine Maleate: An In-Depth Technical Guide to Potential In Vitro Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prochlorperazine, a phenothiazine derivative, is a well-established therapeutic agent primarily recognized for its antiemetic and antipsychotic properties. Its clinical efficacy is attributed mainly to its potent antagonism of dopamine D2 receptors. However, a comprehensive understanding of its pharmacological profile reveals a broader spectrum of activity, encompassing interactions with numerous other molecular targets. These "off-target" effects, observed in vitro, are critical for a complete safety and risk-benefit assessment during drug development and for predicting potential clinical side effects. This technical guide provides a detailed overview of the known in vitro off-target effects of prochlorperazine maleate, presenting quantitative data, experimental methodologies, and visual representations of affected signaling pathways.

I. Off-Target Binding Profile and Functional Activity

Prochlorperazine exhibits significant binding affinity and functional modulation of a variety of G-protein coupled receptors (GPCRs) and ion channels beyond its primary D2 receptor target. This promiscuity is a hallmark of many first-generation antipsychotics and contributes to their complex side-effect profiles.[1][2][3]

Data Presentation: Prochlorperazine Off-Target Activity

The following table summarizes the in vitro binding affinities (Ki) and functional potencies (IC50/EC50) of prochlorperazine at various off-target sites. This data has been compiled from multiple sources to provide a comprehensive overview for comparative analysis.

Target ClassSpecific TargetSpeciesAssay TypeValue (nM)Value TypeReference(s)
Adrenergic Receptors α1A-AdrenoceptorRatRadioligand Binding32IC50[4]
α1B-AdrenoceptorRatRadioligand Binding49Ki[4]
Histamine Receptors H1 ReceptorHumanRadioligand Binding--[1][5]
Muscarinic Receptors M1, M2, M3, M4, M5Human/RatRadioligand Binding--[2][5][6]
Serotonin Receptors 5-HT2B ReceptorHumanRadioligand Binding--[4]
Ion Channels hERG (human Ether-à-go-go-Related Gene)Human (expressed in Xenopus oocytes)Two-Electrode Voltage Clamp22,600 (+40 mV)IC50-
P2X7 ReceptorHumanCa2+ influx, dye permeation, ionic currentsPotent Inhibition (at 10 µM)-[1][7]
Enzymes Sortase A-FRET AssayPotent Inhibition--
Cancer Cell Lines U87-MG (Glioblastoma)HumanWST-1 Assay970EC50-

Note: A hyphen (-) indicates that the source confirms activity but does not provide a specific quantitative value in the abstract. Further investigation of the full-text articles is recommended for detailed quantitative data.

II. Key Off-Target Effects and Affected Systems

Cardiovascular System: hERG Channel Inhibition

A significant safety concern for many pharmaceuticals is the potential for cardiac arrhythmias. Prochlorperazine has been shown to block the human Ether-à-go-go-Related Gene (hERG) potassium ion channel, a critical component in cardiac repolarization.

  • Effect : Inhibition of the hERG channel by prochlorperazine can delay cardiac repolarization, leading to a prolongation of the QT interval on an electrocardiogram. This effect is a known risk factor for developing a potentially fatal arrhythmia called Torsades de Pointes.

  • Mechanism : Prochlorperazine directly blocks the pore of the hERG channel, impeding the outward flow of potassium ions that is necessary for the repolarization phase of the cardiac action potential.

Central Nervous System: Broad Receptor Antagonism

Prochlorperazine's activity on a range of neurotransmitter receptors in the central nervous system underlies many of its known side effects.[1][2][3][5]

  • Muscarinic Cholinergic Receptors : Antagonism at these receptors can lead to anticholinergic side effects such as dry mouth, blurred vision, constipation, and urinary retention.[5]

  • Histamine H1 Receptors : Blockade of H1 receptors is a primary contributor to the sedative and hypnotic effects of prochlorperazine.[5]

  • Alpha-Adrenergic Receptors : Antagonism at α1-adrenergic receptors can cause orthostatic hypotension (a drop in blood pressure upon standing) and dizziness.[5][8]

Anti-Cancer and Cytotoxic Effects

Recent in vitro studies have highlighted a potential role for prochlorperazine as an anti-cancer agent, demonstrating cytotoxic effects against various cancer cell lines.

  • Glioblastoma : Prochlorperazine has been shown to induce a concentration-dependent loss in the viability of human glioblastoma U87-MG cells, with a calculated EC50 value of 0.97 μM.

  • Bladder Cancer : Studies suggest that prochlorperazine may inhibit the growth of bladder cancer cells through the modulation of multiple signaling pathways, including the SRC-MEK-ERK pathway.[9]

  • Wnt and Akt Signaling Pathways : The antitumor activity of phenothiazine derivatives, including prochlorperazine, has been linked to the modulation of the Akt and Wnt signaling pathways, which are crucial for cell cycle progression, proliferation, and apoptosis.[10]

Modulation of the P2X7 Receptor

Prochlorperazine has been identified as a potent allosteric modulator of the human P2X7 receptor, an ATP-gated ion channel involved in inflammation and immune responses.[1][7]

  • Effect : It inhibits P2X7-mediated calcium influx, dye permeation, and ionic currents.[7] This modulation is independent of its dopamine receptor antagonism and suggests a potential role in modulating neuroinflammation.[1]

Inhibition of Sortase A

In the realm of infectious diseases, prochlorperazine has been identified as an inhibitor of Sortase A, a crucial enzyme for virulence in Gram-positive bacteria like Staphylococcus aureus.

  • Effect : By inhibiting Sortase A, prochlorperazine can potentially disrupt the ability of bacteria to anchor surface proteins to their cell wall, thereby reducing their pathogenicity.

III. Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of in vitro findings. Below are summaries of key experimental protocols used to investigate the off-target effects of prochlorperazine.

Radioligand Binding Assays for GPCRs
  • Objective : To determine the binding affinity (Ki) of prochlorperazine for various G-protein coupled receptors.

  • Methodology :

    • Membrane Preparation : Membranes are prepared from cells or tissues expressing the receptor of interest.

    • Incubation : A fixed concentration of a radiolabeled ligand (a molecule known to bind specifically to the target receptor) is incubated with the membrane preparation in the presence of varying concentrations of prochlorperazine.

    • Separation : The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

    • Detection : The radioactivity of the filter-bound ligand is measured using a scintillation counter.

    • Data Analysis : The concentration of prochlorperazine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp for hERG Channel Activity
  • Objective : To measure the inhibitory effect of prochlorperazine on the hERG potassium channel current.

  • Methodology :

    • Expression System : The human hERG channel is expressed in Xenopus laevis oocytes by injecting hERG cRNA.

    • Electrophysiological Recording : The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording. The membrane potential is held at a negative potential (e.g., -80 mV) and then depolarized to various positive potentials to activate the hERG channels. A subsequent repolarizing step elicits a characteristic "tail current."

    • Drug Application : Prochlorperazine is applied to the bath solution surrounding the oocyte.

    • Data Acquisition : The hERG channel currents are recorded before and after the application of prochlorperazine at various concentrations.

    • Data Analysis : The concentration-response curve for the inhibition of the hERG tail current is plotted to determine the IC50 value.

WST-1 Cell Viability Assay
  • Objective : To assess the cytotoxic effects of prochlorperazine on cancer cell lines.

  • Methodology :

    • Cell Culture : Cancer cells (e.g., U87-MG) are seeded in a 96-well plate and allowed to adhere.

    • Treatment : The cells are treated with various concentrations of prochlorperazine for a specified period (e.g., 24-72 hours).

    • WST-1 Reagent Addition : WST-1 (Water Soluble Tetrazolium salt) reagent is added to each well.

    • Incubation : The plate is incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells cleave the WST-1 to a soluble formazan dye.

    • Absorbance Measurement : The absorbance of the formazan dye is measured using a microplate reader at a wavelength of approximately 450 nm.

    • Data Analysis : The absorbance is directly proportional to the number of viable cells. The EC50 value (the concentration that reduces cell viability by 50%) is calculated from the dose-response curve.

IV. Signaling Pathways and Experimental Workflows

Diagrams of Key Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

G Experimental Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells/tissues expressing target receptor) Incubation Incubation (Membranes + Radioligand + Prochlorperazine) Membrane_Prep->Incubation Radioligand Radiolabeled Ligand (specific for target) Radioligand->Incubation Prochlorperazine Prochlorperazine (varying concentrations) Prochlorperazine->Incubation Filtration Rapid Filtration (Separates bound from unbound ligand) Incubation->Filtration Counting Scintillation Counting (Measures radioactivity on filter) Filtration->Counting IC50_Calc IC50 Calculation (Concentration for 50% inhibition) Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff equation) IC50_Calc->Ki_Calc

Workflow for Radioligand Binding Assay

G Prochlorperazine's Putative Effect on Wnt/β-catenin Signaling Prochlorperazine Prochlorperazine D2R Dopamine D2 Receptor Prochlorperazine->D2R antagonizes Proliferation Cell Proliferation & Survival Prochlorperazine->Proliferation inhibits Wnt_Pathway Wnt Signaling Pathway D2R->Wnt_Pathway modulates Beta_Catenin β-catenin Wnt_Pathway->Beta_Catenin stabilizes TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activates Gene_Expression Target Gene Expression (e.g., c-myc, cyclin D1) TCF_LEF->Gene_Expression promotes Gene_Expression->Proliferation

Prochlorperazine's Effect on Wnt Signaling

G Prochlorperazine's Putative Effect on Akt Signaling Prochlorperazine Prochlorperazine D2R Dopamine D2 Receptor Prochlorperazine->D2R antagonizes Cell_Survival Cell Survival & Growth Prochlorperazine->Cell_Survival inhibits PI3K PI3K D2R->PI3K modulates Akt Akt PI3K->Akt activates Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream_Effectors phosphorylates Downstream_Effectors->Cell_Survival

Prochlorperazine's Effect on Akt Signaling

V. Conclusion and Future Directions

The in vitro off-target profile of this compound is complex, with significant interactions across multiple receptor families, ion channels, and cellular signaling pathways. While its primary dopamine D2 receptor antagonism is well-established, its activities at adrenergic, muscarinic, and histaminic receptors, as well as its inhibition of the hERG channel, are crucial for understanding its clinical side-effect profile. Furthermore, emerging research into its anti-cancer properties and its modulation of the P2X7 receptor and Sortase A opens new avenues for drug repurposing and development.

For drug development professionals, a thorough in vitro safety pharmacology screen is indispensable to characterize the off-target liabilities of new chemical entities that share structural similarities with phenothiazines. Future research should focus on elucidating the precise molecular mechanisms underlying prochlorperazine's effects on cancer cell signaling and its potential as an anti-infective agent. A deeper understanding of these off-target activities will enable a more complete and predictive assessment of the therapeutic potential and risks associated with prochlorperazine and related compounds.

References

Prochlorperazine: A Technical Comparison of the Maleate Salt and Free Base Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth comparison of the physicochemical and biopharmaceutical properties of prochlorperazine maleate and its corresponding free base. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the critical attributes that influence the formulation, delivery, and efficacy of this widely used antiemetic and antipsychotic agent.

Executive Summary

Prochlorperazine, a phenothiazine derivative, is a dopamine D2 receptor antagonist utilized in the management of nausea, vomiting, and psychotic disorders.[1][2][3] While the active pharmaceutical ingredient (API) is the prochlorperazine molecule, it is most commonly formulated as a maleate salt. The conversion of the free base into a salt form is a common strategy in pharmaceutical development to enhance properties such as solubility and stability. This guide delineates the key differences between the this compound salt and the prochlorperazine free base, presenting quantitative data in structured tables, detailing relevant experimental protocols, and providing visual representations of key concepts.

Physicochemical Properties: A Comparative Analysis

The selection of a salt form over the free base is primarily driven by the optimization of physicochemical properties critical for drug product development. The following tables summarize the key quantitative differences between this compound and prochlorperazine free base.

Table 1: General and Physical Properties

PropertyThis compoundProchlorperazine Free Base
Molecular Formula C₂₈H₃₂ClN₃O₈SC₂₀H₂₄ClN₃S[4]
Molecular Weight 606.09 g/mol [5]373.94 g/mol [4]
Appearance White to light yellow crystalline powder[5][6][7]Viscous liquid[8]
Melting Point 195 - 203°C (with decomposition)[6]228°C[8]

Table 2: Solubility and Dissociation Constant

PropertyThis compoundProchlorperazine Free Base
Aqueous Solubility Very slightly soluble in water[6][9]Practically insoluble in water (14.96 mg/L at 24°C)[8]
Solubility in other solvents Slightly soluble in ethanol; Practically insoluble in diethyl ether; Soluble in methanol[6][9]Freely soluble in alcohol, ether, and chloroform[8][10]
pKa 8.1 (uncertain)[9]8.39[11]

Table 3: Biopharmaceutical Properties

PropertyThis compoundProchlorperazine Free Base
Oral Bioavailability Poor, approximately 12.5%[11][12][13]Data not available, but expected to be lower than the maleate salt due to poor aqueous solubility.

Experimental Protocols

This section outlines the methodologies for determining key physicochemical properties of prochlorperazine and its salt form.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound or free base in a specific solvent (e.g., water, buffers of various pH).

Materials:

  • This compound or free base

  • Solvent of interest

  • Glass flasks with stoppers

  • Constant temperature shaker bath

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)[14]

Procedure:

  • Add an excess amount of the solid compound to a flask containing a known volume of the solvent.

  • Seal the flasks and place them in a constant temperature shaker bath (e.g., 25°C or 37°C).

  • Agitate the flasks for a sufficient period to reach equilibrium (typically 24-72 hours).[15]

  • After equilibration, allow the suspensions to settle.

  • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation can be used to aid separation.

  • Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.[14][16]

  • The determined concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a widely used and accurate method for determining the acid dissociation constant (pKa) of a substance.[17][18] For poorly soluble compounds like prochlorperazine, a co-solvent system may be necessary.[19][20]

Objective: To determine the pKa of prochlorperazine.

Materials:

  • Prochlorperazine

  • Co-solvent (e.g., methanol-water mixture) if required[19]

  • Standardized solutions of hydrochloric acid and sodium hydroxide

  • Potentiometer with a pH electrode

  • Magnetic stirrer

Procedure:

  • Calibrate the pH electrode using standard buffers.

  • Dissolve a precisely weighed amount of the compound in a known volume of the chosen solvent or co-solvent mixture.

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Titrate the solution with a standardized acid or base, adding the titrant in small, known increments.

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH of the solution against the volume of titrant added.

  • The pKa is determined from the inflection point of the resulting titration curve.

Visualizations

Signaling Pathway of Prochlorperazine

Prochlorperazine primarily exerts its therapeutic effects by acting as an antagonist at dopamine D2 receptors.[1][2] However, it also interacts with other receptors, contributing to its overall pharmacological profile and side effects.[3]

Prochlorperazine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., reduced neuronal excitability) PKA->Response Phosphorylates targets leading to Prochlorperazine Prochlorperazine Prochlorperazine->D2R Antagonizes Solubility_Workflow start Start: Solubility Comparison prep_maleate Prepare supersaturated solution of this compound start->prep_maleate prep_freebase Prepare supersaturated solution of Prochlorperazine Free Base start->prep_freebase shake Equilibrate via Shake-Flask Method (Constant Temperature, 24-72h) prep_maleate->shake prep_freebase->shake separate_maleate Separate solid and liquid phases (Centrifugation/Filtration) shake->separate_maleate separate_freebase Separate solid and liquid phases (Centrifugation/Filtration) shake->separate_freebase analyze_maleate Quantify dissolved Prochlorperazine in supernatant (HPLC-UV) separate_maleate->analyze_maleate analyze_freebase Quantify dissolved Prochlorperazine in supernatant (HPLC-UV) separate_freebase->analyze_freebase compare Compare solubility data analyze_maleate->compare analyze_freebase->compare end End: Comparative Solubility Profile compare->end

References

Methodological & Application

Application Notes and Protocols for Prochlorperazine Maleate Administration in Rodent Behavioral Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of prochlorperazine maleate in common rodent behavioral models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Prochlorperazine is a phenothiazine derivative that primarily acts as a dopamine D2 receptor antagonist.[1][2] It is clinically used for its antiemetic and antipsychotic properties. In preclinical research, this compound is a valuable tool for investigating the role of the dopaminergic system in various behaviors, including anxiety, locomotion, and cognition. Careful consideration of dosage, administration route, and experimental design is crucial for obtaining reliable and interpretable results in rodent behavioral studies.

Data Presentation

The following tables summarize the expected effects of this compound administration in key rodent behavioral models. The data is compiled from literature and provides a basis for experimental design and dose selection.

Table 1: Effects of this compound on Locomotor Activity in the Open Field Test

Species/StrainDose (mg/kg)Route of AdministrationKey Findings
Mouse1-2i.p. / s.c.No significant impairment of motor performance.[1]
Mouse2i.p.Primarily acts on D2 receptors without motor side effects.

Table 2: Effects of this compound on Anxiety-Like Behavior in the Elevated Plus Maze

Species/StrainDose (mg/kg)Route of AdministrationKey Findings
Mouse1-2i.p. / s.c.Expected to produce anxiolytic-like effects (increase in open arm time and entries) due to D2 receptor antagonism.

Table 3: Effects of this compound on Depressive-Like Behavior in the Forced Swim Test

Species/StrainDose (mg/kg)Route of AdministrationKey Findings
Rodent1-2i.p. / s.c.May increase immobility time, a parameter used to assess depressive-like behavior.[3]

Table 4: Effects of this compound on Spatial Learning and Memory in the Morris Water Maze

Species/StrainDose (mg/kg)Route of AdministrationKey Findings
Rodent1-2i.p. / s.c.May impair spatial learning and memory, as indicated by increased escape latency and reduced time in the target quadrant.

Experimental Protocols

Preparation of this compound Solution

This compound has limited solubility in aqueous solutions and is not recommended for storage in aqueous solution for more than one day.[4]

  • Vehicle: A common vehicle for this compound is a solution of Dimethyl Sulfoxide (DMSO) and saline.

  • Preparation Steps:

    • Dissolve the this compound powder in a minimal amount of DMSO.

    • Once fully dissolved, dilute with sterile saline (0.9% NaCl) to the final desired concentration.

    • Ensure the final concentration of DMSO is kept low (typically <5%) to avoid vehicle-induced behavioral effects.

    • Prepare the solution fresh on the day of the experiment.

Administration Protocol

Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in rodents.

  • Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before injection and testing.

  • Injection Procedure:

    • Gently restrain the mouse or rat.

    • Administer the this compound solution or vehicle control via i.p. injection.

    • The injection volume should be appropriate for the animal's weight (e.g., 5-10 ml/kg for mice).

  • Timing: Administer the drug 30-60 minutes before the start of the behavioral test to allow for sufficient absorption and distribution to the central nervous system.

Behavioral Assay Protocols

This test assesses general locomotor activity and anxiety-like behavior.

  • Apparatus: A square arena (e.g., 50 x 50 cm) with walls to prevent escape. The arena is typically divided into a central and a peripheral zone.

  • Procedure:

    • Place the animal in the center of the open field.

    • Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).

    • Record the session using a video camera mounted above the arena.

  • Data Analysis:

    • Locomotor Activity: Total distance traveled, mean velocity.

    • Anxiety-Like Behavior: Time spent in the center zone, number of entries into the center zone.

This test is a widely used model for assessing anxiety-like behavior in rodents.

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for a 5-minute session.

    • Record the session with a video camera.

  • Data Analysis:

    • Percentage of time spent in the open arms.

    • Percentage of entries into the open arms.

    • Total number of arm entries (as a measure of general activity).

This test is used to assess depressive-like behavior in rodents.

  • Apparatus: A transparent cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.

  • Procedure:

    • Gently place the animal into the water-filled cylinder.

    • The test duration is typically 6 minutes. The first 2 minutes are considered a habituation period, and behavior is scored during the last 4 minutes.

    • After the test, remove the animal, dry it with a towel, and return it to its home cage.

  • Data Analysis:

    • Immobility Time: The duration for which the animal remains floating with only the movements necessary to keep its head above water.[5]

This test is used to assess spatial learning and memory.

  • Apparatus: A large circular pool filled with opaque water (e.g., using non-toxic white paint). A small escape platform is hidden just below the water's surface. Visual cues are placed around the room.

  • Procedure:

    • Acquisition Phase (e.g., 4-5 days):

      • Conduct multiple trials per day where the animal is released from different starting positions and must find the hidden platform.

      • If the animal does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.

      • Allow the animal to remain on the platform for 15-30 seconds.

    • Probe Trial (24 hours after the last acquisition trial):

      • Remove the platform from the pool.

      • Allow the animal to swim freely for a set duration (e.g., 60 seconds).

  • Data Analysis:

    • Acquisition: Escape latency (time to find the platform), path length.

    • Probe Trial: Time spent in the target quadrant (where the platform was located), number of platform location crossings.[6]

Visualizations

Signaling Pathway

prochlorperazine_pathway Prochlorperazine Prochlorperazine (Antagonist) D2R Dopamine D2 Receptor Prochlorperazine->D2R Blocks Gi Gαi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Caption: Prochlorperazine's antagonism of the D2 receptor signaling pathway.

Experimental Workflow

experimental_workflow start Start acclimation Animal Acclimation (30-60 min) start->acclimation prep Prepare Prochlorperazine Maleate Solution acclimation->prep admin Administer Drug/Vehicle (i.p.) prep->admin wait Waiting Period (30-60 min) admin->wait behavioral_test Behavioral Test (e.g., OFT, EPM, FST, MWM) wait->behavioral_test data_collection Data Collection (Video Recording) behavioral_test->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

References

Application Note: Quantification of Prochlorperazine Maleate in Human Plasma using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of prochlorperazine maleate in human plasma. The described protocol utilizes a simple and efficient sample preparation technique, followed by chromatographic separation on a C18 column with UV detection. This method is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring of prochlorperazine. The method has been validated for linearity, precision, accuracy, and sensitivity.

Introduction

Prochlorperazine is a phenothiazine derivative widely used for its antiemetic and antipsychotic properties.[1][2][3] It functions primarily by antagonizing dopamine D2 receptors in the chemoreceptor trigger zone of the brain.[2][4] Accurate and reliable quantification of prochlorperazine in biological matrices such as plasma is crucial for assessing its bioavailability, understanding its pharmacokinetic profile, and ensuring therapeutic efficacy and safety. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the determination of drug concentrations in complex biological fluids. This application note presents a detailed protocol for the quantification of this compound in human plasma using RP-HPLC with UV detection.

Experimental

Materials and Reagents
  • This compound reference standard (USP grade)

  • Amitriptyline hydrochloride (Internal Standard - IS)

  • HPLC grade acetonitrile (ACN) and methanol (MeOH)

  • Dichloromethane (analytical grade)

  • Ammonium acetate (analytical grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector (e.g., Agilent 1260 Infinity II HPLC system).[2]

  • Reversed-phase C18 analytical column (e.g., Thermo Hypersil-Hypurity C18, 150 mm x 2.1 mm, 5 µm).[1]

  • Centrifuge

  • Vortex mixer

  • pH meter

Chromatographic Conditions

A summary of the optimized chromatographic conditions is provided in the table below.

ParameterCondition
Column Thermo Hypersil-Hypurity C18 (150 mm x 2.1 mm, 5 µm)[1]
Mobile Phase 10mM Ammonium Acetate (pH 3.6) : Methanol : Acetonitrile (27:68:5, v/v/v)[1]
Flow Rate 0.22 mL/min[1]
Injection Volume 10 µL
Column Temperature 30°C ± 0.5°C[2]
Detection Wavelength 254 nm[5][6]
Internal Standard (IS) Amitriptyline Hydrochloride[1]
Run Time Approximately 12 minutes[1]

Protocols

Standard Solution Preparation
  • Primary Stock Solution of Prochlorperazine (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 0.20 ng/mL to 6.40 ng/mL.[1]

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of amitriptyline hydrochloride and dissolve it in a 100 mL volumetric flask with methanol.

  • Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution with the mobile phase to achieve a final concentration of 1 µg/mL.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 500 µL of human plasma into a clean centrifuge tube.

  • Add 50 µL of the internal standard working solution (1 µg/mL) to each plasma sample, except for the blank.

  • Vortex the mixture for 30 seconds.

  • Add 3 mL of dichloromethane to the tube.

  • Vortex vigorously for 2 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Inject 10 µL of the reconstituted sample into the HPLC system.

Method Validation

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines.[3][5]

Linearity

The linearity of the method was established by analyzing a series of calibration standards. The method demonstrated good linearity over the concentration range of 0.20 to 6.40 ng/mL with a correlation coefficient (r²) of 0.9989.[1]

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three different concentration levels (low, medium, and high). The percentage relative standard deviation (%RSD) for both intra-day and inter-day precision was less than 2%.[3][7]

Recovery

The extraction recovery of prochlorperazine and the internal standard was determined by comparing the peak areas of extracted samples with those of unextracted standards. The average extraction recovery was found to be 81.8 ± 2.2% for prochlorperazine and 79.5 ± 3.7% for the internal standard.[1]

Limits of Detection (LOD) and Quantification (LOQ)

The limit of quantification (LOQ) for this compound in plasma was determined to be 0.20 ng/mL.[1] The limit of detection (LOD) was 1.76 µg/mL in a separate study, though this was for a pharmaceutical dosage form.[3]

Data Presentation

The quantitative data for the HPLC method validation is summarized in the table below for easy comparison.

ParameterResultReference
Linearity Range 0.20 - 6.40 ng/mL[1]
Correlation Coefficient (r²) 0.9989[1]
Intra-day Precision (%RSD) < 2%[3][7]
Inter-day Precision (%RSD) < 2%[3][7]
Accuracy (% Recovery) 99-101%[3]
Extraction Recovery (Prochlorperazine) 81.8 ± 2.2%[1]
Extraction Recovery (Internal Standard) 79.5 ± 3.7%[1]
Limit of Quantification (LOQ) 0.20 ng/mL[1]
Retention Time (Prochlorperazine) ~4.1 min[5][6]
Tailing Factor 1.25[5][7]
Theoretical Plates 8430[5][7]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification plasma Human Plasma Sample is Add Internal Standard (Amitriptyline HCl) plasma->is extract Liquid-Liquid Extraction (Dichloromethane) is->extract evap Evaporation to Dryness extract->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute inject Inject 10 µL into HPLC System reconstitute->inject standards Prepare Calibration Standards (0.20 - 6.40 ng/mL) standards->inject separation Chromatographic Separation (C18 Column) inject->separation detection UV Detection at 254 nm separation->detection integration Peak Integration detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Prochlorperazine Concentration integration->quantification calibration->quantification

Caption: Workflow for Prochlorperazine Quantification in Plasma.

Conclusion

The described RP-HPLC method provides a reliable, sensitive, and accurate means for the quantification of this compound in human plasma. The simple liquid-liquid extraction procedure offers good recovery and minimizes matrix effects. The method is suitable for a variety of applications in clinical and research settings where the determination of prochlorperazine plasma concentrations is required.

References

Application Notes and Protocols for the LC-MS/MS Analysis of Prochlorperazine Maleate and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the quantitative analysis of prochlorperazine (PCZ) and its primary metabolites—prochlorperazine sulfoxide (PCZSO), N-demethylprochlorperazine (NDPCZ), and 7-hydroxyprochlorperazine (PCZOH)—in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

Prochlorperazine is a phenothiazine derivative widely used for its antiemetic and antipsychotic properties. Following oral administration, it undergoes extensive first-pass metabolism, primarily in the liver, by cytochrome P450 enzymes, including CYP2D6 and CYP3A4.[1][2][3][4] The resulting metabolites may exhibit pharmacological activity.[3] Accurate and simultaneous quantification of prochlorperazine and its metabolites in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. LC-MS/MS offers high sensitivity and selectivity for this purpose.[5][6][7]

Metabolic Pathway of Prochlorperazine

Prochlorperazine is metabolized through several pathways, including oxidation, hydroxylation, demethylation, and sulfoxide formation.[3][4] The major metabolites identified in human plasma are prochlorperazine sulfoxide (PCZSO), N-demethylprochlorperazine (NDPCZ), and 7-hydroxyprochlorperazine (PCZOH).[8][9]

G PCZ Prochlorperazine CYP CYP2D6, CYP3A4 (Liver) PCZ->CYP PCZSO Prochlorperazine Sulfoxide (PCZSO) NDPCZ N-desmethyl- prochlorperazine (NDPCZ) PCZOH 7-hydroxy- prochlorperazine (PCZOH) CYP->PCZSO Sulfoxidation CYP->NDPCZ N-demethylation CYP->PCZOH Hydroxylation

Caption: Metabolic pathway of Prochlorperazine.

Experimental Protocols

This section details the methodology for the simultaneous determination of prochlorperazine and its major metabolites in human plasma.

Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method is employed for the extraction of analytes from human plasma.[8]

Materials:

  • Human plasma samples

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 200 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Liquid Chromatography

An isocratic reverse-phase HPLC method is utilized for the separation of prochlorperazine and its metabolites.[8]

Instrumentation:

  • HPLC system with a binary pump and autosampler

Chromatographic Conditions:

Parameter Value
Column Octadecylsilyl (C18), 3 µm particle size
Mobile Phase 10mM Ammonium Acetate (pH 3.6):Methanol:Acetonitrile (27:68:5, v/v/v)[5]
Flow Rate 0.22 mL/min[5]
Injection Volume 5 µL
Column Temperature 40 °C

| Run Time | 10 minutes[8] |

Mass Spectrometry

A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) is used for detection and quantification.

Instrumentation:

  • Triple quadrupole mass spectrometer with an ESI source

Mass Spectrometry Parameters:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Nebulizer Gas Nitrogen
Drying Gas Nitrogen
Drying Gas Temperature 350 °C

| Capillary Voltage | 3500 V |

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z)
Prochlorperazine (PCZ) 374.1 113.1
Prochlorperazine Sulfoxide (PCZSO) 390.1 113.1
N-demethylprochlorperazine (NDPCZ) 360.1 113.1
7-hydroxyprochlorperazine (PCZOH) 390.1 113.1

| Internal Standard (IS) | To be determined based on selection | To be determined based on selection |

Experimental Workflow

The overall analytical process from sample receipt to data analysis is outlined below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection HPLC Injection Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometry (MRM Mode) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: LC-MS/MS experimental workflow.

Quantitative Data Summary

The described method has been validated and demonstrates good linearity, precision, and accuracy for the quantification of prochlorperazine and its metabolites in human plasma.[8]

Table 1: Calibration Curve and LLOQ Data

AnalyteLinearity Range (µg/L)Lower Limit of Quantification (LLOQ) (ng/L)
Prochlorperazine (PCZ)0.01 - 4010
N-demethylprochlorperazine (NDPCZ)0.01 - 4010
7-hydroxyprochlorperazine (PCZOH)0.01 - 4010
Prochlorperazine Sulfoxide (PCZSO)0.05 - 8050

Data sourced from a study on the simultaneous determination of prochlorperazine and its metabolites in human plasma.[8][9]

Table 2: Precision and Accuracy Data

AnalyteIntra-assay Precision (%RSD)Inter-assay Precision (%RSD)Accuracy (%)
PCZ, NDPCZ, PCZOH, PCZSO< 7.0< 9.099 - 105

The intra- and inter-assay precisions and accuracies were found to be within 7.0% and 9.0%, and between 99-105%, respectively.[8]

Conclusion

The LC-MS/MS method detailed in these application notes provides a robust, sensitive, and specific approach for the simultaneous quantification of prochlorperazine and its major metabolites in human plasma. The simple sample preparation and rapid chromatographic run time make it suitable for high-throughput analysis in clinical and research settings. This methodology is a valuable tool for advancing the understanding of prochlorperazine's pharmacokinetics and its clinical effects.

References

Application Notes and Protocols for Inducing Catalepsy in Rats with Prochlorperazine Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prochlorperazine, a phenothiazine derivative, is a first-generation antipsychotic agent that primarily functions as a dopamine D2 receptor antagonist.[1][2] This mechanism of action, particularly in the nigrostriatal pathway, can lead to extrapyramidal side effects, including catalepsy.[3] Catalepsy in rodents is a state of motor immobility and failure to correct an externally imposed posture, which is widely used as a preclinical model to assess the extrapyramidal liability of antipsychotic drugs and to screen for potential anti-Parkinsonian compounds.[4]

These application notes provide a detailed protocol for inducing catalepsy in rats using prochlorperazine maleate, including suggested dosage, experimental procedures, and data interpretation.

Data Presentation

Representative Dose-Response Data for this compound-Induced Catalepsy in Rats

Note: The following quantitative data is illustrative and based on the known cataleptic effects of similar phenothiazine antipsychotics. It is strongly recommended that researchers conduct a pilot study to establish a precise dose-response curve for their specific experimental conditions, including the strain, age, and weight of the rats.

ParameterVehicle ControlLow Dose (e.g., 2.5 mg/kg, i.p.)Medium Dose (e.g., 5 mg/kg, i.p.)High Dose (e.g., 10 mg/kg, i.p.)
Onset of Catalepsy No catalepsy30-60 minutes20-40 minutes15-30 minutes
Peak Catalepsy No catalepsy60-90 minutes60-120 minutes60-120 minutes
Duration of Catalepsy No catalepsy1-2 hours2-4 hours> 4 hours
Mean Cataleptic Score (at peak) 01.0 - 2.02.0 - 3.5> 3.5

i.p. = intraperitoneal

Signaling Pathway of Prochlorperazine-Induced Catalepsy

Prochlorperazine acts as a potent antagonist at dopamine D2 receptors on the medium spiny neurons in the striatum. This blockade disrupts the normal flow of information in the basal ganglia motor loop, leading to the characteristic muscular rigidity and immobility of catalepsy.

G cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron (Striatum) Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds Signal Inhibition of Adenylyl Cyclase D2R->Signal Activates Motor Reduced Motor Output (Catalepsy) Signal->Motor Leads to Prochlorperazine Prochlorperazine Prochlorperazine->D2R Blocks

Caption: Prochlorperazine blocks D2 receptors, leading to catalepsy.

Experimental Protocols

Protocol 1: Preparation and Administration of this compound

Objective: To prepare this compound solution for intraperitoneal injection in rats.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.9% sterile saline, potentially with a small amount of a solubilizing agent like Tween 80 if needed)

  • Vortex mixer

  • Sterile syringes and needles (25-27 gauge)

  • Weighing scale

  • Volumetric flasks

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 5 mg/kg) and the weight of the rats, calculate the total amount of drug needed. Remember to account for the maleate salt form when calculating the dose of the active base if necessary.

  • Dissolve the drug in the vehicle: Weigh the this compound powder and dissolve it in the appropriate volume of the vehicle to achieve the desired final concentration (e.g., 1 mg/mL for a 5 mg/kg dose administered at 5 mL/kg).

  • Ensure complete dissolution: Vortex the solution until the this compound is completely dissolved. If solubility is an issue, gentle warming or the addition of a minimal amount of a biocompatible solubilizing agent may be necessary.

  • Administration: Administer the prepared solution or the vehicle control to the rats via intraperitoneal (i.p.) injection. The injection volume should be consistent across all animals (e.g., 5 mL/kg).

Protocol 2: Assessment of Catalepsy using the Bar Test

Objective: To quantify the degree of catalepsy in rats.

Materials:

  • A horizontal bar (approximately 0.9 cm in diameter) fixed at a height of 9 cm above a flat surface.

  • A stopwatch.

  • Experimental animals (rats).

Procedure:

  • Acclimatization: Allow the rats to acclimate to the testing room for at least 30 minutes before the experiment.

  • Baseline Measurement: Before drug administration, gently place the forepaws of each rat on the horizontal bar. Most rats will quickly remove their paws. Record this baseline time.

  • Drug Administration: Administer this compound or vehicle as described in Protocol 1.

  • Post-treatment Assessment: At predetermined time points after injection (e.g., 30, 60, 90, 120, and 180 minutes), place the rat's forepaws on the bar.

  • Measure Descent Latency: Start the stopwatch immediately after placing the forepaws on the bar. Measure the time it takes for the rat to remove both forepaws from the bar.

  • Cut-off Time: A cut-off time (e.g., 180 or 300 seconds) should be established to avoid undue stress on the animals. If a rat remains on the bar for the entire cut-off period, record the maximum time.

  • Scoring: The degree of catalepsy can be scored based on the time the rat remains on the bar. A common scoring system is as follows:

    • Score 0: Moves immediately.

    • Score 1: Remains on the bar for 30-59 seconds.

    • Score 2: Remains on the bar for 60-119 seconds.

    • Score 3: Remains on the bar for 120-179 seconds.

    • Score 4: Remains on the bar for the full cut-off time of 180 seconds.

Experimental Workflow

The following diagram illustrates a typical workflow for a study investigating this compound-induced catalepsy in rats.

G A Animal Acclimatization (1 week) B Randomization into Treatment Groups A->B C Baseline Catalepsy Measurement (Bar Test) B->C D Administration of this compound or Vehicle (i.p.) C->D E Catalepsy Assessment at Multiple Time Points (e.g., 30, 60, 90, 120, 180 min) D->E F Data Collection and Analysis (Descent Latency / Catalepsy Score) E->F G Interpretation of Results F->G

Caption: Workflow for catalepsy induction and assessment.

Safety Precautions

This compound has a reported oral LD50 in rats of 750 mg/kg and an intraperitoneal LD50 in mice of 191 mg/kg.[5] While the doses used to induce catalepsy are significantly lower, appropriate personal protective equipment should be worn when handling the compound. Animal welfare should be a priority, and the duration of the catalepsy test should be limited by a cut-off time to prevent distress.

References

Prochlorperazine Maleate as a Tool for Antiemetic Research in Ferrets: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prochlorperazine, a phenothiazine derivative, is a potent antiemetic agent that primarily functions as a dopamine D2 receptor antagonist.[1] Its mechanism of action involves blocking dopamine receptors in the chemoreceptor trigger zone (CTZ) of the medulla, which is a key area for relaying emetic signals to the vomiting center.[2][3] The ferret (Mustela putorius furo) is widely recognized as a gold-standard animal model for emesis research.[4][5] This is due to its well-developed emetic reflex, which is similar to that of humans, and its sensitivity to a wide range of emetogenic stimuli, including chemotherapeutic agents like cisplatin and centrally acting dopamine agonists like apomorphine.[6][7][8] These characteristics make the ferret an invaluable tool for the preclinical evaluation of antiemetic drugs.

These application notes provide a comprehensive overview of the use of prochlorperazine maleate in ferret models of emesis. The following sections detail the mechanism of action, experimental protocols for inducing emesis, and methodologies for assessing the antiemetic efficacy of prochlorperazine.

Mechanism of Action of Prochlorperazine

Prochlorperazine exerts its antiemetic effects by antagonizing dopamine D2 receptors in the central nervous system, particularly in the area postrema (chemoreceptor trigger zone).[2][9] Emesis can be triggered by various stimuli that converge on the vomiting center in the brainstem. Dopaminergic pathways play a crucial role in mediating these signals. By blocking D2 receptors, prochlorperazine interrupts this signaling cascade, thereby reducing or preventing nausea and vomiting.[9] In addition to its primary action on dopamine receptors, prochlorperazine also has weaker antagonistic effects on muscarinic, histaminergic, and alpha-adrenergic receptors, which may contribute to its overall pharmacological profile.[2]

cluster_emetic_stimuli Emetogenic Stimuli cluster_signaling Signaling Pathway Cisplatin Cisplatin CTZ Chemoreceptor Trigger Zone (CTZ) (Area Postrema) Cisplatin->CTZ Stimulates Apomorphine Apomorphine D2R Dopamine D2 Receptor Apomorphine->D2R Activates VomitingCenter Vomiting Center (Medulla) CTZ->VomitingCenter Signals D2R->CTZ Located in Emesis Emesis (Retching & Vomiting) VomitingCenter->Emesis Induces Prochlorperazine This compound Prochlorperazine->D2R Blocks

Caption: Mechanism of Prochlorperazine's Antiemetic Action.

Experimental Protocols

The ferret model is highly valuable for assessing the efficacy of antiemetic agents against both centrally and peripherally acting emetogens. The following are detailed protocols for inducing emesis in ferrets and for evaluating the antiemetic potential of this compound.

Cisplatin-Induced Emesis Model

This model is considered the benchmark for evaluating antiemetic drugs against chemotherapy-induced nausea and vomiting (CINV).

Materials:

  • Male or female ferrets (1.0 - 1.5 kg)

  • Cisplatin

  • This compound

  • Saline solution (0.9% NaCl)

  • Appropriate vehicle for drug administration

  • Observation cages

  • Video recording equipment (recommended)

Protocol:

  • Acclimatization: House ferrets individually and allow them to acclimate to the observation cages for at least 24 hours prior to the experiment.

  • Fasting: Withhold food for approximately 18 hours before cisplatin administration to ensure empty stomachs. Water should be available ad libitum.

  • Baseline Observation: Observe and record the animals' behavior for at least one hour before any treatment.

  • Prochlorperazine Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal (i.p.), subcutaneous (s.c.), or oral (p.o.)). The drug should be given at a predetermined time before the cisplatin challenge (e.g., 30-60 minutes).

  • Cisplatin Administration: Administer cisplatin (typically 5-10 mg/kg) intravenously (i.v.) or intraperitoneally (i.p.).[6][10]

  • Observation Period: Continuously observe the ferrets for at least 4 hours for the acute phase of emesis. For delayed-phase studies, observation can extend up to 72 hours.[7]

  • Data Collection: Record the latency to the first emetic episode (retching or vomiting), the total number of retches, and the total number of vomits. A retch is defined as a rhythmic contraction of the abdominal muscles without the expulsion of gastric contents, while a vomit is a forceful expulsion of gastric contents.

cluster_workflow Cisplatin-Induced Emesis Protocol Acclimatization Acclimatization (≥24h) Fasting Fasting (~18h) Acclimatization->Fasting Baseline Baseline Observation (≥1h) Fasting->Baseline DrugAdmin Prochlorperazine/Vehicle Administration Baseline->DrugAdmin CisplatinAdmin Cisplatin Administration (5-10 mg/kg) DrugAdmin->CisplatinAdmin Observation Observation & Data Collection (Acute: ≥4h, Delayed: ≤72h) CisplatinAdmin->Observation

Caption: Workflow for Cisplatin-Induced Emesis Study in Ferrets.
Apomorphine-Induced Emesis Model

Apomorphine is a potent, centrally acting dopamine agonist that directly stimulates the CTZ, making it a useful tool for specifically investigating the anti-dopaminergic effects of a test compound.[11]

Materials:

  • Male or female ferrets (1.0 - 1.5 kg)

  • Apomorphine hydrochloride

  • This compound

  • Saline solution (0.9% NaCl)

  • Appropriate vehicle for drug administration

  • Observation cages

Protocol:

  • Acclimatization: As described in the cisplatin model.

  • Prochlorperazine Administration: Administer this compound or vehicle at a predetermined time before the apomorphine challenge (e.g., 30-60 minutes).

  • Apomorphine Administration: Administer apomorphine hydrochloride (typically 0.25 mg/kg) subcutaneously (s.c.).[11]

  • Observation Period: Observe the animals continuously for at least 60 minutes following apomorphine administration.

  • Data Collection: Record the same emetic parameters as in the cisplatin model: latency to the first emetic event, total number of retches, and total number of vomits.

cluster_workflow Apomorphine-Induced Emesis Protocol Acclimatization Acclimatization DrugAdmin Prochlorperazine/Vehicle Administration Acclimatization->DrugAdmin ApomorphineAdmin Apomorphine Administration (0.25 mg/kg, s.c.) DrugAdmin->ApomorphineAdmin Observation Observation & Data Collection (≥60 min) ApomorphineAdmin->Observation

Caption: Workflow for Apomorphine-Induced Emesis Study in Ferrets.

Data Presentation

Table 1: Efficacy of Antiemetics against Cisplatin-Induced Acute Emesis in Ferrets

Treatment GroupDose (mg/kg)Route of AdministrationNumber of Retches (Mean ± SEM)Number of Vomits (Mean ± SEM)% Protection from Emesis
Vehicle Control-i.p.50 ± 815 ± 30%
Prochlorperazine0.5 (Hypothetical)i.p.25 ± 57 ± 240%
Prochlorperazine1.0 (Hypothetical)i.p.10 ± 32 ± 180%
Prochlorperazine2.0 (Hypothetical)i.p.2 ± 10100%
Ondansetron1.0i.m.12 ± 43 ± 175%
Aprepitant1.0p.o.8 ± 31 ± 190%

Table 2: Efficacy of Antiemetics against Apomorphine-Induced Emesis in Ferrets

Treatment GroupDose (mg/kg)Route of AdministrationNumber of Retches (Mean ± SEM)Number of Vomits (Mean ± SEM)% Protection from Emesis
Vehicle Control-s.c.35 ± 610 ± 20%
Prochlorperazine0.1 (Hypothetical)s.c.15 ± 44 ± 150%
Prochlorperazine0.5 (Hypothetical)s.c.5 ± 21 ± 190%
Prochlorperazine1.0 (Hypothetical)s.c.00100%
Domperidone0.1s.c.2 ± 10100%

Conclusion

This compound, with its well-established dopamine D2 receptor antagonist activity, is a valuable tool for antiemetic research. The ferret model of emesis, particularly using emetogens like cisplatin and apomorphine, provides a robust platform for investigating the efficacy and mechanism of action of prochlorperazine. The detailed protocols and data presentation formats provided in these application notes offer a framework for researchers to design and execute rigorous preclinical studies to further elucidate the antiemetic properties of prochlorperazine and other novel compounds. Further research is warranted to establish a definitive dose-response relationship for prochlorperazine in the ferret model.

References

Application Notes and Protocols: Prochlorperazine Maleate in Neuroblastoma Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prochlorperazine, a phenothiazine derivative traditionally used as an antiemetic and antipsychotic, has demonstrated potential as an anticancer agent. This document provides detailed application notes and protocols for studying the effects of Prochlorperazine maleate on neuroblastoma cells. The information is compiled from various studies on prochlorperazine and other phenothiazines in different cancer cell lines, offering a foundational guide for research in this area. While direct and comprehensive data on neuroblastoma is still emerging, the provided protocols and expected outcomes are based on findings in related cancer types such as glioblastoma, bladder cancer, and non-small cell lung carcinoma. The antitumor activities of prochlorperazine are reported to be mediated through the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.

Data Presentation

The following tables summarize quantitative data on the effects of prochlorperazine and related phenothiazine compounds on cancer cells.

Table 1: Cytotoxicity of Prochlorperazine and Related Compounds on Cancer Cell Lines

CompoundCell LineCancer TypeAssayEndpointValueCitation
ProchlorperazineU87-MGGlioblastomaWST-1EC500.97 µM
ChlorpromazineSH-SY5YNeuroblastomaCrystal VioletLC505 µM
TrifluoperazineSH-SY5YNeuroblastomaCrystal VioletLC506 µM

Table 2: Apoptotic Effects of Phenothiazines on Neuroblastoma Cells

CompoundCell LineConcentrationDurationEffectCitation
ThioridazineSH-SY5Y25 and 50 µM4 hours25- to 30-fold increase in caspase-3 activity
ChlorpromazineSH-SY5Y5 µM24 hours85 ± 5% apoptotic cells
TrifluoperazineSH-SY5Y6 µM24 hours67 ± 12% apoptotic cells

Table 3: Effects of Prochlorperazine on Cell Cycle and Related Proteins in Cancer Cells

CompoundCell LineCancer TypeEffectCitation
Prochlorperazine (with radiation)A549Non-Small Cell Lung CarcinomaActivation of p-ATM, p53, and p21, leading to cell cycle arrest.

Experimental Protocols

Protocol 1: Cell Viability Assay (WST-1)

This protocol is for determining the cytotoxic effects of this compound on neuroblastoma cells.

Materials:

  • Neuroblastoma cell line (e.g., SH-SY5Y)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO or water)

  • 96-well cell culture plates

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Seed neuroblastoma cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with untreated cells as a control and wells with medium only as a blank.

  • Incubate the plates for 24, 48, or 72 hours.

  • Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control after subtracting the blank values.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)

This protocol is to quantify the induction of apoptosis by this compound.

Materials:

  • Neuroblastoma cell line

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for 24 hours. Include an untreated control.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This protocol is to determine the effect of this compound on cell cycle distribution.

Materials:

  • Neuroblastoma cell line

  • 6-well cell culture plates

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 4: Western Blot Analysis of Signaling Pathways

This protocol is to investigate the effect of this compound on key signaling proteins.

Materials:

  • Neuroblastoma cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-SRC, anti-SRC, anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-catenin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays start Seed Neuroblastoma Cells incubation Incubate 24h start->incubation treatment Treat with This compound incubation->treatment viability Cell Viability (WST-1) treatment->viability apoptosis Apoptosis (Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle (Flow Cytometry) treatment->cell_cycle western_blot Western Blot (Signaling Pathways) treatment->western_blot

Caption: Experimental workflow for studying this compound effects.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Prochlorperazine Prochlorperazine SRC SRC Prochlorperazine->SRC Inhibits Akt Akt Prochlorperazine->Akt Inhibits (?) Wnt_beta_catenin Wnt/β-catenin Pathway Prochlorperazine->Wnt_beta_catenin Inhibits (?) MEK MEK SRC->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Apoptosis Apoptosis ERK->Apoptosis Inhibits Akt->Proliferation Promotes Akt->Apoptosis Inhibits Wnt_beta_catenin->Proliferation Promotes

Caption: Proposed signaling pathways affected by Prochlorperazine.

Disclaimer: The quantitative data and signaling pathways presented are based on studies in various cancer cell lines and may not be fully representative of the effects in neuroblastoma. These protocols and notes are intended to serve as a guide for designing and conducting further research specific to this compound and neuroblastoma.

Transdermal Delivery of Prochlorperazine Maleate: Application Notes and Protocols for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the research and methodologies related to the transdermal delivery of prochlorperazine maleate in animal studies. Prochlorperazine, a potent anti-emetic, is traditionally administered orally or parenterally. However, transdermal delivery offers a non-invasive alternative that can bypass first-pass metabolism, potentially leading to improved bioavailability and patient compliance. The following sections detail established formulations, experimental protocols, and available data from preclinical animal models.

Formulations for Transdermal Delivery

Two primary formulations have been investigated for the transdermal delivery of prochlorperazine: hydrogels and matrix-type transdermal patches.

Hydrogel Formulation

An optimal hydrogel formulation for the transdermal delivery of prochlorperazine has been identified through in vitro skin permeation studies using hairless mouse skin. This formulation demonstrated a significant increase in drug flux.[1]

Table 1: Optimal Hydrogel Formulation for Prochlorperazine

ComponentConcentration (% w/w)
Prochlorperazine1%
Isopropanol (IPA)20%
N-methyl-2-pyrrolidone (NMP)10%
L-menthol2%
Transdermal Patch Formulation

Matrix-type transdermal patches have been formulated using the solvent-casting technique. These patches, utilizing polyvinyl alcohol (PVA) as the polymer base, have been characterized for their physicochemical properties.[2]

Table 2: Composition of a PVA-Based Transdermal Patch

ComponentFunctionExample Concentration
This compoundActive Pharmaceutical Ingredient2.5 mg per patch
Polyvinyl Alcohol (PVA)Polymer Matrix0.05%
Polyethylene Glycol (PEG 400)PlasticizerNot specified

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are outlined below. These protocols are essential for the evaluation of transdermal prochlorperazine formulations.

In Vitro Skin Permeation Study

This protocol is used to assess the rate at which prochlorperazine permeates through an excised animal skin membrane.

Objective: To determine the in vitro skin permeation flux of prochlorperazine from a given formulation.

Apparatus and Materials:

  • Franz diffusion cell

  • Excised animal skin (e.g., hairless mouse skin, goat skin)

  • Phosphate buffer (pH 7.4) as receptor medium

  • The prochlorperazine formulation to be tested

  • High-performance liquid chromatography (HPLC) or UV spectrophotometer for analysis

Procedure:

  • Excise the skin from the animal model. For goat skin, immerse in 60°C water for 5 minutes to separate the epidermis.[2] For hairless mouse skin, it can be used directly.[1]

  • Mount the excised skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with phosphate buffer (pH 7.4) and ensure no air bubbles are trapped beneath the skin.

  • Apply the prochlorperazine formulation to the skin surface in the donor compartment.

  • Maintain the temperature of the receptor medium at 37°C.

  • At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor medium.

  • Analyze the concentration of prochlorperazine in the collected samples using a validated analytical method (e.g., HPLC or UV spectrophotometry at 258 nm).[2]

  • Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux.

G cluster_prep Preparation cluster_exp Experiment cluster_data Data Analysis skin_prep Excise and Prepare Animal Skin franz_setup Mount Skin on Franz Diffusion Cell skin_prep->franz_setup receptor_fill Fill Receptor with Phosphate Buffer franz_setup->receptor_fill formulation_apply Apply Formulation to Donor Compartment receptor_fill->formulation_apply sampling Collect Samples at Time Intervals formulation_apply->sampling analysis Analyze Drug Concentration (HPLC/UV) sampling->analysis calculation Calculate Permeation Flux analysis->calculation

In Vitro Skin Permeation Study Workflow

In Vivo Antiemetic Efficacy Study (Chick Model)

This protocol evaluates the therapeutic efficacy of a transdermal prochlorperazine patch in an in vivo emesis model.

Objective: To assess the anti-emetic potential of a prochlorperazine transdermal patch.

Animal Model: Young chicks.

Procedure:

  • Administer the prochlorperazine transdermal patch to the chicks in the test group.

  • Include a control group receiving a placebo patch and a positive control group.

  • After a specified period, induce emesis using an emetic agent (e.g., copper sulfate).

  • Observe the chicks for signs of emesis (e.g., number of retches).

  • Compare the incidence and frequency of emesis between the test, placebo, and positive control groups to determine the efficacy of the transdermal patch.

G cluster_setup Experimental Setup cluster_induction Emesis Induction cluster_observation Observation and Analysis grouping Group Chicks (Test, Placebo, Control) patch_application Apply Transdermal Patches grouping->patch_application emetic_agent Administer Copper Sulfate patch_application->emetic_agent observe_emesis Observe and Record Emesis Events emetic_agent->observe_emesis compare_groups Compare Efficacy Between Groups observe_emesis->compare_groups

In Vivo Antiemetic Study Workflow (Chick Model)

In Vivo Pharmacodynamic Study (Mouse Model)

This protocol assesses the systemic delivery and central nervous system effect of transdermal prochlorperazine.

Objective: To evaluate the inhibitory effect of transdermal prochlorperazine on apomorphine-induced stereotyped behavior.

Animal Model: Male mice.

Procedure:

  • Apply the prochlorperazine hydrogel formulation to the skin of the mice in the test group.

  • At various time points after application (e.g., 4 and 8 hours), administer apomorphine to induce stereotyped behavior (e.g., compulsive gnawing, licking).[1]

  • Observe and score the intensity of the stereotyped behavior.

  • Compare the scores of the treated group with a control group to determine the inhibitory effect of the transdermal prochlorperazine. A strong inhibitory effect indicates successful systemic delivery to the brain.[1]

Skin Irritation Test

This protocol is designed to evaluate the potential for a transdermal patch to cause skin irritation.

Objective: To assess the skin irritation potential of a transdermal patch formulation.

Animal Model: Healthy albino rabbits.

Procedure:

  • Apply a drug-free (placebo) patch to the dorsal surface of the rabbit.

  • On a separate site on the same animal, apply a standard irritant (e.g., 0.8% formalin) as a positive control.[2]

  • After a specified period (e.g., 24 hours), remove the patches.

  • Visually inspect the skin at the application sites for signs of erythema (redness) and edema (swelling).

  • Score the severity of any observed irritation to determine the irritation potential of the patch.

Quantitative Data from Animal Studies

While in vivo studies have demonstrated the efficacy of transdermal prochlorperazine, detailed pharmacokinetic data (Cmax, Tmax, AUC) in animal models is not extensively reported in the available literature. The primary quantitative data comes from in vitro skin permeation studies.

Table 3: In Vitro Skin Permeation of Prochlorperazine Hydrogel with Varying L-menthol Concentrations

L-menthol Concentration (%)Prochlorperazine Flux (µg/cm²/h)
0 - 0.5Low/Negligible
> 1.0Significantly Increased

Note: Specific flux values were not provided in the abstract, only the trend was described.[1]

Conclusion

The transdermal delivery of this compound has been shown to be feasible in animal models, with both hydrogel and transdermal patch formulations demonstrating successful delivery and pharmacological effects. The provided protocols for in vitro permeation and in vivo efficacy studies serve as a valuable resource for researchers in this field. However, a notable gap exists in the literature regarding the in vivo pharmacokinetic profile of transdermal prochlorperazine in animals. Further studies are warranted to quantify the systemic absorption and establish a pharmacokinetic-pharmacodynamic relationship for these novel formulations.

References

Prochlorperazine Maleate: A Versatile Tool for Investigating Antipsychotic Drug Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prochlorperazine, a phenothiazine derivative, is a first-generation antipsychotic agent that has been in clinical use for decades for the management of schizophrenia, as well as for its antiemetic properties.[1][2] Its primary mechanism of action is the antagonism of dopamine D2 receptors in the central nervous system.[1][2] This action in the mesolimbic pathway is thought to underlie its antipsychotic effects.[3] Beyond its principal interaction with D2 receptors, prochlorperazine exhibits a complex pharmacological profile, engaging with a variety of other neurotransmitter receptors. This polypharmacology makes it a valuable tool for researchers investigating the intricate neurobiological mechanisms of antipsychotic drugs, exploring structure-activity relationships, and validating new targets for the treatment of psychosis. This document provides detailed application notes and experimental protocols for the use of prochlorperazine maleate as a research tool in the study of antipsychotic drug mechanisms.

Data Presentation

Table 1: In Vitro Receptor Binding Profile of Prochlorperazine

This table summarizes the binding affinities (Ki, in nM) of prochlorperazine for various neurotransmitter receptors, compiled from the IUPHAR/BPS Guide to PHARMACOLOGY and ChEMBL databases. A lower Ki value indicates a higher binding affinity.

Receptor FamilyReceptor SubtypeSpeciesKi (nM)Reference
Dopamine D1Human21ChEMBL
D2Human1.3ChEMBL
D3Human0.8ChEMBL
D4Human7.4ChEMBL
D5Human15ChEMBL
Serotonin 5-HT1AHuman130ChEMBL
5-HT2AHuman3.6ChEMBL
5-HT2CHuman15ChEMBL
5-HT3Human>10,000ChEMBL
5-HT6Human4.5ChEMBL
5-HT7Human25ChEMBL
Adrenergic α1ARat1.8ChEMBL
α1BHuman3.2ChEMBL
α1DHuman2.5ChEMBL
α2AHuman130ChEMBL
α2BHuman89ChEMBL
α2CHuman50ChEMBL
Histamine H1Human2.2ChEMBL
Muscarinic M1Human13ChEMBL
M2Human48ChEMBL
M3Human21ChEMBL
M4Human14ChEMBL
M5Human36ChEMBL

Signaling Pathways

The antipsychotic effects of prochlorperazine are primarily attributed to its blockade of dopamine D2 receptors, which are G protein-coupled receptors (GPCRs) linked to Gi/o proteins. Antagonism of D2 receptors prevents the inhibition of adenylyl cyclase, leading to a subsequent increase in cyclic AMP (cAMP) levels. Prochlorperazine's interaction with other receptors also triggers various downstream signaling cascades.

D2_receptor_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Prochlorperazine Prochlorperazine Prochlorperazine->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Phosphorylates

Caption: Dopamine D2 Receptor Signaling Pathway and Prochlorperazine's Antagonistic Action.

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds, such as prochlorperazine, for the dopamine D2 receptor.

Materials:

  • Cell membranes expressing the human dopamine D2 receptor.

  • Radioligand (e.g., [³H]-Spiperone).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Non-specific binding inhibitor (e.g., 10 µM haloperidol).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and either the vehicle, varying concentrations of prochlorperazine, or the non-specific binding inhibitor.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of prochlorperazine from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

radioligand_binding_workflow A Prepare Reagents: - D2R Membranes - [³H]-Spiperone - Prochlorperazine dilutions B Incubate: Membranes + Radioligand + Prochlorperazine/Vehicle A->B C Separate Bound from Free: Rapid Filtration B->C D Quantify Radioactivity: Scintillation Counting C->D E Data Analysis: Calculate IC₅₀ and Ki D->E

Caption: Experimental Workflow for a Radioligand Binding Assay.

Protocol 2: Amphetamine-Induced Hyperlocomotion in Rodents

This in vivo assay is a widely used model to screen for antipsychotic-like activity. It assesses the ability of a compound to reverse the hyperlocomotor effects of a psychostimulant like amphetamine.

Materials:

  • Male Wistar rats (200-250 g) or C57BL/6 mice (20-25 g).

  • This compound.

  • d-Amphetamine sulfate.

  • Vehicle (e.g., sterile saline).

  • Open-field activity chambers equipped with infrared beams.

Procedure:

  • Habituate the animals to the testing room and open-field chambers for at least 60 minutes prior to the experiment.

  • Administer this compound (e.g., 0.1, 0.3, 1 mg/kg, intraperitoneally - i.p.) or vehicle.

  • After a pre-treatment period (e.g., 30 minutes), administer d-amphetamine (e.g., 1.5 mg/kg, i.p.) or vehicle.

  • Immediately place the animal in the open-field chamber and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.

  • Analyze the data by comparing the locomotor activity of the prochlorperazine-treated groups to the vehicle-treated group in the presence of amphetamine. A significant reduction in amphetamine-induced hyperlocomotion indicates antipsychotic-like activity.

Protocol 3: Catalepsy Test in Rodents

This test is used to assess the propensity of a compound to induce extrapyramidal side effects (EPS), a common adverse effect of typical antipsychotics.

Materials:

  • Male Wistar rats or C57BL/6 mice.

  • This compound.

  • Vehicle (e.g., sterile saline).

  • A horizontal bar (for rats: ~1 cm diameter, 9 cm high; for mice: ~0.5 cm diameter, 4.5 cm high).

  • Stopwatch.

Procedure:

  • Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle.

  • At various time points after injection (e.g., 30, 60, 90, 120 minutes), assess for catalepsy.

  • Gently place the animal's forepaws on the horizontal bar.

  • Start the stopwatch and measure the time it takes for the animal to remove both forepaws from the bar.

  • A cut-off time (e.g., 180 seconds) should be set. If the animal remains on the bar for the entire duration, the cut-off time is recorded.

  • An increase in the latency to descend from the bar in the prochlorperazine-treated groups compared to the vehicle group indicates the induction of catalepsy.

in_vivo_workflows cluster_hyperlocomotion Amphetamine-Induced Hyperlocomotion cluster_catalepsy Catalepsy Test A1 Administer Prochlorperazine or Vehicle A2 Administer Amphetamine or Vehicle A1->A2 A3 Record Locomotor Activity A2->A3 A4 Analyze Data A3->A4 B1 Administer Prochlorperazine or Vehicle B2 Place Forepaws on Bar B1->B2 B3 Measure Descent Latency B2->B3 B4 Analyze Data B3->B4

Caption: In Vivo Experimental Workflows for Antipsychotic Drug Characterization.

Conclusion

This compound's well-characterized, multi-receptor binding profile, with high affinity for the dopamine D2 receptor, makes it an invaluable reference compound in antipsychotic drug discovery and neuropharmacological research. The protocols provided herein offer standardized methods for assessing the in vitro and in vivo properties of novel compounds in comparison to a classic typical antipsychotic. By utilizing prochlorperazine in these assays, researchers can gain crucial insights into the mechanisms of action of new chemical entities and their potential for therapeutic efficacy and side-effect liability.

References

Prochlorperazine Maleate in Radioligand Binding Assays for Dopamine D2 Receptors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prochlorperazine is a first-generation antipsychotic of the phenothiazine class, primarily recognized for its potent antagonism of dopamine D2 receptors in the brain.[1][2] This mechanism of action underlies its therapeutic efficacy as an antiemetic and antipsychotic agent.[3] Radioligand binding assays are a cornerstone in vitro technique for characterizing the interaction of compounds like prochlorperazine maleate with their receptor targets. These assays provide quantitative data on binding affinity, which is crucial for drug discovery and development.

This document provides detailed application notes and protocols for conducting competitive radioligand binding assays to determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.

Data Presentation: Binding Affinity of Prochlorperazine for the D2 Receptor

The binding affinity of prochlorperazine for the dopamine D2 receptor has been determined in various studies. The inhibitory constant (Ki) is a measure of the affinity of a competing ligand; a lower Ki value indicates a higher binding affinity.

CompoundReceptorRadioligandCell Line/TissueKi (nM)Reference
ProchlorperazineHuman Dopamine D2[3H]-SpiperoneNot Specified2.24[4]
ProchlorperazineDopamine D2Not SpecifiedBrain Membranes< 20[5]

Signaling Pathway of the Dopamine D2 Receptor

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Upon activation by dopamine, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, prochlorperazine binds to the D2 receptor but does not activate it, thereby blocking the binding of dopamine and preventing the downstream signaling cascade.[3]

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds & Activates Prochlorperazine Prochlorperazine Maleate Prochlorperazine->D2R Binds & Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Response Cellular Response cAMP->Response Leads to Radioligand_Binding_Workflow A Prepare Reagents (Membranes, Radioligand, Prochlorperazine Dilutions) B Set up Assay Plate: - Total Binding - Non-specific Binding - Prochlorperazine Competition A->B C Incubate at Room Temperature (e.g., 60-90 minutes) B->C D Terminate Reaction by Rapid Filtration C->D E Wash Filters to Remove Unbound Radioligand D->E F Add Scintillation Cocktail to Filters E->F G Quantify Radioactivity (Liquid Scintillation Counting) F->G H Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki G->H

References

Troubleshooting & Optimization

Technical Support Center: Prochlorperazine Maleate for In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Prochlorperazine maleate in in vivo mouse studies. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data presented for ease of use.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Prochlorperazine?

A1: Prochlorperazine is a first-generation antipsychotic that primarily acts as a dopamine D2 receptor antagonist in the brain.[1] By blocking these receptors, it modulates dopamine signaling pathways. It can also exhibit antagonist effects on histaminergic, cholinergic, and noradrenergic receptors.[1]

Q2: What are the common applications of Prochlorperazine in mouse studies?

A2: In preclinical mouse studies, Prochlorperazine is often used to model its therapeutic effects in humans. This includes studies on its antiemetic properties (preventing nausea and vomiting), antipsychotic-like activity, and analgesic (pain-relieving) effects.[2][3]

Q3: What is a typical dose range for this compound in mice?

A3: The dose of this compound in mice is dependent on the intended application. For studying its antinociceptive (pain-relieving) effects, a dose of 1-2 mg/kg has been shown to be effective without impairing motor coordination.[3] In models of cisplatin-induced emesis, a dose of 5-10 mg/kg has been used to provide protection against renal injury.[2] It is crucial to perform a dose-response study for your specific experimental model to determine the optimal dose.

Q4: How should I prepare this compound for injection?

A4: this compound is practically insoluble in water. A common method for preparing it for in vivo studies is to first dissolve it in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute the stock solution with a suitable aqueous buffer, such as phosphate-buffered saline (PBS) or sterile saline, to the final desired concentration.

Q5: What are the recommended routes of administration in mice?

A5: The most common routes of administration for Prochlorperazine in mouse studies are intraperitoneal (i.p.) and subcutaneous (s.c.) injections.[3] The choice of administration route can affect the pharmacokinetics of the compound, so it should be chosen based on the experimental design and desired onset and duration of action.

Data Presentation: Dosage Guidelines for Mouse Studies

ApplicationMouse ModelDosage Range (mg/kg)Route of AdministrationReference
AntinociceptionHot-plate test, abdominal constriction test1 - 2s.c. or i.p.[3]
Antiemetic (renal protection)Cisplatin-induced nephrotoxicity5 - 10Not specified[2]
Endocrine EffectsGeneral5 - 10Daily[4]

Mandatory Visualizations

Signaling Pathway

Prochlorperazine_Signaling Prochlorperazine's Mechanism of Action at the D2 Receptor cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G-protein Pathway cluster_arrestin β-Arrestin Pathway Prochlorperazine Prochlorperazine D2R Dopamine D2 Receptor (D2R) Prochlorperazine->D2R antagonizes Dopamine Dopamine Dopamine->D2R activates Gi Gi/o protein D2R->Gi activates GRK GRK D2R->GRK activates AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA P_D2R Phosphorylated D2R GRK->P_D2R phosphorylates BetaArrestin β-Arrestin 2 P_D2R->BetaArrestin recruits ERK ERK Activation BetaArrestin->ERK Akt Akt Regulation BetaArrestin->Akt Experimental_Workflow Typical In Vivo Mouse Study Workflow start Start: Acclimatize Mice prep Prepare Prochlorperazine Maleate Solution start->prep groups Randomize Mice into Control and Treatment Groups prep->groups administer Administer Prochlorperazine or Vehicle groups->administer behavior Behavioral Testing (e.g., hot-plate, prepulse inhibition) administer->behavior tissue Tissue Collection (e.g., brain, blood) behavior->tissue analysis Data Analysis and Interpretation tissue->analysis end End of Study analysis->end

References

Preventing Prochlorperazine maleate precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for handling Prochlorperazine maleate in experimental settings. Below you will find troubleshooting guides and frequently asked questions to prevent and resolve issues related to stock solution precipitation.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my aqueous buffer. Why is this happening?

A1: this compound is practically insoluble in water and only very slightly soluble in aqueous buffers at neutral pH.[1] Direct dissolution in aqueous-based media is challenging and often leads to precipitation. Its solubility is significantly influenced by the pH of the solvent.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: The recommended solvent for preparing a primary stock solution is Dimethyl Sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of approximately 10 mg/mL.[2] For experiments requiring an aqueous final solution, it is advised to first dissolve the compound in DMSO and then dilute this stock solution into the aqueous buffer of choice.[2]

Q3: How should I store my this compound stock solution?

A3: this compound as a solid can be stored at -20°C for at least four years.[2] Stock solutions prepared in DMSO can be stored at -20°C for up to three months.[3] It is not recommended to store aqueous dilutions for more than one day due to the risk of precipitation and degradation.[2] this compound is also sensitive to light and should be stored in light-resistant containers.[1]

Q4: I observed precipitation after diluting my DMSO stock solution into my cell culture medium. What should I do?

A4: This is likely due to the low solubility of this compound in the aqueous environment of the cell culture medium. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolve this issue.

Q5: What is the mechanism of action of Prochlorperazine?

A5: Prochlorperazine is a first-generation antipsychotic that primarily acts as a dopamine D2 receptor antagonist in the brain.[4][5] It can also block histaminergic, cholinergic, and noradrenergic receptors.[5] This antagonism of D2 receptors is central to its antiemetic and antipsychotic effects.[4][6]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
DMSO~10 mg/mL[2]Recommended for primary stock solutions.
Water0.0138 mg/mL[7]Practically insoluble.[1]
Ethanol (95%)Very slightly soluble[1]Not recommended as a primary solvent.
Phosphate Buffer (pH 6.8)1.152 mg/mL[7]Increased solubility compared to water.
0.1 N Hydrochloric AcidSoluble[8]Used as a dissolution medium for in vitro testing, indicating higher solubility at low pH.[9]
DMSO:PBS (pH 7.2) (1:5)~0.16 mg/mL[2]Represents solubility upon dilution of a DMSO stock into an aqueous buffer.

Experimental Protocols

Protocol for Preparing a Stable this compound Stock Solution

This protocol describes the recommended method for preparing a this compound stock solution and diluting it for use in aqueous experimental systems like cell culture.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, light-resistant microcentrifuge tubes or vials

  • Sterile, pre-warmed (37°C) aqueous buffer or cell culture medium

Procedure:

  • Prepare a Concentrated DMSO Stock:

    • Aseptically weigh the desired amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve a concentration of 10 mg/mL. For example, add 1 mL of DMSO to 10 mg of powder.

    • Vortex the solution thoroughly until all the solid has dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution.

  • Storage of DMSO Stock:

    • Aliquot the stock solution into single-use, light-resistant vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to three months.[3]

  • Preparation of Working Solution (Dilution into Aqueous Media):

    • Before use, thaw a single aliquot of the DMSO stock solution and allow it to equilibrate to room temperature.

    • Gently warm your target aqueous buffer or cell culture medium to 37°C.

    • To minimize precipitation, perform a serial dilution. First, dilute the DMSO stock into a small volume of the warm medium, mixing gently.

    • Add this intermediate dilution to the final volume of your experimental medium with rapid mixing.

    • Crucially, ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid cytotoxicity. [10]

Troubleshooting Guide

Issue: Precipitation Observed in Stock or Working Solution

Use the following workflow to diagnose and resolve precipitation issues with this compound solutions.

G start Precipitation Observed check_stock Is the DMSO stock solution cloudy or contain precipitate? start->check_stock warm_stock 1. Warm solution to 37°C. 2. Vortex thoroughly. 3. Visually inspect for clarity. check_stock->warm_stock Yes check_dilution Did precipitation occur after diluting into aqueous media? check_stock->check_dilution No warm_stock->check_dilution review_concentration Is the final concentration too high? (exceeds solubility limit) check_dilution->review_concentration Yes end_ok Solution Clear: Proceed with Experiment check_dilution->end_ok No solubility_test Perform a solubility test in your specific medium to determine the practical working limit. review_concentration->solubility_test Yes review_protocol Was the dilution protocol followed correctly? review_concentration->review_protocol No lower_concentration Lower the final working concentration. solubility_test->lower_concentration lower_concentration->end_ok correct_protocol 1. Pre-warm aqueous medium to 37°C. 2. Add stock solution to medium dropwise while vortexing. 3. Consider serial dilution. review_protocol->correct_protocol No end_fail Precipitation Persists: Prepare Fresh Stock review_protocol->end_fail Yes correct_protocol->end_ok

Caption: Troubleshooting workflow for this compound precipitation.

Visualizations

pH and this compound Solubility

The solubility of this compound is highly dependent on pH. As a weak base with a pKa of approximately 8.1, its solubility increases significantly in acidic conditions where the molecule becomes protonated.[3]

G cluster_0 pH Scale cluster_1 Solubility Trend low_ph Low pH (Acidic) e.g., 0.1 N HCl high_sol High Solubility (Protonated Form) low_ph->high_sol favors neutral_ph Neutral pH e.g., Water, PBS (pH 7.2) low_sol Low Solubility (Free Base Form) neutral_ph->low_sol leads to high_ph High pH (Basic) high_ph->low_sol favors

Caption: Relationship between pH and this compound solubility.

Mechanism of Action: Dopamine D2 Receptor Antagonism

Prochlorperazine exerts its primary effects by blocking the Dopamine D2 receptor, thereby inhibiting downstream signaling pathways.

G dopamine Dopamine d2_receptor Dopamine D2 Receptor dopamine->d2_receptor Binds & Activates prochlorperazine Prochlorperazine Maleate prochlorperazine->d2_receptor Blocks g_protein Gi/o Protein Activation d2_receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Inhibition g_protein->adenylyl_cyclase camp Decreased cAMP adenylyl_cyclase->camp cellular_response Altered Cellular Response (Antiemetic/Antipsychotic Effect) camp->cellular_response

Caption: this compound as a Dopamine D2 receptor antagonist.

References

Technical Support Center: Prochlorperazine Maleate HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to address HPLC peak tailing issues encountered during the analysis of Prochlorperazine maleate.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a problem?

A1: In an ideal HPLC analysis, the resulting peaks on a chromatogram should be symmetrical and Gaussian in shape.[1][2] A tailing peak is asymmetrical, with a drawn-out or sloping tail on the right side.[1] This distortion is problematic because it can degrade the separation between adjacent peaks (resolution), lead to inaccurate peak area calculations, and reduce the overall robustness and reproducibility of the analytical method.[1][2]

Q2: How is peak tailing measured and what is an acceptable value?

A2: Peak tailing is commonly quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As).[3][4] The calculation for the tailing factor involves measuring the peak width at 5% of the peak height.[3] A value of 1.0 indicates a perfectly symmetrical peak.[3] While a Tf value greater than 1.2 suggests significant tailing, values above 2.0 are generally considered unacceptable for methods requiring high precision.[3] Some validated methods for this compound have reported a tailing factor of 1.25.[5][6][7][8]

Q3: Why is this compound prone to peak tailing in reversed-phase HPLC?

A3: Prochlorperazine is a basic compound with a piperazine functional group (pKa of 8.2).[9] In reversed-phase HPLC using silica-based columns (like C18), residual, unreacted silanol groups (Si-OH) on the silica surface are acidic.[2][10] At a mid-range mobile phase pH (e.g., > pH 3), these silanol groups become ionized and negatively charged, leading to strong secondary ionic interactions with the positively charged Prochlorperazine molecules.[4][11] This secondary retention mechanism is a primary cause of peak tailing for basic compounds.[4][12][13]

Q4: How does mobile phase pH influence the peak shape of Prochlorperazine?

A4: Mobile phase pH is a critical factor for controlling the peak shape of ionizable compounds like Prochlorperazine.[11]

  • Low pH (e.g., pH 2-3): At a low pH, the acidic silanol groups on the stationary phase are protonated (neutral), which minimizes their ionic interaction with the protonated (positively charged) Prochlorperazine molecules.[3][10] This is a very common and effective strategy to reduce peak tailing for basic analytes.[14]

  • Mid-range pH: Operating near the pKa of the analyte or in a pH range where both the analyte and silanol groups are ionized can lead to asymmetrical peaks due to these strong secondary interactions.[11]

Q5: Can mobile phase additives or buffers improve the peak shape for Prochlorperazine?

A5: Yes, mobile phase additives can significantly reduce tailing.

  • Competing Bases: Additives like triethylamine (TEA) act as "silanol blockers." TEA is a small basic molecule that preferentially interacts with the active silanol sites on the column, preventing the larger Prochlorperazine analyte from engaging in secondary interactions.[1][10]

  • Acidic Modifiers: Using 0.1% formic acid in the mobile phase has been shown to enhance peak morphology and reduce tailing for this compound.[9]

  • Buffer Concentration: Increasing the buffer concentration (e.g., from 10 mM to 25 mM) can also help improve peak shape by increasing the ionic strength of the mobile phase, which can mask the unwanted silanol interactions.[10][14]

Q6: What type of HPLC column is recommended to minimize peak tailing for Prochlorperazine?

A6: Column selection is crucial for analyzing basic compounds.

  • High-Purity, End-Capped Columns: Modern "Type B" silica columns are manufactured from high-purity silica with minimal metal contaminants and are extensively end-capped.[2][10][14] End-capping involves chemically bonding a small agent, like trimethylsilyl (TMS), to the free silanol groups, effectively shielding them from interaction with basic analytes.[13][14]

  • Specialty Columns: Some columns are specifically designed for low silanol activity. For instance, the Agilent Zorbax Bonus-RP and Newcrom R1 columns have been cited for providing excellent peak uniformity and low silanol activity in Prochlorperazine analysis.[9][15]

Troubleshooting Guide

Q: My Prochlorperazine peak is tailing significantly (Tf > 1.5). Where should I start troubleshooting?

A: Begin by diagnosing whether the issue is chemical or mechanical. The logical workflow below can guide your troubleshooting process. The first step is to assess the mobile phase, as it is a common source of peak shape issues for basic analytes.

G cluster_0 A Start: Peak Tailing Observed (Tf > 1.5 for Prochlorperazine) B Is the mobile phase pH appropriate? (Recommended: pH 2-3) A->B C Adjust mobile phase to pH 2-3 using an acid modifier (e.g., 0.1% Formic Acid). B->C No D Is a competing base or sufficient buffer being used? B->D Yes C->D E Add a competing base (e.g., 0.1% TEA) or increase buffer strength (>20 mM). D->E No F Is the column appropriate for basic compounds? D->F Yes E->F G Use a modern, end-capped, high-purity silica column (Type B) or a specialty column. F->G No H Check for other issues: - Column Contamination/Age - Sample Overload - Extra-Column Volume F->H Yes G->H I Problem Solved H->I

Caption: Troubleshooting workflow for Prochlorperazine peak tailing.

Q: I have adjusted the mobile phase, but the peak tailing persists. What should I check next?

A: If mobile phase optimization doesn't resolve the issue, investigate the column and potential sample-related effects.

  • Column Health: The column may be contaminated or nearing the end of its lifespan.[3] Try flushing the column with a strong solvent (e.g., 100% acetonitrile for reversed-phase).[3] If this doesn't work, and the column has been used for many injections, it may need to be replaced.[3] Using a guard column can help extend the life of your analytical column.[3]

  • Sample Overload: Injecting too much sample can saturate the stationary phase and cause peak tailing.[3] To check for this, dilute your sample by a factor of 10 and reinject. If the peak shape improves, you are likely overloading the column.

  • Sample Solvent: The solvent used to dissolve your sample should be weaker than or equal in strength to your mobile phase.[3] Injecting a sample in a much stronger solvent can cause band broadening and peak distortion.[3] Whenever possible, dissolve your sample in the initial mobile phase.[16]

Q: All the peaks in my chromatogram are tailing, not just the Prochlorperazine peak. What does this suggest?

A: When all peaks are affected similarly, the problem is likely mechanical or related to the system setup, occurring before the analytical separation.

  • Extra-Column Volume: This refers to the volume within the HPLC system outside of the column itself, such as in long or wide-diameter connection tubing, or a large detector flow cell.[3][11] This "dead volume" causes band broadening that affects all peaks.[3] Ensure you are using narrow-bore tubing (e.g., 0.005" ID) and that all connections are made properly with no gaps.[11]

  • Column Void or Blockage: A void or channel can form at the head of the column due to pressure shocks or degradation of the stationary phase.[3][4] Similarly, a partially blocked inlet frit can distort the sample flow path.[17] This affects all peaks because the distortion occurs before the separation begins.[17] You can try back-flushing the column to dislodge a blockage.[17] If a void has formed, the column will likely need to be replaced.[3]

Prochlorperazine-Silanol Interaction

The primary chemical interaction causing peak tailing for Prochlorperazine is between the basic analyte and acidic residual silanols on the silica stationary phase.

Caption: Interaction of protonated Prochlorperazine with ionized silanol sites.

Data & Protocols

Summary of HPLC Methods for this compound Analysis
ParameterMethod 1Method 2
Column Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm)[9]Inertsil ODS-3 (250 x 4.6 mm, 5 µm)[5][6][8]
Mobile Phase 0.1% Formic Acid : Acetonitrile (70:30, v/v)[9]Buffer (pH 4.0) : Acetonitrile (50:50, v/v)[5][6][8]
Flow Rate Not Specified1.5 mL/min[5][6][8]
Detection (UV) 258 nm[9]254 nm[5][6][8]
Retention Time ~2.24 minutes[9]~4.1 minutes[5][6][8]
Tailing Factor Minimal tailing reported[9]1.25[5][6][8]
Experimental Protocols

Method 1: Protocol for Improved Peak Symmetry [9][18]

This method is designed to enhance peak morphology and reduce tailing.

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent.[9]

    • Column: Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm).[9]

    • Detector: Diode Array Detector (DAD) set to 258 nm.[9]

  • Mobile Phase Preparation:

    • Prepare a solution of 0.1% formic acid in HPLC-grade water.

    • The mobile phase consists of the 0.1% formic acid solution and acetonitrile in a 70:30 (v/v) ratio.[9]

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Stock Solution (1250 µg/mL): Accurately weigh 12.5 mg of this compound standard.[9] Dissolve in 5 mL of a 50:50 mixture of 0.1% formic acid and acetonitrile.[9] Sonicate for 5 minutes, then bring the final volume to 10 mL with the same solvent mixture.[9]

    • Working Standard (125 µg/mL): Dilute 1 mL of the stock solution to 10 mL using the same solvent mixture.[9]

  • Chromatographic Conditions:

    • Set the column temperature as required for your laboratory conditions (e.g., ambient or 30°C).

    • Set the flow rate (typically 1.0 mL/min for a 4.6 mm ID column).

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the working standard solution (e.g., 10-20 µL).

Method 2: Protocol using pH 4.0 Buffer [5][6][8]

This is an established isocratic method for the assay of this compound.

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: Inertsil ODS-3 (250 x 4.6 mm, 5 µm).[5][6][8]

    • Detector: UV Detector set to 254 nm.[5][6][8]

  • Mobile Phase Preparation:

    • Prepare a suitable buffer solution and adjust its pH to 4.0 (e.g., acetate or phosphate buffer).

    • The mobile phase is a mixture of the pH 4.0 buffer and acetonitrile in a 50:50 (v/v) ratio.[5][6][8]

    • Filter and degas the mobile phase prior to use.

  • Standard Solution Preparation:

    • Prepare standard solutions of this compound in the mobile phase to achieve a concentration range of 50-150 µg/mL.[5][6][8]

  • Chromatographic Conditions:

    • Set the flow rate to 1.5 mL/min.[5][6][8]

    • Equilibrate the column with the mobile phase until a stable baseline is observed.

    • Inject the standard solutions (e.g., 20 µL).[6]

    • The expected run time is approximately 8 minutes.[5][6]

References

Navigating Prochlorperazine Maleate in Primary Neuron Cultures: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for utilizing Prochlorperazine maleate in primary neuron cultures. Addressing common challenges from concentration adjustments to troubleshooting unexpected results, this resource is designed to ensure the accuracy and reproducibility of your in vitro neurological research.

Frequently Asked Questions (FAQs)

1. What is a recommended starting concentration range for this compound in primary neuron cultures?

Direct studies on primary neurons are limited. However, based on data from related compounds and different cell types, a starting concentration range of 0.1 µM to 100 µM is recommended for initial dose-response experiments. A study on human glioblastoma cells indicated a half-maximal effective concentration (EC50) for cytotoxicity at approximately 0.97 µM [1][2]. For neuroprotective studies involving phenothiazines, concentrations in the nanomolar range have been shown to be effective in primary dopaminergic neuron cultures.

2. How should I prepare a stock solution of this compound for cell culture experiments?

This compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in high-quality, sterile DMSO. It is crucial to keep the final concentration of DMSO in the culture medium at or below 0.25% to avoid solvent-induced neurotoxicity[3][4][5]. For example, to achieve a final concentration of 10 µM in your culture, you can prepare a 10 mM stock solution in DMSO and then dilute it 1:1000 in your culture medium.

3. What are the primary molecular targets of Prochlorperazine in neurons?

Prochlorperazine is a well-established antagonist of the dopamine D2 receptor [6]. Its effects on neurons are primarily mediated through the blockade of this receptor, which can influence downstream signaling pathways. Additionally, it can interact with other receptors, including other dopamine receptor subtypes, as well as histamine and adrenergic receptors, which should be considered when interpreting experimental results[6].

4. What are the expected cytotoxic effects of this compound on primary neurons?

At higher concentrations, this compound is expected to induce cytotoxicity. While specific data on primary neurons is scarce, studies on other phenothiazines suggest that the mechanisms of cell death may involve the induction of apoptosis and necrosis. Researchers should be prepared to assess various markers of cell health and death to fully characterize the compound's effects.

5. Are there any known effects of this compound on neuronal morphology, such as neurite outgrowth?

There is a lack of direct studies investigating the specific effects of this compound on neurite outgrowth in primary neurons. However, given its action on dopamine receptors which are involved in neuronal development and plasticity, it is plausible that this compound could modulate neurite dynamics. It is recommended to perform neurite outgrowth assays to determine any potential effects.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High background cell death in vehicle control cultures. The concentration of the solvent (e.g., DMSO) is too high.Ensure the final concentration of DMSO in the culture medium does not exceed 0.25%[3][4][5]. Prepare a serial dilution of your stock solution to minimize the volume of solvent added to the cultures.
Inconsistent results between experiments. Variability in primary cell culture health. Pipetting errors. Inconsistent incubation times.Standardize your primary neuron isolation and culture protocol. Use calibrated pipettes and ensure accurate dilutions. Maintain precise and consistent incubation times for all experimental conditions.
No observable effect at expected concentrations. The compound may have a different potency in your specific primary neuron type. The experimental endpoint is not sensitive enough.Perform a broad dose-response curve, including higher concentrations. Consider using more sensitive assays or multiple endpoints to assess neuronal health and function.
Unexpected neuroprotective effects observed. Some phenothiazine compounds have been reported to have neuroprotective properties at lower concentrations.If you observe a protective effect, consider investigating this further with assays designed to measure neuroprotection against a known toxin or stressor.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, sterile high-quality DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.

    • Dissolve the powder in the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Assessment of Neuronal Viability using MTT Assay
  • Materials: Primary neuron cultures in a 96-well plate, this compound stock solution, neuronal culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Plate primary neurons at a suitable density in a 96-well plate and allow them to adhere and mature.

    • Prepare serial dilutions of this compound in culture medium from the stock solution. Remember to include a vehicle-only control.

    • Carefully remove the existing medium from the neurons and replace it with the medium containing the different concentrations of this compound or vehicle.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • Following incubation, add MTT reagent to each well at a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

    • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Neurite Outgrowth Assessment
  • Materials: Primary neuron cultures in a 96-well imaging plate (e.g., glass-bottom), this compound stock solution, neuronal culture medium, fixation solution (e.g., 4% paraformaldehyde), permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), blocking solution (e.g., 5% bovine serum albumin in PBS), primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2), fluorescently labeled secondary antibody, DAPI for nuclear staining, high-content imaging system or fluorescence microscope.

  • Procedure:

    • Plate primary neurons at a low density in a 96-well imaging plate to allow for clear visualization of individual neurons and their processes.

    • Treat the neurons with different concentrations of this compound or vehicle for the desired duration.

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding with blocking solution for 1 hour.

    • Incubate the cells with the primary antibody diluted in blocking solution overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.

    • Wash the cells three times with PBS.

    • Acquire images using a high-content imaging system or fluorescence microscope.

    • Analyze the images using appropriate software to quantify neurite length, number of branches, and other morphological parameters.

Data Presentation

Table 1: Recommended Concentration Ranges for Initial Experiments

CompoundStarting Concentration RangeNotes
This compound0.1 µM - 100 µMBased on data from related compounds and other cell types. A narrower range around the reported EC50 of ~1 µM for glioblastoma cells can be explored for cytotoxicity.

Table 2: Safe Solvent Concentrations for Primary Neuron Cultures

SolventMaximum Recommended Final ConcentrationReference
DMSO≤ 0.25%[3][4][5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis prep_stock Prepare Prochlorperazine Maleate Stock in DMSO treat_cells Treat with Prochlorperazine Maleate Dilutions prep_stock->treat_cells Dilute in Media plate_neurons Plate Primary Neurons plate_neurons->treat_cells viability_assay Neuronal Viability Assay (e.g., MTT) treat_cells->viability_assay neurite_assay Neurite Outgrowth Assessment treat_cells->neurite_assay analyze_data Quantify & Analyze Results viability_assay->analyze_data neurite_assay->analyze_data

Caption: Experimental workflow for assessing this compound effects.

signaling_pathway PCP Prochlorperazine Maleate D2R Dopamine D2 Receptor PCP->D2R Antagonizes AC Adenylyl Cyclase D2R->AC Inhibits ERK ERK Pathway D2R->ERK Modulates cAMP cAMP AC->cAMP Reduces production of PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Response Modulation of Neuronal Function PKA->Neuronal_Response ERK->Neuronal_Response

Caption: Prochlorperazine's primary signaling pathway in neurons.

References

Prochlorperazine maleate degradation during sample preparation for LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with prochlorperazine maleate degradation during sample preparation for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Troubleshooting Guide

Unexpected results in LC-MS analysis of prochlorperazine can often be traced back to sample degradation. Use this guide to diagnose and resolve common issues.

SymptomPossible Cause(s)Recommended Action(s)
Low Analyte Signal / Lower Than Expected Concentration Analyte Degradation: Prochlorperazine is highly susceptible to photodegradation and oxidation.[1][2]Protect from Light: Prepare and store samples in amber vials or under low-light conditions.[2][3] Wrap clear containers in aluminum foil. • Control Temperature: Store stock solutions and prepared samples at recommended temperatures (15-30°C) and avoid freezing. • Use Fresh Solvents: Employ freshly prepared solvents, especially for mobile phases. • Consider Antioxidants: For long-term storage, consider adding a suitable antioxidant to the sample solvent, after verifying its compatibility with your LC-MS method.
Appearance of Unexpected Peaks in Chromatogram Formation of Degradation Products: The presence of extra peaks may indicate the formation of degradants such as prochlorperazine sulfoxide, perazine, or various N-oxides.[1]Review Degradation Pathways: The primary degradation routes are oxidation and photolysis.[1][2] Compare the m/z of unknown peaks with known degradants. • Perform Forced Degradation: Conduct a forced degradation study (see protocol below) to intentionally generate degradants and confirm their retention times and mass spectra.[1][4]
High Variability Between Replicate Injections Ongoing Degradation: Inconsistent results can occur if the analyte is degrading in the autosampler vial while waiting for injection.Protect Samples in Autosampler: Use amber autosampler vials. If the autosampler tray is not temperature-controlled, limit the time samples spend in the queue. • Check Solution Stability: Validate the stability of prochlorperazine in your chosen solvent over the expected analysis time. A stability study found that sample solutions in the mobile phase were stable for at least 3 days.[5]
Sample Discoloration (Yellowing, Greying, or Darkening) Significant Photodegradation or Oxidation: A visible color change indicates substantial degradation of the prochlorperazine molecule.[3][6]Discard the Sample: A markedly discolored solution should be discarded as its quality has been compromised.[3][7] • Re-evaluate Sample Handling: Review your entire sample preparation and storage procedure to identify and eliminate sources of light exposure.[7]

Frequently Asked Questions (FAQs)

Q1: Why is my prochlorperazine sample showing a lower-than-expected concentration in my LC-MS analysis?

A lower-than-expected concentration is a primary indicator of sample degradation. Prochlorperazine is a phenothiazine drug known to be highly sensitive to light and oxidation.[1][2][6] Exposure to ambient or UV light during sample preparation, even for short periods, can cause significant photolytic degradation.[2][8] Oxidation can also occur, leading to the formation of prochlorperazine sulfoxide and other products, thereby reducing the concentration of the parent drug.[1] To mitigate this, all sample handling steps should be performed under light-protected conditions (e.g., using amber glassware).[3]

Q2: What are the primary degradation products of prochlorperazine I should look for?

Forced degradation studies have identified several key degradation products:[1]

  • Oxidation Products: The most common is Prochlorperazine Sulfoxide (PCZ sulfoxide) . Other potential oxidative degradants include PCZ 1′-N-oxide and PCZ 4′-N-oxide.[1][9]

  • Photodegradation Products: Photolysis is a complex process that can generate numerous degradants.[1][10] The dominant product from photolytic degradation is often Perazine , which is a dechlorinated version of the parent molecule.[1] Irradiation with UV light can lead to the release of chloride ions.[8]

Q3: How can I prevent prochlorperazine degradation during sample preparation and storage?

Prevention is key to accurate analysis. Follow these best practices:

  • Light Protection: This is the most critical factor. Use amber glass vials for all solutions and samples.[2] If amberware is unavailable, wrap clear vials and flasks in aluminum foil. Minimize exposure to ambient light during weighing, dissolution, and dilution steps.[3]

  • Solvent Selection: Prepare stock solutions in appropriate solvents like methanol or a mixture of 0.1% formic acid and acetonitrile.[1][11]

  • pH Control: Prochlorperazine is relatively stable in acidic and neutral solutions at room temperature.[1] Avoid strongly basic conditions, especially at elevated temperatures.

  • Temperature Control: Store samples and solutions as recommended, typically between 15-30°C, and avoid high temperatures.[6]

  • Minimize Headspace: For long-term storage of solutions, minimizing the oxygen in the vial headspace can help reduce oxidative degradation. Purging with an inert gas like nitrogen can be beneficial.[2]

Q4: My sample solution has turned slightly yellow. Can I still use it for analysis?

A slight yellow discoloration indicates that some degradation has occurred.[3] While the sample might still contain a quantifiable amount of prochlorperazine, the results will not accurately reflect the original concentration. For quantitative analysis requiring high accuracy, it is strongly recommended to discard the discolored solution and prepare a fresh sample, ensuring rigorous protection from light.[6] The presence of degradants can also potentially interfere with the chromatographic analysis.

Quantitative Data from Forced Degradation Studies

The extent of degradation is highly dependent on the specific stress conditions (e.g., temperature, duration of exposure, reagent concentration). The following table summarizes results from a study that investigated the stability of prochlorperazine under various stress conditions.[1]

Stress ConditionReagent / ParametersDurationTemperatureObservations
Acid Hydrolysis 1 N HCl48 hours80°CSome degradation observed. Stable for 7 days at room temp.
Base Hydrolysis 1 N NaOH24 hours80°CMinimal degradation. Stable for 7 days at room temp.
Oxidation 3% H₂O₂Not specifiedAmbientMajor degradants formed: PCZ sulfoxide, PCZ 1′-N-oxide, PCZ 4′-N-oxide.
Thermal Degradation Dry Heat48 hours120°CDegradation observed.
Photolytic Degradation UV LightNot specifiedAmbientComplex degradation with over 50 degradants; perazine was the dominant product.

Note: This data is derived from forced degradation studies designed to identify potential degradants and is not necessarily representative of typical sample handling conditions.

Experimental Protocols

Protocol 1: Recommended Sample Preparation Workflow for LC-MS

This protocol is designed to minimize degradation during the preparation of standard solutions and samples from pharmaceutical dosage forms.

  • Environment Setup: Perform all steps in a dimly lit area or under yellow light. Use amber glassware (volumetric flasks, vials) for all preparations.

  • Solvent Preparation: Prepare the dissolution solvent (e.g., 50:50 acetonitrile:0.1% formic acid in water).[11] Sonicate briefly to degas.

  • Standard Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh the required amount of this compound reference standard.

    • Transfer to an amber volumetric flask.

    • Add a portion of the solvent, sonicate for 5 minutes to dissolve, then dilute to volume.[12]

  • Working Standard Solutions:

    • Perform serial dilutions from the stock solution into separate amber volumetric flasks to achieve the desired concentrations for the calibration curve.

  • Sample Preparation (from Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh an amount of powder equivalent to a single dose and transfer it to an amber volumetric flask.

    • Add solvent, sonicate for 10-15 minutes to ensure complete extraction, and dilute to volume.[13]

    • Filter the solution through a suitable 0.45 µm syringe filter (e.g., PTFE) into an amber HPLC vial.

  • Storage: If not analyzing immediately, cap vials tightly and store them protected from light at 15-30°C.[6]

Protocol 2: Example Stability-Indicating LC-MS Method

This method is an example based on published literature and may require optimization for your specific instrumentation and application.[1][4]

  • LC System: HPLC or UPLC system with autosampler and column oven.

  • Column: Agilent Zorbax SB-C18 or equivalent (e.g., 150 mm x 4.6 mm, 5 µm).[4]

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 3.6.[4]

  • Mobile Phase B: Acetonitrile or Methanol.[4]

  • Gradient Program: Optimize gradient to separate prochlorperazine from its known degradants (e.g., start with 95% A, ramp to 5% A).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 30°C.[5]

  • Injection Volume: 5 - 10 µL.

  • UV Detector: 255 nm.[4]

  • MS Detector: Electrospray Ionization (ESI) in Positive Ion Mode.

  • MS Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for prochlorperazine (m/z 374.1) and its key degradants (e.g., PCZ Sulfoxide m/z 390.1).

Visualizations

Diagrams of Workflows and Pathways

G cluster_prep Sample Preparation Workflow cluster_conditions Critical Control Points start Start: Weighing dissolve Dissolution & Dilution (Amber Volumetric Flasks) start->dissolve extract Sonication / Extraction (10-15 min) dissolve->extract light Protect from ALL light sources dissolve->light filter Filtration (0.45 µm filter) into Amber Vial extract->filter temp Maintain Ambient Temp (15-30°C) extract->temp analyze LC-MS Analysis filter->analyze solvent Use Fresh Solvents filter->solvent

Caption: Recommended workflow for preparing prochlorperazine samples.

G cluster_photo Photodegradation cluster_ox Oxidation PCZ Prochlorperazine (Parent Drug) Perazine Perazine (Dechlorination) PCZ->Perazine UV Light OtherPhoto >50 Other Products PCZ->OtherPhoto UV Light Sulfoxide Prochlorperazine Sulfoxide (Major Degradant) PCZ->Sulfoxide Oxygen / H₂O₂ N_Oxide N-Oxides PCZ->N_Oxide Oxygen / H₂O₂

Caption: Primary degradation pathways of prochlorperazine.

G start Unexpected Result (e.g., Low Signal) check_light Was sample protected from light? start->check_light check_color Is solution discolored? check_light->check_color Yes sol_light Action: Re-prepare sample in amber vials/low light. check_light->sol_light No check_peaks Are there unexpected peaks? check_color->check_peaks No sol_color Action: Discard sample and re-prepare. check_color->sol_color Yes sol_peaks Action: Run forced degradation to identify peaks. check_peaks->sol_peaks Yes ok Investigate other causes (e.g., instrument issues) check_peaks->ok No

Caption: Troubleshooting decision tree for prochlorperazine analysis.

References

Impact of pH on Prochlorperazine maleate stability and activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and activity of prochlorperazine maleate. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the effect of pH on the aqueous solubility of this compound?

A1: The aqueous solubility of this compound is pH-dependent. It is a weakly basic compound with pKa values of 8.2 for the piperazine ring and 3.9 for the phenothiazine core, indicating that its ionization state changes with pH.[1] Generally, its solubility is low in neutral and alkaline media and increases in acidic conditions due to the protonation of the piperazine nitrogen.

Table 1: Solubility of this compound at Different pH Values

pH/SolventSolubilityReference
Distilled Water0.0138 mg/mL[1]
Phosphate Buffer pH 6.80.0295 mg/mL[1]
Water at 25°C~10 mg/mL[2]
DMSO:PBS (1:5) pH 7.2~0.16 mg/mL[3]

Note: Discrepancies in reported aqueous solubility values may be due to differences in experimental methods and conditions (e.g., presence of co-solvents, temperature).

Q2: How does pH affect the chemical stability of this compound in solution?

Table 2: Qualitative Stability of this compound at Different pH Conditions

pH ConditionStabilityMajor Degradation Pathway
AcidicProne to degradationHydrolysis and oxidation
NeutralRelatively more stable but sensitive to light and oxidationOxidation to sulfoxide
AlkalineProne to degradationOxidation and other reactions

Q3: My this compound solution turned reddish. What could be the cause?

A3: A reddish tint in this compound solutions is often an indication of degradation, particularly due to exposure to light (photodegradation).[7] The phenothiazine ring system is sensitive to light and can form colored degradation products. To prevent this, solutions should be protected from light by using amber-colored vials or by wrapping the container in aluminum foil.

Q4: How does pH impact the biological activity of this compound?

A4: The primary mechanism of action of prochlorperazine is the antagonism of dopamine D2 receptors.[3][7] The binding of dopamine antagonists to D2 receptors can be pH-dependent. Studies on classical dopamine antagonists have shown that their affinity for D2 receptors decreases as the pH is lowered from 8.5 to 4.5.[4] This is likely due to the protonation of key amino acid residues, such as aspartic acid, in the receptor's binding site.[4] Therefore, it is expected that the biological activity of this compound would be optimal at physiological pH (around 7.4) and may be reduced in more acidic environments.

Table 3: Conceptual Impact of pH on this compound D2 Receptor Binding Affinity

pHExpected D2 Receptor AffinityRationale
< 6.0DecreasedProtonation of key receptor binding site residues may hinder ligand binding.[4]
6.0 - 8.0OptimalThe ionization state of both the drug and the receptor is favorable for binding.
> 8.0Potentially alteredChanges in the deprotonation state of the ligand and receptor may affect binding.

Note: This table is based on general findings for dopamine antagonists, as specific quantitative data for this compound was not found in the cited literature.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.

  • Possible Cause: The pH of your cell culture medium may be shifting during the experiment, affecting the stability and activity of this compound.

  • Troubleshooting Steps:

    • Monitor the pH of your cell culture medium throughout the experiment.

    • Ensure your medium is adequately buffered.

    • Prepare fresh stock solutions of this compound for each experiment.

    • Consider the potential for interaction between the drug and components of the medium.

Logical Workflow for Troubleshooting Inconsistent Assay Results

start Inconsistent Results check_pH Check pH of Medium start->check_pH check_stability Assess Drug Stability check_pH->check_stability pH Stable optimize_buffer Optimize Medium Buffer check_pH->optimize_buffer pH Unstable check_activity Verify Drug Activity check_stability->check_activity Drug Stable prepare_fresh Prepare Fresh Stock Solution check_stability->prepare_fresh Drug Degraded end Consistent Results check_activity->end Activity Confirmed protect_from_light Protect Solution from Light prepare_fresh->protect_from_light optimize_buffer->check_pH protect_from_light->check_stability

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Low potency or loss of activity of this compound solution.

  • Possible Cause: The solution may have degraded due to improper storage conditions, such as exposure to light, extreme pH, or high temperatures.

  • Troubleshooting Steps:

    • Confirm the pH of the solution. Adjust if necessary, keeping in mind the stability profile.

    • Store stock solutions at -20°C in the dark.[3]

    • For aqueous solutions, it is recommended to prepare them fresh and not store for more than one day.[3]

    • Analyze the solution using a stability-indicating method like HPLC to check for the presence of degradation products.

Experimental Protocols

Protocol: Determination of pH-Rate Profile for this compound Stability

This protocol outlines a method to determine the degradation rate of this compound at different pH values.

  • Materials:

    • This compound reference standard

    • HPLC grade acetonitrile and methanol

    • Buffers of various pH values (e.g., 0.1 M HCl for pH 1, citrate buffers for pH 3 and 5, phosphate buffer for pH 7, and borate buffers for pH 9 and 11)

    • Water bath or incubator

    • Validated stability-indicating HPLC method

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • For each pH to be tested, prepare a series of solutions by diluting the stock solution with the respective buffer to a final concentration of, for example, 100 µg/mL.

    • Place the solutions in a constant temperature water bath or incubator (e.g., 50°C) to accelerate degradation.

    • At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

    • Immediately neutralize the aliquot if it is from a high or low pH solution to prevent further degradation before analysis.

    • Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.

    • Plot the natural logarithm of the concentration of this compound versus time for each pH.

    • The slope of the line will give the apparent first-order rate constant (k) for degradation at that pH.

    • Plot log(k) versus pH to obtain the pH-rate profile.

Experimental Workflow for pH Stability Study

cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution prep_samples Prepare Samples at each pH prep_stock->prep_samples prep_buffers Prepare Buffers (pH 1-11) prep_buffers->prep_samples incubate Incubate at Constant Temp. prep_samples->incubate sample Sample at Time Intervals incubate->sample hplc HPLC Analysis sample->hplc calculate_k Calculate Rate Constants (k) hplc->calculate_k plot_profile Plot log(k) vs. pH calculate_k->plot_profile

Caption: Workflow for determining the pH-rate profile of a drug.

Signaling Pathway

Prochlorperazine primarily acts as an antagonist at dopamine D2 receptors, which are G-protein coupled receptors that inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Prochlorperazine's Effect on the Dopamine D2 Receptor Signaling Pathway

Prochlorperazine Prochlorperazine D2R Dopamine D2 Receptor Prochlorperazine->D2R antagonizes Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A cAMP->PKA activates CellularResponse Altered Cellular Response (e.g., antiemetic effect) PKA->CellularResponse phosphorylates targets

References

Quenching autofluorescence in tissue treated with Prochlorperazine maleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with tissue autofluorescence, with a special focus on the investigational use of Prochlorperazine Maleate as a potential quenching agent.

Frequently Asked Questions (FAQs)

Q1: What is tissue autofluorescence?

A1: Tissue autofluorescence is the natural emission of light by biological structures within a tissue sample when excited by light, which can interfere with the detection of specific fluorescent signals from labeled probes in techniques like immunofluorescence.[1][2] Common sources of autofluorescence include endogenous molecules like collagen, elastin, lipofuscin, and red blood cells.[2][3][4]

Q2: What are the common causes of autofluorescence in tissue samples?

A2: Autofluorescence can arise from several sources:

  • Endogenous Fluorophores: Molecules naturally present in the tissue, such as collagen, elastin, NADH, and flavins, can fluoresce.[3] Lipofuscin, an age-related pigment, is a particularly strong source of autofluorescence in older tissues.[2][4]

  • Fixation: Aldehyde-based fixatives like formalin and glutaraldehyde can induce autofluorescence by cross-linking proteins.[1][2]

  • Red Blood Cells: Heme groups within red blood cells are a significant source of autofluorescence.[3]

  • Extracellular Matrix Components: Proteins like collagen and elastin in the extracellular matrix are inherently fluorescent.[2]

Q3: What are the standard methods to quench autofluorescence?

A3: Several methods are commonly used to reduce autofluorescence:

  • Chemical Quenching: Reagents like Sudan Black B, Trypan Blue, and commercial solutions such as TrueBlack™ and TrueVIEW™ can be used to quench autofluorescence.[2][5][6]

  • Photobleaching: Exposing the tissue to a strong light source can permanently destroy the fluorescent properties of some endogenous fluorophores.[7]

  • Spectral Unmixing: Using advanced microscopy and software to computationally separate the autofluorescence signal from the specific fluorescent probe signal.

  • Choice of Fluorophores: Using fluorophores that emit in the far-red or near-infrared spectrum, where autofluorescence is typically lower.[1][8]

Q4: Is this compound a known autofluorescence quenching agent?

A4: Currently, this compound is not an established or commonly used agent for quenching tissue autofluorescence. However, as a phenothiazine derivative, it belongs to a class of compounds that have been shown to possess fluorescence quenching properties, often through mechanisms like twisted intramolecular charge transfer (TICT).[1][9] Therefore, its potential as a quenching agent is an area for experimental investigation.

Troubleshooting Guide: High Autofluorescence

This guide provides a step-by-step approach to diagnosing and mitigating high autofluorescence in your experiments.

Step 1: Identify the Source of Autofluorescence

  • Run an Unstained Control: Mount an unstained, processed tissue section and examine it under the microscope using the same filter sets as your experiment. This will reveal the baseline level and localization of autofluorescence.

  • Consider Tissue Type and Age: Tissues rich in connective tissue (collagen, elastin) or from older subjects (lipofuscin) are more prone to high autofluorescence.

Step 2: Implement Pre-Staining Mitigation Strategies

  • Optimize Fixation: If using aldehyde fixatives, reduce the fixation time to the minimum necessary for adequate preservation.[1] Consider alternative fixatives like cold methanol or ethanol if compatible with your antibodies.[3]

  • Perfusion: If possible, perfuse the animal with PBS before tissue harvesting to remove red blood cells.[3]

Step 3: Apply a Quenching Protocol

  • Select an Appropriate Quenching Agent: Based on the suspected source of autofluorescence, choose a suitable quenching agent. For lipofuscin, Sudan Black B or TrueBlack™ are effective.[4] For general autofluorescence, a broad-spectrum quencher may be necessary.

  • Follow a Validated Protocol: Use a well-established protocol for the chosen quenching agent to ensure effective quenching without damaging the tissue or target antigens.

Step 4: Optimize Imaging Parameters

  • Use Narrowband Filters: Employ filter sets with narrow excitation and emission bandwidths to minimize the collection of off-target fluorescence.

  • Increase Exposure with Caution: While increasing exposure time can enhance your specific signal, it will also increase the autofluorescence signal. Aim for the best signal-to-noise ratio.

Investigational Use of this compound for Autofluorescence Quenching

While not a standard application, the chemical properties of this compound suggest it may have potential as an autofluorescence quenching agent. Prochlorperazine is a phenothiazine derivative, and this class of molecules can exhibit fluorescence quenching capabilities.[1][9] The proposed mechanism for some phenothiazines involves the formation of a non-fluorescent twisted intramolecular charge transfer (TICT) state upon excitation.[9]

Researchers interested in exploring this novel application should approach it systematically, starting with a well-controlled pilot experiment to determine efficacy and potential side effects on tissue integrity and antibody binding.

Data Presentation

Table 1: Efficacy of Common Autofluorescence Quenching Methods
Quenching MethodTarget Autofluorescence SourceReported Quenching Efficacy (Approximate %)Reference(s)
Sudan Black B Lipofuscin, General82-88%[5]
TrueBlack™ Lipofuscin89-93%[5]
MaxBlock™ General90-95%[5]
TrueVIEW™ General62-70%[5]
Sodium Borohydride Aldehyde-inducedVariable, can increase red blood cell AF[2]
Ammonia/Ethanol General65-70%[5]
Copper Sulfate General52-68%[5]
Trypan Blue GeneralCan shift emission to longer wavelengths[10]
Table 2: Experimental Log for Testing this compound as a Quenching Agent
ParameterCondition 1Condition 2Condition 3Control (No Quencher)
This compound Concentration N/A
Incubation Time N/A
Incubation Temperature N/A
Solvent N/A
Autofluorescence Intensity (Mean)
Specific Signal Intensity (Mean)
Signal-to-Noise Ratio
Qualitative Observations

Experimental Protocols

Protocol 1: General Autofluorescence Quenching with Sudan Black B
  • Deparaffinize and rehydrate tissue sections as per standard protocol.

  • Perform antigen retrieval if required.

  • Proceed with your standard immunofluorescence staining protocol up to the final wash steps after secondary antibody incubation.

  • Prepare a 0.1% (w/v) Sudan Black B solution in 70% ethanol.

  • Incubate the slides in the Sudan Black B solution for 10-20 minutes at room temperature.

  • Wash the slides thoroughly with PBS or your wash buffer to remove excess Sudan Black B.

  • Coverslip the slides with an appropriate mounting medium.

Protocol 2: Investigational Protocol for Testing this compound as a Quenching Agent

Disclaimer: This is a hypothetical protocol for investigational purposes only. It is not a validated method.

  • Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute to the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM) in PBS.

  • Tissue Preparation: Deparaffinize and rehydrate tissue sections. Perform antigen retrieval if necessary.

  • Quenching Step:

    • Pre-staining application: Incubate the slides in the this compound solution for 30 minutes at room temperature before the blocking step of your immunofluorescence protocol.

    • Post-staining application: Alternatively, apply the this compound solution after the final washes of your secondary antibody incubation.

  • Washing: Wash the slides three times for 5 minutes each in PBS.

  • Staining: Proceed with your standard immunofluorescence staining protocol (if using the pre-staining application).

  • Controls:

    • Negative Control: A slide treated with the vehicle solvent only.

    • Positive Control: A slide treated with a known quenching agent (e.g., Sudan Black B).

    • Unstained Control: An unstained slide to assess baseline autofluorescence.

  • Imaging and Analysis: Acquire images using consistent settings across all conditions. Quantify the mean fluorescence intensity of the background (autofluorescence) and the specific signal in regions of interest. Calculate the signal-to-noise ratio.

Mandatory Visualizations

experimental_workflow cluster_prep Tissue Preparation cluster_quenching Quenching Protocol cluster_staining Immunofluorescence Staining cluster_analysis Analysis prep1 Deparaffinize & Rehydrate prep2 Antigen Retrieval prep1->prep2 quench1 Apply Quenching Agent (e.g., this compound) prep2->quench1 quench2 Incubate quench1->quench2 quench3 Wash quench2->quench3 stain1 Blocking quench3->stain1 stain2 Primary Antibody stain1->stain2 stain3 Secondary Antibody stain2->stain3 analysis1 Mount & Coverslip stain3->analysis1 analysis2 Image Acquisition analysis1->analysis2 analysis3 Quantitative Analysis (Signal-to-Noise Ratio) analysis2->analysis3

Caption: Experimental workflow for testing a novel autofluorescence quenching agent.

src_mek_erk_pathway prochlorperazine This compound src SRC prochlorperazine->src Inhibits mek MEK1 src->mek erk ERK2 mek->erk proliferation Cell Proliferation erk->proliferation

Caption: Prochlorperazine's inhibitory effect on the SRC-MEK-ERK signaling pathway.[11]

References

Prochlorperazine Maleate Analysis by Mass Spectrometry: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise (S/N) ratio in the mass spectrometric analysis of Prochlorperazine maleate.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of a low signal-to-noise ratio for this compound in LC-MS/MS analysis?

A low signal-to-noise ratio for this compound can stem from several factors, including:

  • Ion Suppression: Co-eluting matrix components from the sample (e.g., salts, phospholipids) can interfere with the ionization of Prochlorperazine in the mass spectrometer's source, thereby reducing its signal.[1][2]

  • Suboptimal Ionization Parameters: Incorrect settings for parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature can lead to inefficient ionization and a weaker signal.[3][4]

  • Poor Chromatographic Resolution: Inadequate separation of Prochlorperazine from matrix components can result in ion suppression and a high baseline, which decreases the S/N ratio.[4]

  • Sample Degradation: Prochlorperazine is susceptible to degradation, which can lead to a lower concentration of the target analyte and consequently a weaker signal.[5]

  • Contamination: Contamination in the LC-MS system, including solvents, tubing, or the ion source, can contribute to high background noise.[3]

Q2: How can I optimize the mobile phase to enhance the this compound signal?

Optimizing the mobile phase is critical for achieving a good signal. For Prochlorperazine, which has a piperazine ring with a pKa of 8.2, using a slightly acidic mobile phase can improve ionization efficiency in positive ion mode.[6]

  • pH Adjustment: Adding a small amount of a volatile acid, such as 0.1% formic acid, to the mobile phase can promote the protonation of Prochlorperazine, leading to a stronger [M+H]⁺ ion signal.[6]

  • Organic Modifier: The choice and concentration of the organic solvent (e.g., acetonitrile or methanol) affect both chromatographic retention and desolvation efficiency in the ESI source. A higher organic content at the point of elution can improve desolvation and signal intensity.[7]

  • Additive Concentration: While additives like formic acid can be beneficial, their concentration should be optimized. High concentrations of additives can sometimes lead to ion suppression.[8]

Q3: What are the expected major fragment ions of Prochlorperazine in MS/MS analysis?

Understanding the fragmentation pattern of Prochlorperazine is key to setting up a sensitive MRM (Multiple Reaction Monitoring) method. The fragmentation of Prochlorperazine typically occurs around the piperazine ring and the bond connecting it to the phenothiazine core. While specific fragmentation patterns can be instrument-dependent, common fragment ions can be predicted.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: Weak or no this compound signal.

Possible Cause Troubleshooting Step
Inefficient Ionization Optimize ESI source parameters. Systematically adjust the capillary voltage, nebulizer pressure, and drying gas temperature and flow rate.[3] A good starting point for many systems is a capillary voltage of around 3-4 kV, a nebulizer pressure of 30-50 psi, and a drying gas temperature of 300-350 °C.[9]
Sample Concentration Too Low Ensure the sample concentration is within the linear range of the instrument. If necessary, concentrate the sample using appropriate techniques like solid-phase extraction (SPE).[3]
Incorrect Polarity Mode Prochlorperazine is a basic compound and ionizes well in positive ion mode. Ensure your mass spectrometer is set to acquire data in positive ESI mode.[6]
System Contamination A high background noise can obscure the analyte signal. Clean the ion source and check for contamination in solvents and tubing.[3]

Problem 2: High background noise.

Possible Cause Troubleshooting Step
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and fresh reagents. Contaminants in the mobile phase can significantly increase background noise.[7]
Dirty Ion Source The ion source can become contaminated with non-volatile matrix components over time. Perform routine cleaning of the ion source components as per the manufacturer's guidelines.[10]
Matrix Effects Endogenous components from the sample matrix can contribute to a high baseline. Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[4][11]
Leaks in the LC System Air leaks in the LC flow path can introduce atmospheric ions and increase background noise. Check all fittings and connections for leaks.[12]

Problem 3: Inconsistent or irreproducible signal.

Possible Cause Troubleshooting Step
Unstable ESI Spray An inconsistent spray in the ESI source will lead to a fluctuating signal. Visually inspect the spray and ensure it is a fine, stable mist. Adjust the nebulizer position and gas flow if necessary.
Fluctuations in LC Pump Performance Inconsistent mobile phase delivery can cause retention time shifts and signal variability. Ensure the LC pumps are properly primed and delivering a stable flow.
Sample Degradation Prochlorperazine can degrade in solution. Prepare fresh standards and samples regularly and store them appropriately.[5]
Column Overloading Injecting too much sample can lead to peak broadening and poor reproducibility. Ensure the injection volume and sample concentration are appropriate for the column dimensions.

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is suitable for extracting Prochlorperazine from plasma samples and can help reduce matrix effects.[13]

  • To 1 mL of plasma sample, add an appropriate amount of an internal standard (e.g., a deuterated analog of Prochlorperazine).

  • Add 1 mL of a suitable organic solvent (e.g., a mixture of hexane and isoamyl alcohol).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Method for this compound

This protocol provides a starting point for developing a robust LC-MS/MS method.[6][13]

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve good separation from matrix components (e.g., start with a low percentage of B and ramp up).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • MRM Transitions: Monitor the transition from the precursor ion (Prochlorperazine [M+H]⁺) to a specific product ion.

Quantitative Data Summary

The following table summarizes typical parameters and performance characteristics for the analysis of this compound by LC-MS/MS. Note that optimal values can be instrument-dependent.

ParameterTypical Value/RangeReference
Precursor Ion (m/z) 374.1[14]
Product Ions (m/z) 113.1, 140.1[14]
Capillary Voltage 3.0 - 4.5 kV[4]
Nebulizer Pressure 30 - 50 psi[9]
Drying Gas Flow 8 - 12 L/min[9]
Drying Gas Temperature 300 - 350 °C[9]
Lower Limit of Quantification (LLOQ) 0.1 - 1 ng/mL in plasma[13]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Prepared Sample LC_Separation LC Separation Inject->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS_Analysis MS/MS Analysis (MRM) ESI->MS_Analysis Data_Acquisition Data Acquisition MS_Analysis->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification

Caption: A typical experimental workflow for the analysis of this compound.

Troubleshooting_Logic cluster_signal Signal Optimization cluster_noise Noise Reduction Start Low S/N Ratio for Prochlorperazine Check_Signal Check Signal Intensity Start->Check_Signal Check_Noise Check Background Noise Start->Check_Noise Optimize_MS Optimize MS Parameters (Voltage, Gas Flow, Temp) Check_Signal->Optimize_MS Weak Signal Check_Chrom Improve Chromatography (Gradient, Column) Check_Signal->Check_Chrom Weak Signal Improve_Cleanup Enhance Sample Cleanup (SPE, LLE) Check_Signal->Improve_Cleanup Weak Signal Clean_Source Clean Ion Source Check_Noise->Clean_Source High Noise Use_Pure_Solvents Use High-Purity Solvents Check_Noise->Use_Pure_Solvents High Noise Check_Leaks Check for System Leaks Check_Noise->Check_Leaks High Noise Outcome Improved S/N Ratio Optimize_MS->Outcome Check_Chrom->Outcome Improve_Cleanup->Outcome Clean_Source->Outcome Use_Pure_Solvents->Outcome Check_Leaks->Outcome

Caption: A logical troubleshooting workflow for improving the S/N ratio.

References

Validation & Comparative

A Comparative Guide to a Validated HPLC Method for Prochlorperazine Maleate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of a newly developed Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Prochlorperazine maleate in pharmaceutical dosage forms. The presented method is compared with other existing HPLC methodologies, offering supporting experimental data to aid in the selection of the most suitable analytical approach for your research and quality control needs.

Introduction to this compound Analysis

This compound, a piperazine phenothiazine derivative, is widely used for its antiemetic and antipsychotic properties.[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations containing this active ingredient.[1][3] While various analytical techniques exist, HPLC is the most common and reliable method for the determination of this compound. This guide focuses on a recently developed, validated RP-HPLC method and compares it with alternative approaches to provide a clear and objective assessment of its performance.

Experimental Protocols

Newly Validated RP-HPLC Method[1][4][5]

This method was developed to provide a simple, precise, and cost-effective solution for the routine analysis of this compound.

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).[4]

  • Column: Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm).[1][4]

  • Mobile Phase: A 70:30 (v/v) mixture of 0.1% formic acid in water and acetonitrile.[1][4]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 258 nm.[4]

  • Column Temperature: 30°C ± 0.5°C.[4]

  • Run Time: Approximately 8 minutes.[5]

  • Standard Stock Solution Preparation: A standard stock solution of 1250 µg/mL was prepared by dissolving 12.5 mg of this compound in 10 mL of a 50:50 mixture of 0.1% formic acid and acetonitrile, with sonication for 5 minutes to ensure complete dissolution.[4]

Alternative RP-HPLC Method[6]

This method presents a different set of chromatographic conditions for the assay of this compound in tablet dosage forms.

  • Column: Inertsil ODS-3 (250 x 4.6mm, 5µm).[5]

  • Mobile Phase: A 50:50 (v/v) mixture of buffer (pH 4.0) and acetonitrile.[5]

  • Flow Rate: 1.5 mL/min.[5]

  • Detection Wavelength: 254 nm.[5]

  • Retention Time: Approximately 4.1 minutes.[5]

Performance Data Comparison

The following tables summarize the validation parameters for the newly developed HPLC method, demonstrating its suitability for the intended application according to the International Conference on Harmonisation (ICH) guidelines.[1][4]

Validation ParameterNewly Validated MethodAlternative Method
Linearity Range 100–150 µg/mL[1]50-150µg/ml[5]
Correlation Coefficient (r²) 0.999[1]0.9999[5]
Accuracy (% Recovery) 99–101%[1]98 to 102%[5]
Precision (% RSD) < 2%[1]Intraday: 0.38%, Interday: 0.25%[5]
Limit of Detection (LOD) 1.76 µg/mL[1]Not Reported
Limit of Quantification (LOQ) 5.35 µg/mL[1]Not Reported
Specificity No interference from blank/placebo[4]No interference from blank[5]
Robustness Consistent retention time and peak symmetry under varied conditions[1]Not explicitly detailed

System Suitability

System suitability tests are essential to ensure the HPLC system is performing correctly.

System Suitability ParameterNewly Validated MethodAlternative Method
Theoretical Plates 6252[3]8430[5]
Tailing Factor 0.97[3]1.25[5]
Retention Time 2.24 min[4]4.1 min[5]

Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of a new HPLC method as per ICH guidelines.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation MD_Start Start MD_Optimize Optimize Chromatographic Conditions MD_Start->MD_Optimize MD_End Final Method MD_Optimize->MD_End MV_Start Begin Validation MD_End->MV_Start MV_Specificity Specificity MV_Start->MV_Specificity MV_Linearity Linearity MV_Specificity->MV_Linearity MV_Accuracy Accuracy MV_Linearity->MV_Accuracy MV_Precision Precision MV_Accuracy->MV_Precision MV_Robustness Robustness MV_Precision->MV_Robustness MV_LOD_LOQ LOD & LOQ MV_Robustness->MV_LOD_LOQ MV_End Validated Method MV_LOD_LOQ->MV_End

Caption: Workflow for HPLC Method Validation.

Conclusion

The newly validated RP-HPLC method for the analysis of this compound demonstrates excellent linearity, accuracy, and precision.[1] Its high sensitivity, with a low LOD and LOQ, makes it suitable for a wide range of analytical applications.[1] The method is also shown to be specific and robust, ensuring reliable results.[1][4] In comparison to the alternative method, it offers a shorter retention time, which can improve sample throughput. While both methods are validated and suitable for their intended purpose, the newly developed method provides a comprehensive validation package in line with current ICH guidelines, making it a strong candidate for adoption in quality control laboratories.

References

A Comparative Guide to the Antiemetic Efficacy of Prochlorperazine Maleate and Ondansetron

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiemetic efficacy of Prochlorperazine maleate and Ondansetron, focusing on their mechanisms of action, and supported by data from clinical trials in various settings, including chemotherapy-induced nausea and vomiting (CINV), radiotherapy-induced nausea and vomiting (RINV), and postoperative nausea and vomiting (PONV).

Mechanism of Action

Prochlorperazine and Ondansetron exert their antiemetic effects through distinct pharmacological pathways.

This compound is a phenothiazine derivative that primarily acts as a dopamine D2 receptor antagonist.[1][2] Its antiemetic effect is mediated by blocking dopamine receptors in the chemoreceptor trigger zone (CTZ) of the medulla.[1][3] The CTZ is a crucial area for detecting emetogenic substances in the blood and cerebrospinal fluid and relaying this information to the vomiting center. By inhibiting dopaminergic transmission in the CTZ, prochlorperazine effectively reduces the signaling cascade that leads to nausea and vomiting.[2][3] Prochlorperazine also exhibits affinity for other receptors, including muscarinic, histaminic, and alpha-adrenergic receptors, which may contribute to its overall therapeutic and side effect profile.[2]

Ondansetron is a highly selective serotonin 5-HT3 receptor antagonist.[4][5] Its primary mechanism of action involves the blockade of 5-HT3 receptors located on the peripheral vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone.[4][6] Emetogenic stimuli, such as chemotherapy and radiation, cause the release of serotonin from enterochromaffin cells in the gut.[6] This released serotonin activates 5-HT3 receptors on vagal afferent nerves, which then transmit signals to the vomiting center in the brainstem.[4] Ondansetron competitively inhibits this binding, thereby preventing the initiation of the emetic reflex.[7]

Signaling Pathway Diagrams

prochlorperazine_pathway cluster_stimuli Emetogenic Stimuli cluster_ctz Chemoreceptor Trigger Zone (CTZ) cluster_vc Vomiting Center Chemotherapy Chemotherapy Dopamine_Release Dopamine Release Chemotherapy->Dopamine_Release stimulates Toxins Toxins Toxins->Dopamine_Release stimulates D2_Receptor Dopamine D2 Receptor Dopamine_Release->D2_Receptor activates Emesis_Signal Emetic Signal D2_Receptor->Emesis_Signal sends signal to Prochlorperazine Prochlorperazine Prochlorperazine->D2_Receptor blocks Vomiting_Reflex Vomiting Reflex Emesis_Signal->Vomiting_Reflex triggers ondansetron_pathway cluster_stimuli Emetogenic Stimuli cluster_gut Gastrointestinal Tract cluster_brain Brainstem Chemotherapy_Rad Chemotherapy/ Radiation Enterochromaffin_Cells Enterochromaffin Cells Chemotherapy_Rad->Enterochromaffin_Cells damages Serotonin_Release Serotonin (5-HT) Release Enterochromaffin_Cells->Serotonin_Release releases 5HT3_Receptor_Peripheral 5-HT3 Receptor Serotonin_Release->5HT3_Receptor_Peripheral activates 5HT3_Receptor_Central 5-HT3 Receptor Serotonin_Release->5HT3_Receptor_Central activates Vagal_Afferents Vagal Afferent Nerves CTZ Chemoreceptor Trigger Zone (CTZ) Vagal_Afferents->CTZ sends signal to 5HT3_Receptor_Peripheral->Vagal_Afferents on Ondansetron_Peripheral Ondansetron Ondansetron_Peripheral->5HT3_Receptor_Peripheral blocks Vomiting_Center Vomiting Center CTZ->Vomiting_Center stimulates 5HT3_Receptor_Central->CTZ in Vomiting_Reflex Vomiting Reflex Vomiting_Center->Vomiting_Reflex triggers Ondansetron_Central Ondansetron Ondansetron_Central->5HT3_Receptor_Central blocks experimental_workflow Patient_Screening Patient Screening and Informed Consent Randomization Randomization Patient_Screening->Randomization Group_A Group A: Prochlorperazine Administration Randomization->Group_A Group_B Group B: Ondansetron Administration Randomization->Group_B Procedure Surgical Procedure/ Chemotherapy/Radiotherapy Group_A->Procedure Group_B->Procedure Post_Intervention_Monitoring Post-Intervention Monitoring (e.g., 24-48 hours) Procedure->Post_Intervention_Monitoring Data_Collection Data Collection: - Emetic Episodes - Nausea Scores (VAS) - Adverse Events - Rescue Medication Use Post_Intervention_Monitoring->Data_Collection Data_Analysis Statistical Data Analysis Data_Collection->Data_Analysis Conclusion Conclusion on Comparative Efficacy Data_Analysis->Conclusion

References

A Comparative Analysis of Prochlorperazine Maleate and Metoclopramide in Preclinical Models of Nausea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of prochlorperazine maleate and metoclopramide, two commonly used antiemetic agents, focusing on their performance in established preclinical models of nausea and vomiting. The following sections detail their mechanisms of action, comparative efficacy based on experimental data, and the methodologies of key preclinical studies.

Executive Summary

Prochlorperazine and metoclopramide are both dopamine D2 receptor antagonists, a key mechanism in their antiemetic effects. However, they exhibit distinct pharmacological profiles. Prochlorperazine, a phenothiazine derivative, demonstrates a broader spectrum of activity, including potent antagonism at histamine H1 and muscarinic M1/M2 receptors. Metoclopramide, a substituted benzamide, uniquely combines D2 receptor antagonism with 5-HT3 receptor antagonism and 5-HT4 receptor agonism, the latter contributing to its prokinetic properties.

Preclinical studies in ferret and dog models of emesis reveal nuances in their efficacy. While both agents demonstrate effectiveness in reducing nausea and vomiting, their relative potency can vary depending on the emetic stimulus. The data presented herein, including receptor binding affinities and outcomes from in vivo studies, will aid researchers in selecting the appropriate agent for their specific research context and in the development of novel antiemetic therapies.

Mechanism of Action and Signaling Pathways

The primary antiemetic action of both prochlorperazine and metoclopramide is mediated through the blockade of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain's area postrema.[1][2] This action inhibits the signaling cascade that leads to the sensation of nausea and the vomiting reflex.

Prochlorperazine is a first-generation antipsychotic that, in addition to its potent D2 receptor antagonism, also blocks histaminergic, cholinergic, and noradrenergic receptors.[1] Its interaction with multiple receptor systems contributes to its broad antiemetic efficacy but also to its side effect profile.

Metoclopramide exhibits a more complex mechanism. Beyond its D2 receptor antagonism, it also acts as a 5-HT3 receptor antagonist, another important pathway in the emetic reflex, particularly in chemotherapy-induced nausea.[3][4] Furthermore, its agonist activity at 5-HT4 receptors enhances acetylcholine release in the gastrointestinal tract, leading to increased motility (prokinetic effect), which can also contribute to its antiemetic action.[3]

Signaling Pathways cluster_Prochlorperazine Prochlorperazine cluster_Metoclopramide Metoclopramide Prochlorperazine Prochlorperazine D2R_P D2 Receptor Prochlorperazine->D2R_P Antagonist H1R H1 Receptor Prochlorperazine->H1R Antagonist M1R M1/M2 Receptor Prochlorperazine->M1R Antagonist Nausea_Vomiting_P Reduced Nausea & Vomiting D2R_P->Nausea_Vomiting_P Inhibition of Emetic Signals H1R->Nausea_Vomiting_P Inhibition of Vestibular Signals M1R->Nausea_Vomiting_P Inhibition of Cholinergic Signals Metoclopramide Metoclopramide D2R_M D2 Receptor Metoclopramide->D2R_M Antagonist HT3R 5-HT3 Receptor Metoclopramide->HT3R Antagonist HT4R 5-HT4 Receptor Metoclopramide->HT4R Agonist Nausea_Vomiting_M Reduced Nausea & Vomiting D2R_M->Nausea_Vomiting_M Inhibition of Emetic Signals HT3R->Nausea_Vomiting_M Inhibition of Vagal Afferent Signals Prokinetic_Effect Prokinetic Effect HT4R->Prokinetic_Effect Increased ACh Release Prokinetic_Effect->Nausea_Vomiting_M Contributes to Antiemetic Effect

Caption: Signaling pathways of Prochlorperazine and Metoclopramide.

Quantitative Data Presentation

Table 1: Receptor Binding Affinities (Ki in nM)
ReceptorProchlorperazineMetoclopramide
Dopamine D23.61[5]~42-127[5]
Serotonin 5-HT3>10,000~120
Histamine H1Potent Antagonist[1]Low Affinity
Muscarinic M11013[5]24,000 (IC50)[5]
Muscarinic M21107[5]-

Lower Ki values indicate higher binding affinity.

Table 2: Comparative Efficacy in a Postoperative Nausea and Vomiting (PONV) Model (Human Study)[6]
OutcomeMetoclopramide (0.1-0.2 mg/kg)Prochlorperazine (0.1-0.2 mg/kg)Placebo
Overall Frequency of PONV18%16%24%
Need for Rescue Antiemetic8%2%12%
Patients Free from PONV82%84%76%

Note: Differences were not statistically significant (P>0.05).

Experimental Protocols

Cisplatin-Induced Emesis in Ferrets

This model is a standard for evaluating the efficacy of antiemetic drugs against chemotherapy-induced nausea and vomiting.[6][7][8]

Methodology:

  • Animal Model: Male ferrets are commonly used.

  • Emetogen: Cisplatin is administered intravenously (IV) to induce emesis. A common dose is 10 mg/kg.[9]

  • Drug Administration: Prochlorperazine or metoclopramide is administered prior to the cisplatin challenge. Administration can be intravenous, intraperitoneal, or oral, depending on the study design.

  • Observation: Following cisplatin administration, the animals are observed for a set period (e.g., 4 hours) for the frequency of retching and vomiting episodes.[9]

  • Data Analysis: The number of emetic episodes in the drug-treated groups is compared to a vehicle-treated control group to determine the antiemetic efficacy.

In this model, metoclopramide has been shown to provide complete protection from cisplatin-induced emesis.[6][7]

Experimental Workflow start Start: Acclimatize Animals fasting Overnight Fasting start->fasting drug_admin Administer Test Drug (Prochlorperazine/Metoclopramide) or Vehicle fasting->drug_admin emetogen_admin Administer Emetogen (e.g., Cisplatin IV or Apomorphine SC) drug_admin->emetogen_admin observation Observe for Emetic Responses (Retching, Vomiting) for a Defined Period emetogen_admin->observation data_collection Record Frequency and Latency of Emetic Episodes observation->data_collection analysis Data Analysis: Compare Drug vs. Vehicle data_collection->analysis end End: Determine Antiemetic Efficacy analysis->end

Caption: General experimental workflow for evaluating antiemetic drugs.
Apomorphine-Induced Emesis in Dogs

This model is used to assess the antiemetic effects of drugs that act on the central chemoreceptor trigger zone, as apomorphine is a potent dopamine D2 receptor agonist.[10][11]

Methodology:

  • Animal Model: Beagle dogs are a frequently used species.

  • Emetogen: Apomorphine is administered, typically subcutaneously (SC), at doses ranging from 0.04 to 0.1 mg/kg to induce vomiting.[12]

  • Drug Administration: The test compounds, prochlorperazine or metoclopramide, are administered prior to the apomorphine challenge. In some studies, metoclopramide (0.5 mg/kg BW, SQ) was administered 45 minutes prior to an emetogenic stimulus.[13]

  • Observation: The dogs are observed for a specified period (e.g., 30-60 minutes) after apomorphine administration.[9][14]

  • Data Analysis: The primary endpoints are the incidence and frequency of vomiting and retching. Signs of nausea, such as ptyalism and lip licking, may also be recorded.[13] The efficacy of the antiemetic is determined by the reduction in these parameters compared to a control group.

Studies have shown that both prochlorperazine and metoclopramide are effective in preventing apomorphine-induced emesis in dogs, consistent with their D2 receptor antagonist activity.[13][15] However, one study noted that the efficacy of metoclopramide against morphine-induced emesis (which shares mechanisms with apomorphine) was less than that of another antiemetic, maropitant, highlighting that efficacy can be stimulus-dependent.[13]

Conclusion

This compound and metoclopramide are both effective antiemetics that primarily act through dopamine D2 receptor antagonism. Prochlorperazine's broader receptor profile may offer advantages in certain nausea etiologies but may also increase the likelihood of side effects. Metoclopramide's combined D2 and 5-HT3 antagonism, along with its prokinetic effects, provides a multi-faceted approach to managing nausea and vomiting. The choice between these agents in a research setting should be guided by the specific experimental model and the desired pharmacological profile. The data and protocols presented in this guide offer a foundation for making informed decisions in the study and development of antiemetic drugs.

References

A Comparative Guide for Researchers: Prochlorperazine Maleate vs. Chlorpromazine in Schizophrenia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers an objective comparison of prochlorperazine maleate and chlorpromazine, two phenothiazine-class antipsychotics, for their application in schizophrenia research. It is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of their pharmacological profiles, supported by experimental data and detailed methodologies.

Executive Summary

Prochlorperazine and chlorpromazine are both first-generation antipsychotics that exert their therapeutic effects primarily through dopamine D2 receptor antagonism. While structurally similar, their distinct receptor binding affinities and clinical profiles warrant a detailed comparison for informed selection in research settings. Chlorpromazine, the prototypical phenothiazine, has been extensively studied and serves as a benchmark in antipsychotic research. Prochlorperazine, while also indicated for psychosis and schizophrenia, is more commonly recognized for its antiemetic properties. This guide delves into their comparative efficacy, side effect profiles, and the underlying pharmacological mechanisms.

Quantitative Data Comparison

The following tables summarize the key quantitative data for prochlorperazine and chlorpromazine, focusing on their receptor binding affinities, which are critical determinants of their therapeutic and adverse effects.

Table 1: Receptor Binding Affinity (Ki, nM) - Lower Ki indicates higher affinity
ReceptorProchlorperazine (Ki, nM)Chlorpromazine (Ki, nM)Reference
Dopamine Receptors
D1No specific data found10 - 15[1][2][1][2]
D23.61[3]0.55 - 3.5[2][4][2][3][4]
D3High Affinity (qualitative)[5]1.2 - 7.5[2][4][2][4][5]
D4Lower Affinity (qualitative)[5]5.5 - 9.7[2][4][2][4][5]
D5No specific data found133[2][2]
Serotonin Receptors
5-HT2ANo specific data foundHigh Affinity (qualitative)[6][6]
5-HT2CNo specific data foundHigh Affinity (qualitative)[7][7]
Histamine Receptors
H1High Affinity (qualitative)4.25[6][6]
Muscarinic Receptors
M11013 (IC50)[3]High Affinity (qualitative)[7][3][7]
M21107[3]High Affinity (qualitative)[7][3][7]
Adrenergic Receptors
α1A32 (IC50)[3]Potent Antagonist (qualitative)[6][3][6]
α1B49[3]Potent Antagonist (qualitative)[6][3][6]
Table 2: Clinical Profile Comparison in Schizophrenia
FeatureThis compoundChlorpromazine
Primary Indication Severe nausea and vomiting, schizophrenia, non-psychotic anxiety.[8]Schizophrenia, bipolar disorder, acute psychosis.[6]
Efficacy on Positive Symptoms Effective.[9]Effective, serves as a benchmark.[6]
Efficacy on Negative Symptoms Less effective.[9]Limited efficacy.[6]
Dosage Range (Schizophrenia) 15-150 mg/day orally.300-800 mg/day orally (can be higher in severe cases).
Common Side Effects Extrapyramidal symptoms (EPS), sedation, anticholinergic effects.[10]Sedation, anticholinergic effects, orthostatic hypotension, weight gain, EPS.[6]
Extrapyramidal Symptoms (EPS) High propensity.Moderate propensity.
Sedation Moderate.High.[6]
Anticholinergic Effects Moderate.High.[6]
Orthostatic Hypotension Moderate.High.[6]

Signaling Pathways and Mechanism of Action

Both prochlorperazine and chlorpromazine are antagonists at D2 dopamine receptors, which is central to their antipsychotic effect.[6][10] This antagonism is thought to reduce the hyperactivity of dopaminergic pathways in the mesolimbic system, thereby alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.[6] However, their blockade of D2 receptors in the nigrostriatal pathway can lead to extrapyramidal side effects.[6] Their antagonism of other receptors, including histaminergic, muscarinic, and adrenergic receptors, contributes to their side effect profiles, such as sedation, dry mouth, and hypotension.[6][10]

Antipsychotic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP to cAMP PKA ↓ PKA cAMP->PKA Response Cellular Response (Reduced Psychosis) PKA->Response Prochlorperazine Prochlorperazine Prochlorperazine->D2R Chlorpromazine Chlorpromazine Chlorpromazine->D2R Antipsychotic_Development_Workflow cluster_preclinical Preclinical Research cluster_clinical Clinical Trials In_Vitro In Vitro Studies (Receptor Binding Assays) In_Vivo In Vivo Animal Models (e.g., PPI, Conditioned Avoidance) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase1 Phase I (Safety & Dosage in Healthy Volunteers) Tox->Phase1 Phase2 Phase II (Efficacy & Side Effects in Patients) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy & Safety) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval Post_Market Post-Market Surveillance Approval->Post_Market

References

A Head-to-Head Examination of Prochlorperazine and Domperidone in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of antiemetic and prokinetic agents, prochlorperazine and domperidone have long been subjects of clinical interest. While both drugs exhibit efficacy in managing nausea and vomiting, their distinct pharmacological profiles, rooted in their interactions with dopamine receptors, lead to significant differences in their therapeutic applications and side-effect profiles. This guide provides a comprehensive head-to-head comparison of prochlorperazine and domperidone based on preclinical data from animal models, offering valuable insights for researchers and professionals in drug development.

Mechanism of Action: A Tale of Two Dopamine Antagonists

The primary mechanism of action for both prochlorperazine and domperidone involves the antagonism of dopamine D2 receptors. However, a critical distinction lies in their ability to cross the blood-brain barrier.

Prochlorperazine , a phenothiazine derivative, readily crosses the blood-brain barrier and acts as a potent antagonist of D2 dopamine receptors in the central nervous system (CNS), particularly in the chemoreceptor trigger zone (CTZ) of the brainstem.[1][2][3] This central action is the cornerstone of its potent antiemetic effects. Beyond its anti-dopaminergic activity, prochlorperazine also exhibits antagonist effects at histaminergic, cholinergic, and noradrenergic receptors, contributing to its broader pharmacological profile and some of its side effects.[1][4]

Domperidone , on the other hand, is a peripherally selective D2 and D3 dopamine receptor antagonist.[5][6] It does not readily cross the blood-brain barrier, and its antiemetic effects are primarily mediated by blocking dopamine receptors in the CTZ, which is located outside the blood-brain barrier, and in the gastrointestinal tract.[5][7][8] This peripheral selectivity significantly reduces the incidence of central nervous system side effects.[8]

Comparative Antiemetic Efficacy in Animal Models

While direct head-to-head studies in the same animal models are limited, a comparative analysis of their efficacy can be extrapolated from individual studies against common emetogens like apomorphine, a dopamine agonist that directly stimulates the CTZ.

DrugAnimal ModelEmetogenRoute of AdministrationEffective Dose (ED50)Reference
Domperidone DogApomorphine (0.31 mg/kg s.c.)Intravenous0.003 mg/kg[9]
Subcutaneous0.007 mg/kg[9][10]
Oral0.03 mg/kg[9][10]
Rectal0.10 mg/kg[9]
DogHydergine (i.v.), Morphine (s.c.), Levodopa (p.o.)IntravenousLow doses[9]
Prochlorperazine DogApomorphine-Strong inhibition[2]
Mouse-s.c./i.p.1-2 mg/kg (antinociceptive effect)[11]

Domperidone has been shown to be a potent inhibitor of apomorphine-induced emesis in dogs, with very low ED50 values across various routes of administration.[9][10] It is also effective against emesis induced by other centrally acting agents like hydergine, morphine, and levodopa.[9] However, it is not effective against peripherally acting emetogens like oral copper sulphate.[9] Prochlorperazine is also known to be a potent antiemetic, effectively inhibiting apomorphine-induced vomiting by blocking D2 receptors in the CTZ.[2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the distinct signaling pathways of prochlorperazine and domperidone and a general experimental workflow for evaluating antiemetic efficacy in animal models.

Signaling Pathway of Prochlorperazine and Domperidone cluster_CNS Central Nervous System (CNS) cluster_PNS Periphery Dopamine (Brain) Dopamine (Brain) D2 Receptors (Brain) D2 Receptors (Brain) Dopamine (Brain)->D2 Receptors (Brain) binds Emesis (Central) Emesis (Central) D2 Receptors (Brain)->Emesis (Central) stimulates Prochlorperazine Prochlorperazine Prochlorperazine->D2 Receptors (Brain) antagonizes Blood-Brain Barrier Blood-Brain Barrier Dopamine (CTZ/GI) Dopamine (CTZ/GI) D2 Receptors (CTZ/GI) D2 Receptors (CTZ/GI) Dopamine (CTZ/GI)->D2 Receptors (CTZ/GI) binds Emesis (Peripheral) Emesis (Peripheral) D2 Receptors (CTZ/GI)->Emesis (Peripheral) stimulates Domperidone Domperidone Domperidone->D2 Receptors (CTZ/GI) antagonizes

Caption: Prochlorperazine centrally antagonizes D2 receptors, while domperidone acts peripherally.

Experimental Workflow for Antiemetic Efficacy Animal Model Selection Animal Model Selection Acclimatization Acclimatization Animal Model Selection->Acclimatization Fasting Fasting Acclimatization->Fasting Drug Administration Drug Administration Fasting->Drug Administration Emetogen Challenge Emetogen Challenge Drug Administration->Emetogen Challenge Observation & Data Collection Observation & Data Collection Emetogen Challenge->Observation & Data Collection Data Analysis Data Analysis Observation & Data Collection->Data Analysis

Caption: A generalized workflow for preclinical evaluation of antiemetic drugs in animal models.

Experimental Protocols

Apomorphine-Induced Emesis in Dogs

This model is a classic and reliable method for evaluating the efficacy of antiemetic drugs that act on the CTZ.

  • Animals: Beagle dogs are commonly used.

  • Acclimatization: Animals are acclimatized to the laboratory environment and handling.

  • Fasting: Dogs are typically fasted overnight with free access to water.

  • Drug Administration: Prochlorperazine or domperidone is administered intravenously, subcutaneously, or orally at varying doses. A vehicle control group is also included.

  • Emetogen Challenge: After a specified pretreatment time (e.g., 30 minutes), apomorphine hydrochloride (e.g., 0.31 mg/kg) is administered subcutaneously.[9]

  • Observation: The animals are observed for a defined period (e.g., 1-2 hours), and the number of vomiting episodes and the latency to the first vomit are recorded.

  • Data Analysis: The ED50 (the dose that protects 50% of the animals from vomiting) is calculated.

Cisplatin-Induced Emesis in Rats (Pica Model)

Since rats lack a vomiting reflex, pica (the consumption of non-nutritive substances like kaolin) is used as a surrogate marker for nausea.

  • Animals: Male Wistar or Sprague-Dawley rats are typically used.[7]

  • Acclimatization: Rats are individually housed and acclimatized to metabolic cages and the presence of kaolin pellets.[7]

  • Drug Administration: The test compound (prochlorperazine or domperidone) or vehicle is administered, often intraperitoneally.[7]

  • Emetogen Challenge: Cisplatin (e.g., 6 mg/kg, i.p.) is administered to induce pica.[7]

  • Observation: Kaolin and food intake are measured over a 24-hour period.

  • Data Analysis: A significant reduction in kaolin intake in the drug-treated group compared to the cisplatin-only group indicates an anti-nausea effect.

Side Effect Profile: A Key Differentiator

The differing abilities of prochlorperazine and domperidone to penetrate the CNS result in distinct side-effect profiles observed in animal models and clinically.

Prochlorperazine , due to its central D2 receptor blockade, is associated with a higher incidence of CNS-related side effects. These include:

  • Sedation: A common side effect due to its action on central dopamine and histamine receptors.[3][12]

  • Extrapyramidal Symptoms (EPS): These can include restlessness, dystonic reactions, and pseudoparkinsonism, and are a direct consequence of dopamine receptor blockade in the nigrostriatal pathway.[3][13]

  • Neuroleptic Malignant Syndrome (NMS): A rare but potentially fatal side effect characterized by hyperthermia, muscle rigidity, and autonomic dysfunction.[3]

Domperidone's peripheral selectivity leads to a more favorable CNS side-effect profile.[8] However, it is not without its own set of potential adverse effects:

  • Hyperprolactinemia: By blocking dopamine receptors in the pituitary gland (which is outside the blood-brain barrier), domperidone can increase prolactin levels.[5][10]

  • Cardiovascular Effects: While generally considered safe at therapeutic doses, there have been concerns about potential cardiac side effects, particularly with high doses or intravenous administration. Prochlorperazine has also been shown to delay ventricular repolarization in canine models.[14]

Conclusion

The preclinical data from animal models clearly delineates the distinct pharmacological profiles of prochlorperazine and domperidone. Prochlorperazine's potent, centrally mediated antiemetic action comes at the cost of a higher risk of CNS side effects. Conversely, domperidone offers a peripherally restricted antiemetic and prokinetic effect with a significantly lower propensity for central adverse events.

This head-to-head comparison underscores the importance of considering the specific clinical application and desired therapeutic outcome when selecting between these two agents. For researchers and drug development professionals, these preclinical findings provide a crucial foundation for designing future studies and developing novel antiemetic and prokinetic therapies with improved efficacy and safety profiles.

References

A Comparative Guide to the Specificity of Prochlorperazine Maleate Antibodies for Immunoassay Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the specificity of antibodies targeted against Prochlorperazine maleate, a critical consideration for the development of accurate and reliable immunoassays. Ensuring high specificity is paramount to avoid cross-reactivity with structurally similar compounds, which can lead to false-positive results and misinterpretation of data. This document presents supporting experimental data, detailed protocols, and visual workflows to aid in the selection and validation of suitable antibodies for your research needs.

Introduction to Antibody Specificity in Prochlorperazine Immunoassays

Prochlorperazine is a phenothiazine derivative widely used for its antiemetic and antipsychotic properties.[1][2] Quantifying its concentration in biological samples is essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening. Immunoassays offer a rapid and high-throughput method for this purpose, but their reliability hinges on the specificity of the antibody used.

An antibody's specificity is its ability to bind exclusively to its target antigen—in this case, Prochlorperazine. Cross-reactivity occurs when the antibody binds to other, non-target molecules that may be present in the sample, such as metabolites, structurally related drugs (e.g., other phenothiazines), or entirely different drug classes.[3][4][5] Such non-specific binding can lead to inaccurate measurements and false-positive outcomes. For instance, Prochlorperazine has been reported to cause false positives in screening immunoassays for tricyclic antidepressants (TCAs) and phencyclidine (PCP) due to structural similarities recognized by the antibodies in those assays.[3][6] Therefore, rigorous evaluation of a Prochlorperazine-specific antibody against a panel of relevant compounds is a critical validation step.

Comparative Analysis of Antibody Specificity

To evaluate the performance of a this compound antibody, a competitive immunoassay format is typically employed. In this format, the antibody is tested against a panel of compounds to determine the concentration of each compound required to inhibit the binding of a labeled Prochlorperazine tracer by 50% (IC50). The cross-reactivity is then calculated relative to Prochlorperazine itself.

The following table summarizes representative cross-reactivity data for a hypothetical high-specificity monoclonal antibody against Prochlorperazine. The selection of compounds is based on a published radioimmunoassay study and compounds known to potentially cross-react with phenothiazine-class drugs.[7]

Table 1: Cross-Reactivity Profile of a this compound Specific Antibody

Compound TestedClass/RelationIC50 (ng/mL)Cross-Reactivity (%)*
Prochlorperazine Target Analyte 15 100%
N-desmethylprochlorperazineMetabolite3005.0%
Prochlorperazine SulfoxideMetabolite> 10,000< 0.15%
ChlorpromazinePhenothiazine1,5001.0%
TrifluoperazinePhenothiazine2,5000.6%
PromethazinePhenothiazine> 10,000< 0.15%
ImipramineTricyclic Antidepressant (TCA)> 10,000< 0.15%
AmitriptylineTricyclic Antidepressant (TCA)> 10,000< 0.15%
DiazepamBenzodiazepine> 10,000< 0.15%

*Cross-Reactivity (%) = (IC50 of Prochlorperazine / IC50 of Test Compound) x 100

Interpretation of Data: The data indicates that the antibody is highly specific for Prochlorperazine. The most significant cross-reactant is the metabolite N-desmethylprochlorperazine, though its reactivity is 20 times lower than that of the parent drug.[7] Cross-reactivity with other phenothiazines like Chlorpromazine and Trifluoperazine is minimal. Importantly, there is negligible cross-reactivity with drugs from other classes, such as TCAs and benzodiazepines, which is a crucial feature for minimizing false positives in a clinical or forensic setting.

Experimental Protocol: Competitive ELISA for Specificity Testing

The following is a detailed protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed to determine the specificity of a this compound antibody.[8][9][10][11][12]

Objective: To determine the IC50 values and percent cross-reactivity of a panel of compounds with a specific Prochlorperazine antibody.

Materials:

  • 96-well microtiter plates

  • Prochlorperazine-specific primary antibody

  • Prochlorperazine-Horseradish Peroxidase (HRP) conjugate (tracer)

  • Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS)

  • Prochlorperazine standard and potential cross-reacting compounds

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader set to 450 nm

Procedure:

  • Plate Coating: Dilute the Prochlorperazine primary antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer. Add 100 µL to each well of the microtiter plate. Cover and incubate overnight at 4°C.

  • Washing: Discard the coating solution. Wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as described in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the Prochlorperazine standard and each test compound in Assay Buffer.

    • Add 50 µL of the standard or test compound dilutions to the appropriate wells.

    • Add 50 µL of the Prochlorperazine-HRP conjugate (at a pre-determined optimal dilution) to all wells.

    • Cover the plate and incubate for 1-2 hours at room temperature. During this incubation, the free analyte in the sample/standard competes with the enzyme-labeled Prochlorperazine for binding to the immobilized antibody.

  • Washing: Repeat the wash step as described in step 2.

  • Substrate Addition: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature, protected from light. A blue color will develop.

  • Stopping Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the optical density (OD) of each well at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of Prochlorperazine in the sample.

Visualizing the Workflow and Logic

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and underlying principles.

G cluster_prep Phase 1: Plate Preparation cluster_assay Phase 2: Competitive Binding cluster_detect Phase 3: Detection & Readout p1 Coat Plate with Prochlorperazine Antibody p2 Wash Plate p1->p2 p3 Block Non-specific Sites p2->p3 p4 Wash Plate p3->p4 a1 Add Sample / Standard (Unlabeled Prochlorperazine) p4->a1 a3 Incubate (Competition Occurs) a1->a3 a2 Add Prochlorperazine-HRP (Labeled Tracer) a2->a3 d1 Wash Plate a3->d1 d2 Add TMB Substrate d1->d2 d3 Incubate (Color Develops) d2->d3 d4 Add Stop Solution d3->d4 d5 Read Optical Density (450nm) d4->d5

Caption: Workflow for a competitive ELISA to test antibody specificity.

G cluster_high High Prochlorperazine Concentration cluster_low Low Prochlorperazine Concentration Ab1 Ab PCP1 PCP Ab1->PCP1 Binds Ab2 Ab Result1 Low Signal PCP_HRP1 PCP-HRP PCP_HRP2 PCP-HRP Ab2->PCP_HRP2 Binds PCP2 PCP Result2 High Signal

Caption: Principle of competitive binding in the immunoassay.

Conclusion

The specificity of a this compound antibody is a defining characteristic of its performance in an immunoassay. As demonstrated, a thorough evaluation involves testing against a panel of structurally related compounds, including metabolites and drugs from other classes that have the potential to cross-react. The data presented in this guide highlights the profile of a highly specific antibody suitable for sensitive and accurate quantification of Prochlorperazine. Researchers and developers should demand and scrutinize such specificity data when selecting or developing an antibody to ensure the integrity and reliability of their immunoassay results.

References

A Comparative Guide to Validated Quantification Methods for Prochlorperazine Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantification of Prochlorperazine Maleate in pharmaceutical dosage forms. The information herein is compiled from various single-laboratory validation studies and is intended to assist researchers and quality control analysts in selecting a suitable method based on performance characteristics and available instrumentation. While no formal inter-laboratory validation studies were identified, this guide presents a comprehensive overview of independently validated methods, primarily focusing on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

Comparison of Method Performance

The following tables summarize the quantitative performance parameters of different validated analytical methods for this compound. These parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), are crucial for evaluating the reliability and suitability of a method for its intended purpose.

Table 1: Performance Characteristics of Validated RP-HPLC Methods
Parameter Method 1 [1][2][3]Method 2 [4][5][6]Method 3 [1]
Linearity Range 100 - 150 µg/mL50 - 150 µg/mL1-5 µg/ml
Correlation Coefficient (r²) 0.9990.9999Not specified
Accuracy (% Recovery) 99 - 101%98 - 102%98 - 102%
Precision (%RSD)
- Intraday< 2%0.38%Not specified
- Interday< 2%0.25%Not specified
LOD 1.76 µg/mLNot specifiedNot specified
LOQ 5.35 µg/mLNot specifiedNot specified
Table 2: Performance Characteristics of Validated UV-Vis Spectrophotometry Methods
Parameter Method 4 [7]Method 5 [8][9][10]
Linearity Range 2 - 16 µg/mL1 - 5 µg/mL
Correlation Coefficient (r²) 0.9909Not specified
Accuracy (% Recovery) 98.85 - 99.75%98 - 102%
Precision (%RSD)
- Repeatability0.612%Not specified
- Intraday< 2%Not specified
- Interday< 2%Not specified
LOD 0.46 µg/mLNot specified
LOQ 1.41 µg/mLNot specified

Experimental Protocols

Detailed methodologies for the key validated methods are provided below. These protocols are based on the information available in the cited literature and should be adapted and verified by the user.

RP-HPLC Method 1[1][2][3]
  • Instrumentation: Agilent Zorbax Bonus-RP column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: 0.1% formic acid and acetonitrile (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode array detector at 258 nm.

  • Standard Solution Preparation: A stock solution of 1250 µg/mL is prepared by dissolving 12.5 mg of this compound in 10 mL of a 50:50 mixture of 0.1% formic acid and acetonitrile. A working standard of 125 µg/mL is prepared by diluting the stock solution.[3]

RP-HPLC Method 2[4][5][6]
  • Instrumentation: Inertsil ODS-3 column (250 x 4.6mm, 5µm).

  • Mobile Phase: A mixture of buffer at pH 4.0 and acetonitrile (50:50, v/v).

  • Flow Rate: 1.5 mL/min.

  • Detection: UV detector at 254 nm.

  • Run Time: 8 minutes.

UV-Vis Spectrophotometry Method 4[7]
  • Solvent: 0.3M Hydrochloric Acid (HCl).

  • Wavelength of Maximum Absorbance (λmax): 254 nm.

  • Standard Solution Preparation: A standard stock solution of 1000 µg/mL is prepared by dissolving 100 mg of this compound in 100 mL of 0.3M HCl. This is further diluted to obtain a working standard of 100 µg/mL.

  • Calibration Curve: Prepared in the concentration range of 2-16 µg/mL.

Visualized Workflows

The following diagrams illustrate the general workflow for the validation of an analytical method and a logical comparison of the presented methods.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Application Select_Method Select Method (HPLC/UV-Vis) Optimize_Parameters Optimize Parameters (Mobile Phase, Wavelength, etc.) Select_Method->Optimize_Parameters Linearity Linearity & Range Optimize_Parameters->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Specificity Specificity Precision->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Analysis of This compound Robustness->Routine_Analysis

Caption: General workflow for the development and validation of an analytical method.

Method_Comparison_Logic Start Quantification of This compound Select_Technique Select Analytical Technique Start->Select_Technique RP_HPLC RP-HPLC Select_Technique->RP_HPLC UV_Vis UV-Vis Spectrophotometry Select_Technique->UV_Vis Method1 Method 1 (High Linearity Range) RP_HPLC->Method1 Method2 Method 2 (High Precision) RP_HPLC->Method2 Method4 Method 4 (Simple & Cost-Effective) UV_Vis->Method4 Evaluate_Performance Evaluate Performance Against Requirements Method1->Evaluate_Performance Compare Linearity, LOD, LOQ Method2->Evaluate_Performance Compare Accuracy, Precision Method4->Evaluate_Performance Compare Simplicity, Cost Select_Optimal Select Optimal Method Evaluate_Performance->Select_Optimal

Caption: Decision logic for selecting a suitable quantification method.

References

Safety Operating Guide

Safe Disposal of Prochlorperazine Maleate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the proper disposal of prochlorperazine maleate is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in compliance with safety regulations.

Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is governed by a multi-tiered regulatory framework. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies overseeing this area.[1][2][3][4] It is important to note that while this compound is not a federally controlled substance according to the DEA, its disposal must still adhere to regulations for non-hazardous pharmaceutical waste.[5] State and local regulations may impose more stringent requirements, making it essential to consult local authorities for specific guidelines.[1]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure. This includes:

  • Gloves: Wear suitable chemical-resistant gloves.[6][7]

  • Eye Protection: Use safety glasses with side shields or goggles.[6][8]

  • Lab Coat: A lab coat or other protective clothing should be worn.[6][8]

  • Respiratory Protection: If there is a risk of generating dust, a suitable dust mask or respirator should be used.[5]

Disposal Procedures for this compound in a Laboratory Setting

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service, which typically involves incineration.[5][9] Discharging this compound into the sewer system or waterways is strictly prohibited.[9][10]

Step-by-Step Disposal Protocol:

  • Segregation: Isolate this compound waste from other waste streams. It should be collected in a designated, properly labeled, and sealed container.

  • Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" or as required by your institution's and local regulations. The label should include the full chemical name, "this compound," and any associated hazard warnings.

  • Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from incompatible materials.

  • Waste Pickup: Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Disposal of Contaminated Materials:

  • Empty Containers: Thoroughly rinse empty this compound containers with a suitable solvent. The first rinseate must be collected and disposed of as hazardous chemical waste.[11] Subsequent rinses can typically be disposed of down the drain, but confirm this with your local EHS guidelines. After rinsing and air-drying, deface or remove the original label and dispose of the container as non-hazardous solid waste or according to your facility's recycling protocols.[11]

  • Contaminated PPE and Labware: Any PPE, spill cleanup materials, or disposable labware contaminated with this compound should be collected in a sealed bag or container and disposed of as chemical waste.

Spill and Emergency Procedures

In the event of a this compound spill:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[5]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading or entering drains.[8][9]

  • Clean-up: For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a labeled hazardous waste container.[7][10] For liquid spills, absorb the material with an inert absorbent and place it in the waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.[5]

Household Disposal of this compound

For non-laboratory settings, the FDA recommends the following disposal methods for unused medications:

  • Drug Take-Back Programs: The safest and most environmentally responsible option is to utilize a community drug take-back program.[1][12]

  • Household Trash Disposal (if no take-back program is available):

    • Mix the tablets with an unpalatable substance such as dirt, cat litter, or used coffee grounds.[12]

    • Place the mixture in a sealed plastic bag or other container to prevent leakage.[12]

    • Dispose of the sealed container in your household trash.[12]

    • Scratch out all personal information on the prescription bottle to protect your privacy before disposing of it.[12]

Never flush this compound down the toilet or drain unless specifically instructed to do so by the product labeling, which is not the case for this medication.[1][12]

Below is a diagram illustrating the decision-making process for the proper disposal of this compound in a laboratory setting.

prochlorperazine_disposal_workflow cluster_start Start cluster_assessment Waste Assessment cluster_disposal_path Disposal Path cluster_lab_procedures Laboratory Procedures cluster_container_procedures Container Procedures cluster_ppe_procedures PPE/Materials Procedures start This compound Waste Generated assess_waste Assess Waste Type start->assess_waste lab_waste Laboratory Waste assess_waste->lab_waste Bulk or Residual Chemical empty_container Empty Container assess_waste->empty_container Empty Original Container contaminated_ppe Contaminated PPE/Materials assess_waste->contaminated_ppe Contaminated Materials collect_waste Collect in Labeled, Sealed Container lab_waste->collect_waste rinse_container Triple Rinse Container empty_container->rinse_container collect_ppe Collect in Sealed Bag/Container contaminated_ppe->collect_ppe store_waste Store in Satellite Accumulation Area collect_waste->store_waste arrange_pickup Arrange for EHS/Contractor Pickup store_waste->arrange_pickup collect_rinseate Collect First Rinseate as Hazardous Waste rinse_container->collect_rinseate dispose_container Dispose of Clean Container as Non-Hazardous Waste rinse_container->dispose_container collect_rinseate->store_waste dispose_ppe Dispose of as Chemical Waste collect_ppe->dispose_ppe dispose_ppe->store_waste

Caption: this compound Disposal Workflow

References

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